Product packaging for ID-8(Cat. No.:CAS No. 147591-46-6)

ID-8

Cat. No.: B1674368
CAS No.: 147591-46-6
M. Wt: 298.29 g/mol
InChI Key: VVZNWYXIOADGSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

ID-8 is a cell culture supplement that can sustain self-renewal and pluripotency of mouse embryonic stem cells in vitro. At 10 μM it stimulates proliferation in serum-free media at a steady rate for more than 30 days.>This compound is a DYRK inhibitor. This compound could support Wnt-induced human embryonic stem cell proliferation and survival without differentiation. Dual-specificity tyrosine phosphorylation-regulated kinase (DYRK) is the target of the small molecule this compound. Its role in human pluripotent cell renewal was confirmed by DYRK knockdown in human embryonic stem cells.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H14N2O4 B1674368 ID-8 CAS No. 147591-46-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-methoxyphenyl)-2-methyl-3-nitroindol-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4/c1-10-16(18(20)21)14-8-5-12(19)9-15(14)17(10)11-3-6-13(22-2)7-4-11/h3-9,19H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVZNWYXIOADGSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1C3=CC=C(C=C3)OC)C=C(C=C2)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00355103
Record name ID-8
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00355103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147591-46-6
Record name ID-8
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00355103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ID-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The ID-8 Cell Line: A Technical Guide for Ovarian Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

The ID-8 cell line is a cornerstone of in vivo ovarian cancer research, providing a robust and clinically relevant syngeneic model. Originating from spontaneously transformed mouse ovarian surface epithelial cells, this cell line recapitulates key features of late-stage human ovarian cancer, including peritoneal tumor dissemination and ascitic fluid accumulation. This guide provides an in-depth overview of the this compound cell line, including its origin, key characteristics, experimental protocols, and relevant signaling pathways, to empower researchers in the fields of oncology and drug development.

Origin and Establishment of the this compound Cell Line

The this compound cell line was established from murine ovarian surface epithelial cells (MOSECs) isolated from a C57BL/6 mouse.[1][2] These primary cells underwent spontaneous transformation following prolonged in vitro passaging.[3] This process of spontaneous immortalization and transformation is a key feature of the this compound line, as it avoids the introduction of exogenous viral oncogenes, potentially offering a more physiologically relevant model of tumorigenesis.

From the parental MOSEC line, ten clonal lines were established, with the this compound clone demonstrating the highest tumor load upon intraperitoneal injection into C57BL/6 mice.[2][3] This high tumorigenicity has made it a preferred model for studying ovarian cancer progression and for evaluating novel therapeutic strategies in an immunocompetent setting.[3]

In Vitro and In Vivo Characteristics

The this compound cell line exhibits characteristics consistent with an aggressive ovarian cancer phenotype.

In Vitro Properties

In culture, this compound cells grow as an adherent monolayer and exhibit a rapid proliferation rate.[4] They are typically cultured in high-glucose Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS).[1][2]

In Vivo Tumorigenicity

When injected intraperitoneally into syngeneic C57BL/6 mice, this compound cells form solid tumors on the peritoneal surfaces and induce the formation of malignant ascites, mimicking the progression of advanced-stage human ovarian cancer.[2][3] The timeline for tumor development and ascites formation can vary depending on the number of cells injected.

Table 1: In Vivo Tumorigenicity of this compound Cells

Number of Cells Injected (Intraperitoneal)Time to Ascites FormationMedian SurvivalReference
1.0 x 107~35-40 days~35-40 days[5]
2 x 106< 40 daysNot specified[6]
5 x 106Up to 60 daysNot specified[7]

Note: Survival times and ascites formation can be influenced by the specific substrain of C57BL/6 mice and other experimental conditions.

The this compound Tumor Microenvironment

A key advantage of the this compound model is its use in immunocompetent mice, allowing for the study of the complex interactions between tumor cells and the immune system. The tumor microenvironment (TME) of this compound tumors is characterized by the infiltration of various immune cell populations.

Table 2: Immune Cell Infiltration in this compound Ascites

Immune Cell TypeMarkerFrequencyReference
Total LeukocytesCD45+Variable[5]
CD4+ T cellsCD4+Variable[5]
CD8+ T cellsCD8+Robust Infiltration[5]
Regulatory T cells (Tregs)FoxP3+Present[8]
Myeloid-Derived Suppressor Cells (M-MDSC)Variable[5]
Granulocytic Myeloid-Derived Suppressor Cells (G-MDSC)Variable[5]
M1 Tumor-Associated Macrophages (TAMs)Variable[5]
M2 Tumor-Associated Macrophages (TAMs)Variable[5]

The composition of the immune infiltrate can significantly impact tumor progression and response to immunotherapy. For instance, a higher ratio of CD8+ T cells to regulatory T cells is generally associated with a better prognosis.[5]

Table 3: Cytokine Profile in the this compound Tumor Microenvironment

CytokineLocationSignificanceReference
CXCL10PlasmaAssociated with immune response[9]
CCL5PlasmaAssociated with immune response[9]
IL-6Ascites FluidElevated in advanced disease[10]
VEGFAscites FluidElevated in advanced disease[10]
CA-125Ascites FluidElevated in advanced disease[10]

Experimental Protocols

Cell Culture and Subculturing of this compound Cells

A detailed protocol for the culture and subculturing of this compound cells is crucial for maintaining their viability and experimental reproducibility.

Protocol 1: Thawing and Culturing this compound Cells

  • Preparation: Pre-warm complete growth medium (High-Glucose DMEM with 10% FBS) to 37°C.

  • Thawing: Quickly thaw the cryovial of this compound cells in a 37°C water bath until a small amount of ice remains.

  • Transfer: Under sterile conditions, transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

  • Centrifugation: Centrifuge the cells at 300 x g for 3-5 minutes to pellet the cells and remove the cryopreservative.[4]

  • Resuspension: Discard the supernatant and gently resuspend the cell pellet in fresh, pre-warmed complete growth medium.

  • Seeding: Transfer the cell suspension to an appropriate tissue culture flask.

  • Incubation: Incubate the cells at 37°C in a humidified incubator with 5% CO2.[4]

Protocol 2: Subculturing this compound Cells

  • Aspiration: Once cells reach 80-90% confluency, aspirate the culture medium.

  • Washing: Wash the cell monolayer with sterile Phosphate Buffered Saline (PBS).

  • Detachment: Add trypsin-EDTA solution to the flask and incubate at 37°C for 3-5 minutes to detach the cells.[4]

  • Neutralization: Add complete growth medium to inactivate the trypsin.

  • Collection: Transfer the cell suspension to a conical tube.

  • Centrifugation: Centrifuge the cells at 300 x g for 3-5 minutes.[4]

  • Resuspension and Plating: Resuspend the cell pellet in fresh medium and plate at the desired density for subsequent experiments or continued culture. A typical split ratio is 1:10 to 1:20.[4]

In Vivo Tumor Induction

The following protocol outlines the intraperitoneal injection of this compound cells to establish ovarian tumors in C57BL/6 mice.

Protocol 3: Intraperitoneal Injection of this compound Cells

  • Cell Preparation: Harvest this compound cells as described in the subculturing protocol and resuspend them in sterile PBS at the desired concentration (e.g., 1 x 107 cells/mL).

  • Animal Restraint: Properly restrain a female C57BL/6 mouse (6-8 weeks old).

  • Injection: Using a 27-gauge needle, inject 0.1 mL of the cell suspension (containing 1 x 106 cells) into the peritoneal cavity of the mouse.

  • Monitoring: Monitor the mice regularly for signs of tumor growth, such as abdominal distension (indicative of ascites), weight loss, and general ill health.

  • Endpoint: Euthanize the mice when they reach a predetermined endpoint (e.g., significant abdominal distension, weight loss exceeding 20%, or other signs of distress) and collect tumors and ascites for analysis.

Key Signaling Pathways in this compound Cells

Understanding the molecular signaling pathways that drive the growth and survival of this compound cells is critical for developing targeted therapies.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammation and is frequently activated in ovarian cancer. In the this compound model, NF-κB activity is elevated in late-stage tumors and contributes to the pro-tumorigenic polarization of macrophages in the TME.[11]

HIF1_Signaling cluster_conditions Cellular Conditions cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Normoxia Normoxia HIF-1α HIF-1α Normoxia->HIF-1α Hydroxylation Hypoxia Hypoxia Hypoxia->HIF-1α Stabilization VHL VHL HIF-1α->VHL Binds HIF-1α_n HIF-1α HIF-1α->HIF-1α_n Translocation HIF-1α_degraded VHL->HIF-1α_degraded Ubiquitination & Degradation HIF-1 Complex HIF-1α HIF-1β HIF-1α_n->HIF-1 Complex HIF-1β HIF-1β HIF-1β->HIF-1 Complex HRE Hypoxia Response Element HIF-1 Complex->HRE Binds Target Genes Target Genes HRE->Target Genes Activates Transcription Drug_Efficacy_Workflow Cell_Culture This compound Cell Culture and Expansion Tumor_Implantation Intraperitoneal Injection of this compound Cells into C57BL/6 Mice Cell_Culture->Tumor_Implantation Tumor_Establishment Tumor Establishment (Monitoring for Ascites) Tumor_Implantation->Tumor_Establishment Treatment_Groups Randomization into Treatment Groups (e.g., Vehicle, Drug) Tumor_Establishment->Treatment_Groups Treatment_Administration Drug Administration (e.g., i.p., i.v., oral) Treatment_Groups->Treatment_Administration Monitoring Monitoring of Tumor Growth (e.g., Imaging, Ascites Volume) and Animal Health Treatment_Administration->Monitoring Endpoint Endpoint Determination and Euthanasia Monitoring->Endpoint Analysis Analysis of Tumors, Ascites, and Tissues (e.g., Histology, Flow Cytometry) Endpoint->Analysis

References

ID-8 Cell Line: An In-Depth Technical Guide for Ovarian Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The ID-8 cell line is a widely utilized and critical tool in the field of ovarian cancer research. Originating from spontaneously transformed murine ovarian surface epithelial cells of C57BL/6 mice, this syngeneic cell line provides a physiologically relevant model that closely mimics human epithelial ovarian cancer (EOC).[1] Its ability to form peritoneal tumors and ascites following intraperitoneal injection into immunocompetent C57BL/6 mice makes it an invaluable preclinical model for studying tumor progression, metastasis, the tumor microenvironment, and for evaluating novel therapeutic strategies, including immunotherapies.[2][3] This technical guide provides a comprehensive overview of the this compound cell line, including its characteristics, morphology, detailed experimental protocols, and key signaling pathways.

Core Characteristics and Morphology

The this compound cell line is of epithelial origin and exhibits a morphology characteristic of ovarian surface epithelial cells.[1] At late passages, these cells can lose contact inhibition and grow as multi-layered clusters, indicative of their transformed phenotype.[2] A key feature of the this compound cell line is its ability to establish tumors in syngeneic C57BL/6 mice, which allows for the study of tumor-immune interactions in a host with a competent immune system.

Data Presentation: Quantitative Characteristics
CharacteristicValueNotesSource
Organism Mus musculus (Mouse)[1]
Strain C57BL/6[1]
Cell Type Ovarian Surface Epithelium[1]
Doubling Time 30-40 hoursData for ID8 fat-1, a modified cell line.
Tumorigenicity Yes, in C57BL/6 miceForms peritoneal tumors and ascites.[2][3]
Marker Expression Low levels of MHC-I, MHC-II, and PD-L1Expression can be induced by IFNγ treatment.[4]

Experimental Protocols

Cell Culture and Maintenance

Aseptic technique is paramount when culturing this compound cells to prevent contamination.[5]

Complete Growth Medium:

  • High Glucose Dulbecco's Modified Eagle Medium (DMEM)

  • 10% Fetal Bovine Serum (FBS)

  • 5 µg/mL Insulin

  • 5 µg/mL Transferrin

  • 5 ng/mL Sodium Selenite

  • 1% Penicillin-Streptomycin (optional)

Thawing Frozen Cells:

  • Rapidly thaw the vial of frozen cells in a 37°C water bath.

  • Transfer the thawed cell suspension to a sterile centrifuge tube containing pre-warmed complete growth medium.

  • Centrifuge at 300 x g for 5 minutes to pellet the cells.

  • Discard the supernatant containing the cryoprotectant.

  • Resuspend the cell pellet in fresh, pre-warmed complete growth medium.

  • Transfer the cell suspension to an appropriate culture flask. A T225 flask is recommended for initial culture from a frozen vial.[2]

  • Incubate at 37°C in a humidified atmosphere with 5% CO2.

Passaging:

This compound cells proliferate rapidly and typically require passaging every 2-3 days or when they reach 80-90% confluency.

  • Aspirate the culture medium from the flask.

  • Wash the cell monolayer with sterile Phosphate Buffered Saline (PBS).

  • Add a sufficient volume of a dissociation reagent (e.g., Trypsin-EDTA) to cover the cell monolayer and incubate at 37°C for 3-5 minutes, or until the cells detach.

  • Neutralize the dissociation reagent with complete growth medium.

  • Collect the cell suspension and centrifuge at 300 x g for 5 minutes.

  • Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.

  • Plate the cells at the desired density. A typical split ratio is 1:10 to 1:20.[2]

Cryopreservation:

  • Harvest and pellet the cells as described for passaging.

  • Resuspend the cell pellet in a cryopreservation medium consisting of complete growth medium supplemented with 10% Dimethyl Sulfoxide (DMSO).[2]

  • Aliquot the cell suspension into cryovials.

  • Use a controlled-rate freezing container (e.g., "Mr. Frosty") to slowly cool the vials to -80°C.

  • For long-term storage, transfer the vials to liquid nitrogen.

In Vivo Tumor Model: Intraperitoneal Injection

This protocol describes the induction of peritoneal tumors in C57BL/6 mice. All animal procedures should be performed in accordance with institutional guidelines and approved by an Institutional Animal Care and Use Committee (IACUC).

Procedure:

  • Culture this compound cells to approximately 80% confluency.

  • Harvest the cells by trypsinization and wash twice with sterile PBS.

  • Resuspend the cells in sterile PBS at a concentration of 2.5 x 10^7 cells/mL.

  • Anesthetize a female C57BL/6 mouse (6-8 weeks old) using an approved anesthetic agent.

  • Inject 200 µL of the cell suspension (containing 5 x 10^6 cells) into the peritoneal cavity of the mouse using a 27-gauge needle.

  • Monitor the mice regularly for signs of tumor development, such as abdominal distension (ascites) and weight gain.

  • Tumor growth can be monitored using various imaging techniques, such as bioluminescence imaging if using luciferase-expressing this compound cells, or by measuring abdominal girth.

  • The experimental endpoint is typically determined by the development of significant ascites, a predetermined tumor burden, or signs of distress in the animals.

Western Blotting

This is a general protocol for analyzing protein expression in this compound cells.

Cell Lysate Preparation:

  • Culture this compound cells to the desired confluency in a culture dish.

  • Place the dish on ice and wash the cells with ice-cold PBS.

  • Aspirate the PBS and add ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Scrape the cells from the dish and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant (protein extract) to a new tube and determine the protein concentration using a suitable assay (e.g., BCA assay).

SDS-PAGE and Western Blotting:

  • Mix the desired amount of protein lysate with Laemmli sample buffer and boil for 5-10 minutes.

  • Load the samples onto a polyacrylamide gel and perform electrophoresis to separate the proteins by size.

  • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Wash the membrane three times with TBST for 5-10 minutes each.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 5-10 minutes each.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Immunofluorescence

This is a general protocol for visualizing the subcellular localization of proteins in this compound cells.

Procedure:

  • Grow this compound cells on sterile glass coverslips in a petri dish.

  • Once the cells have reached the desired confluency, wash them with PBS.

  • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes (if the target protein is intracellular).

  • Wash the cells three times with PBS.

  • Block the cells with a blocking buffer (e.g., 1% BSA in PBS) for 30 minutes.

  • Incubate the cells with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

  • Wash the cells three times with PBS.

  • Incubate the cells with a fluorescently-labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

  • Wash the cells three times with PBS.

  • Mount the coverslips onto microscope slides using a mounting medium containing a nuclear counterstain (e.g., DAPI).

  • Visualize the cells using a fluorescence microscope.

Key Signaling Pathways in this compound Cells

The PI3K/AKT and MAPK/ERK signaling pathways are known to be upregulated in in vivo passaged this compound cells, suggesting their role in the increased aggressiveness of these cells.[6]

PI3K/AKT Signaling Pathway

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation AKT AKT PIP3->AKT Recruitment PDK1->AKT Phosphorylation Cell_Survival Cell Survival & Proliferation AKT->Cell_Survival Anoikis_Resistance Anoikis Resistance AKT->Anoikis_Resistance mTORC2 mTORC2 mTORC2->AKT Phosphorylation

Caption: PI3K/AKT signaling pathway in this compound cells.

MAPK/ERK Signaling Pathway

MAPK_ERK_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Activation Cell_Proliferation Cell Proliferation & Differentiation Transcription_Factors->Cell_Proliferation

Caption: MAPK/ERK signaling pathway in this compound cells.

Conclusion

The this compound cell line remains a cornerstone of preclinical ovarian cancer research. Its syngeneic nature, coupled with its ability to recapitulate key features of human EOC, provides a robust platform for investigating the molecular mechanisms of disease and for the development and testing of novel therapeutics. This guide provides a foundational understanding and practical protocols for the effective utilization of the this compound cell line in the laboratory. As with any cell line, it is crucial for researchers to perform their own characterization and optimization of protocols to ensure the reproducibility and validity of their findings.

References

An In-depth Technical Guide to the ID-8 Syngeneic Mouse Model of Ovarian Cancer

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The ID-8 syngeneic mouse model is a cornerstone for preclinical ovarian cancer research, particularly in the field of immuno-oncology. Derived from spontaneously transformed ovarian surface epithelial cells of C57BL/6 mice, this model provides an immunocompetent system that closely mimics the progression of human epithelial ovarian cancer (EOC), including peritoneal dissemination and ascites formation.[1][2][3] Its utility is pronounced in evaluating novel immunotherapies and combination strategies, owing to its well-characterized, albeit immunologically "cold," tumor microenvironment.[4] This guide provides a comprehensive overview of the this compound model, including its core characteristics, detailed experimental protocols, quantitative data on tumor kinetics and immune composition, and visualizations of key experimental workflows and biological pathways.

Core Model Characteristics

The this compound cell line originated from mouse ovarian surface epithelial cells (MOSECs) from C57BL/6 mice that underwent spontaneous malignant transformation after prolonged in-vitro passaging.[1][3][5] This syngeneic nature is critical, as it allows for the study of tumor-immune interactions within a fully intact host immune system.[1][3] Intraperitoneal or orthotopic injection of this compound cells into C57BL/6 mice leads to the development of tumors throughout the abdominal cavity, accompanied by the formation of malignant ascites, which are hallmark features of advanced-stage human ovarian cancer.[1][2][5]

Genetically engineered variants, most notably those expressing luciferase (ID8-Luc), are widely used to enable non-invasive, real-time monitoring of tumor burden via bioluminescence imaging (BLI).[6][7][8] This allows for longitudinal assessment of disease progression and therapeutic response without necessitating serial sacrifices.[6][9]

Parameter Description References
Cell Line Name This compound (or ID8/MOSEC)[1][10][11]
Species of Origin Mus musculus (Mouse)[1][11]
Background Strain C57BL/6[1][11]
Cell Type Ovarian Surface Epithelial[1][2]
Malignancy Spontaneously transformed, malignant[1][3][5]
Biological Features Forms peritoneal tumors and malignant ascites upon intraperitoneal injection in syngeneic mice.[1][2][3]
Common Variants ID8-Luc (Luciferase-expressing for bioluminescence imaging)[6][7][12]

Experimental Protocols

Detailed and consistent methodologies are crucial for reproducible outcomes. The following sections outline standard protocols for working with the this compound model.

This compound Cell Culture and Maintenance

Proper cell culture technique is foundational for in vivo experiments.

  • Culture Medium: High Glucose DMEM (e.g., Sigma Cat. No. D6429) supplemented with 4% Fetal Bovine Serum (FBS), 1X Insulin-Transferrin-Selenium (ITS) supplement, and optionally, 1% Penicillin-Streptomycin.[3][5]

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.[3][5]

  • Thawing Protocol:

    • Rapidly thaw the frozen vial of cells in a 37°C water bath.[3]

    • Transfer the cell suspension to a centrifuge tube containing pre-warmed complete medium.

    • Centrifuge at 300 x g for 3-5 minutes to pellet the cells and remove cryopreservative.[3]

    • Resuspend the cell pellet in fresh complete medium and transfer to a T75 or T225 culture flask.[3]

  • Passaging Protocol:

    • This compound cells proliferate rapidly. Subculture cells when they reach 80-90% confluency, typically at a split ratio of 1:10 to 1:20.[3]

    • Wash the cell monolayer with 1X PBS.

    • Dissociate cells using a suitable reagent like Accutase or Trypsin-EDTA.[3]

    • Neutralize the dissociation reagent with complete medium, collect the cell suspension, and centrifuge.

    • Resuspend the pellet and plate the desired number of cells into new flasks.

Establishment of the In Vivo Ovarian Cancer Model

The most common method for establishing the this compound model is via intraperitoneal (IP) injection, which effectively mimics the transcoelomic spread of ovarian cancer.

  • Animals: Female C57BL/6 or C57BL/6 albino mice (for enhanced BLI signal), typically 6-8 weeks old.[12]

  • Cell Preparation:

    • Harvest this compound cells during their logarithmic growth phase.

    • Perform a cell count using a hemocytometer or automated cell counter to determine viability (should be >95%).

    • Wash the cells with sterile, serum-free PBS or saline and resuspend at the desired concentration. A typical injection dose is 1x10^7 cells in a volume of 200-500 µL.[6][13]

  • Intraperitoneal (IP) Injection Protocol:

    • Properly restrain the mouse, tilting the body downward to allow abdominal organs to shift cranially.[14][15]

    • Locate the injection site in the lower right abdominal quadrant to avoid the cecum.[14][15]

    • Using a 25-27 gauge needle, penetrate the skin and abdominal wall at a shallow angle (~45°).[14][15]

    • Gently aspirate to ensure the needle has not entered a blood vessel, the bladder, or the intestine.[14][15]

    • Slowly inject the cell suspension into the peritoneal cavity.[14]

    • Withdraw the needle and return the mouse to its cage for monitoring.

Monitoring Tumor Progression

Multiple methods can be employed to track tumor development and the onset of ascites.

  • Bioluminescence Imaging (BLI) (for ID8-Luc models):

    • Administer D-luciferin substrate to the mouse via IP injection.

    • After a short incubation period (10-15 minutes), anesthetize the mouse and place it in an in vivo imaging system (e.g., IVIS Spectrum).[12]

    • Acquire images and quantify the bioluminescent signal (photons/second) from the abdominal region. This signal correlates with tumor burden.[6][12]

  • Monitoring Body Weight and Abdominal Distention:

    • Regularly weigh the mice (e.g., twice weekly). A significant, progressive increase in body weight is often indicative of ascites formation and tumor growth.[6]

    • Measure abdominal circumference with a caliper as a direct assessment of ascites accumulation.[5][16]

  • Ultrasound Imaging: Transabdominal ultrasound can be used to detect and measure individual tumor nodules and quantify ascites volume non-invasively.[17][18]

  • Survival: The humane endpoint is typically reached when mice show signs of advanced disease, such as significant abdominal distention, respiratory distress, or a >15-20% loss of pre-tumor body weight (excluding ascites). Median survival is often between 35 and 50 days post-injection.[4][6]

Quantitative Data Summary

The following tables summarize key quantitative data reported for the this compound model.

Table 1: Tumor Growth and Survival Kinetics
Parameter Value Notes References
Injection Dose (IP) 5x10^6 - 1x10^7 cells/mouse1x10^7 cells may yield more consistent tumor growth.[6][19]
Tumor Doubling Time 7-8 daysAs determined by BLI for the ID8-Luc model.[4][12]
Ascites Onset ~12 weeks (orthotopic); earlier with IPAscites development is a key feature of disease progression.[5][16][17]
Median Survival 35-50 daysFollowing IP injection of ~1x10^7 cells.[4][6]
Metastatic Sites Pancreas, liver, spleen, diaphragm, abdominal wallNecropsy reveals solid tumor nodules on peritoneal surfaces.[4][12]
Table 2: Baseline Immune Profile of this compound Ascites

The tumor microenvironment (TME) in the this compound model is predominantly immunosuppressive. The data below represents typical immune cell populations found in the ascites of untreated, tumor-bearing mice.

Immune Cell Population Approximate Percentage of CD45+ Leukocytes References
Tumor-Associated Macrophages (TAMs) ~25%[4]
B Cells ~23%[4]
Granulocytic MDSCs (G-MDSCs) ~15%[4]
CD8+ T Cells Favorable CD8+/Treg ratio reported, but low overall T cell percentage (3-4%).[4][6]
CD4+ T Cells (incl. Tregs) Low overall percentage.[4][6]
Table 3: Therapeutic Response in the this compound Model

The model is responsive to both standard chemotherapy and immunotherapy, making it a valuable tool for preclinical efficacy studies.

Therapeutic Agent Treatment Schedule Observed Efficacy References
Paclitaxel N/A60-62.5% of animals show sensitivity, resulting in ~50% tumor-free survivors.[4][12]
Anti-PD-1 / Anti-PD-L1 Early (Day 7 post-implant)Strong response, resulting in complete tumor regression (100% TFS).[4][12]
Anti-PD-1 / Anti-PD-L1 Late (Day 14 post-implant)"All or none" response; less overall activity compared to early treatment.[4][12]
Anti-CTLA-4 Early (Day 7 post-implant)Refractory; disease progression similar to control group.[4][12]

Visualizations: Workflows and Pathways

Diagrams generated using Graphviz provide clear visual representations of complex processes.

General Experimental Workflow

The following diagram outlines a typical preclinical study workflow using the ID8-Luc model to evaluate a novel therapeutic agent.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Model Establishment cluster_2 Phase 3: Intervention & Monitoring cluster_3 Phase 4: Endpoint Analysis A Culture & Expand ID8-Luc Cells B Prepare Cell Suspension (1x10^7 cells/mouse) A->B C IP Injection into C57BL/6 Mice B->C D Tumor Engraftment (Approx. 7-14 Days) C->D E Randomize Mice into Treatment Groups D->E F Administer Treatment (e.g., Anti-PD-1) E->F G Monitor Tumor Burden (Weekly BLI) F->G H Monitor Health (Weight, Ascites) G->H H->G I Humane Endpoint/ Study Conclusion H->I Reach Endpoint J Collect Ascites & Tumors I->J M Determine Survival Benefit I->M K Analyze Immune Profile (Flow Cytometry) J->K L Histopathology J->L

Caption: Preclinical study workflow using the ID8-Luc ovarian cancer model.

PD-1/PD-L1 Immune Checkpoint Blockade Pathway

This diagram illustrates the mechanism of action for anti-PD-1/PD-L1 immunotherapies, which have shown efficacy in the this compound model.

G cluster_0 Tumor Microenvironment (TME) cluster_1 Outcome APC Antigen Presenting Cell (e.g., Dendritic Cell) TCell CD8+ T Cell APC->TCell Presents Tumor Antigen (Activation Signal) InhibitorySignal Inhibitory Signal (T Cell Exhaustion) TCell->InhibitorySignal Outcome T Cell is Reactivated -> Tumor Cell Killing TCell->Outcome Restored Effector Function Tumor This compound Tumor Cell Tumor->TCell PD-L1 binds PD-1 Blockade Anti-PD-1 or Anti-PD-L1 Antibody Blockade->Tumor Blocks PD-L1/PD-1 Interaction InhibitorySignal->TCell Suppresses Function

Caption: Mechanism of anti-PD-1/PD-L1 checkpoint inhibitor therapy.

References

In-Depth Technical Guide: ID-8 Mouse Ovarian Cancer Cell Line Growth Characteristics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The ID-8 cell line, a murine model of ovarian cancer, is a critical tool in oncological research, particularly for studies involving the tumor microenvironment and immunotherapy. A thorough understanding of its growth kinetics is fundamental for experimental design and data interpretation. This technical guide provides a comprehensive overview of the this compound cell line's doubling time and growth rate, supported by detailed experimental protocols and an exploration of the key signaling pathways governing its proliferation.

Introduction

The this compound cell line is a spontaneously transformed mouse ovarian surface epithelial cell line derived from the C57BL/6 mouse strain. It is widely used in preclinical ovarian cancer research due to its epithelial-like morphology, aggressive tumorigenicity, and competence for growth in immunocompetent syngeneic hosts. This guide focuses on the in vitro growth characteristics of the this compound cell line, providing quantitative data and detailed methodologies for its assessment.

Quantitative Growth Characteristics

The growth kinetics of a cell line are defined by its doubling time and specific growth rate. While precise values can vary slightly between laboratories due to specific culture conditions and passage numbers, the following data provides a reliable baseline for the this compound cell line.

ParameterValueSource
Doubling Time 30-40 hours(For this compound fat-1 subline)
Growth Rate (µ) Not explicitly stated in reviewed literature-

Note: The doubling time of 30-40 hours was reported for the this compound fat-1 subline. While this provides a close estimate, the doubling time of the parental this compound cell line may vary. It is recommended that each laboratory empirically determines the doubling time for their specific this compound cell stock.

Experimental Protocols

Accurate determination of cell doubling time and growth rate is crucial for reproducible experimental outcomes. Below are detailed protocols for culturing this compound cells and measuring their proliferation.

This compound Cell Culture and Maintenance

Materials:

  • This compound mouse ovarian cancer cells

  • High-glucose Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (100x)

  • Trypsin-EDTA (0.25%)

  • Phosphate-Buffered Saline (PBS), sterile

  • T-75 or T-25 cell culture flasks

  • Humidified incubator (37°C, 5% CO2)

  • Hemocytometer or automated cell counter

Protocol:

  • Media Preparation: Prepare complete growth medium by supplementing high-glucose DMEM with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.

  • Cell Thawing: Rapidly thaw a cryopreserved vial of this compound cells in a 37°C water bath. Transfer the cell suspension to a sterile 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

  • Initial Culture: Centrifuge the cell suspension at 200 x g for 5 minutes. Aspirate the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium in a T-75 flask.

  • Incubation: Culture the cells in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: When cells reach 80-90% confluency, aspirate the culture medium and wash the cell monolayer with sterile PBS.

  • Add 2-3 mL of Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.

  • Neutralize the trypsin by adding 4-6 mL of complete growth medium.

  • Collect the cell suspension and centrifuge at 200 x g for 5 minutes.

  • Resuspend the cell pellet in fresh complete growth medium and plate into new flasks at a split ratio of 1:5 to 1:10.

Determination of Doubling Time and Growth Rate using a Growth Curve

Materials:

  • This compound cells in exponential growth phase

  • Complete growth medium

  • 24-well cell culture plates

  • Hemocytometer or automated cell counter

  • Trypan blue solution (0.4%)

Protocol:

  • Cell Seeding: Seed this compound cells into multiple wells of a 24-well plate at a low density (e.g., 1 x 10^4 cells/well) in 1 mL of complete growth medium. Prepare triplicate wells for each time point.

  • Cell Counting: At regular intervals (e.g., every 24 hours for 5-7 days), trypsinize and count the cells from three replicate wells.

    • To perform a viable cell count, mix a small aliquot of the cell suspension with an equal volume of trypan blue solution. Count the unstained (viable) cells using a hemocytometer.

  • Data Plotting: Plot the average number of viable cells against time (in hours) on a semi-logarithmic graph.

  • Calculation of Doubling Time: The doubling time (Td) can be calculated from the logarithmic growth phase of the curve using the following formula:

    Td = (t2 - t1) * log(2) / (log(N2) - log(N1))

    Where:

    • t1 and t2 are two different time points in the exponential growth phase.

    • N1 and N2 are the cell numbers at times t1 and t2, respectively.

  • Calculation of Specific Growth Rate: The specific growth rate (µ) can be calculated using the following formula:

    µ = (ln(N2) - ln(N1)) / (t2 - t1)

Signaling Pathways in this compound Cell Proliferation

The proliferation of this compound cells is a complex process regulated by a network of intracellular signaling pathways. While a comprehensive map is still under investigation, key pathways known to be involved in cancer cell proliferation are also active in this compound cells.

PI3K/Akt/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial regulator of cell growth, proliferation, and survival in many cancers.

PI3K_Akt_mTOR_Pathway Growth Factors Growth Factors Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factors->Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation

Caption: PI3K/Akt/mTOR signaling pathway in cell proliferation.

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is another critical signaling cascade that transmits signals from cell surface receptors to the nucleus, ultimately regulating gene expression and promoting cell proliferation.

MAPK_ERK_Pathway Mitogens Mitogens Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Mitogens->Receptor Tyrosine Kinase (RTK) Ras Ras Receptor Tyrosine Kinase (RTK)->Ras Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation

Caption: MAPK/ERK signaling pathway in cell proliferation.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for determining the doubling time and growth rate of the this compound cell line.

Experimental_Workflow cluster_culture Cell Culture cluster_assay Growth Curve Assay cluster_analysis Data Analysis Thaw & Culture this compound Cells Thaw & Culture this compound Cells Passage Cells at 80-90% Confluency Passage Cells at 80-90% Confluency Thaw & Culture this compound Cells->Passage Cells at 80-90% Confluency Seed Cells in 24-well Plate Seed Cells in 24-well Plate Passage Cells at 80-90% Confluency->Seed Cells in 24-well Plate Count Cells at Regular Intervals Count Cells at Regular Intervals Seed Cells in 24-well Plate->Count Cells at Regular Intervals Plot Growth Curve Plot Growth Curve Count Cells at Regular Intervals->Plot Growth Curve Calculate Doubling Time & Growth Rate Calculate Doubling Time & Growth Rate Plot Growth Curve->Calculate Doubling Time & Growth Rate

Caption: Workflow for determining this compound cell growth kinetics.

Conclusion

This technical guide provides essential information on the doubling time and growth rate of the this compound mouse ovarian cancer cell line. The detailed protocols for cell culture and growth analysis are intended to assist researchers in obtaining reliable and reproducible data. Furthermore, the visualization of key signaling pathways offers a foundational understanding of the molecular mechanisms driving this compound cell proliferation. Adherence to these standardized methods will enhance the consistency and comparability of findings across different studies, ultimately advancing our understanding of ovarian cancer biology and the development of novel therapeutic strategies.

The ID-8 Syngeneic Model: A Technical Guide to its Advantages and Applications in Ovarian Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The ID-8 syngeneic mouse model has emerged as a critical tool in the preclinical evaluation of novel therapeutics for epithelial ovarian cancer (EOC), the most lethal gynecologic malignancy. This guide provides an in-depth overview of the advantages of the this compound model, detailed experimental protocols, quantitative data on tumor growth and immune composition, and a focus on key signaling pathways.

Core Advantages of the this compound Syngeneic Model

The primary advantage of the this compound model lies in its use of an immunocompetent C57BL/6 mouse host, allowing for the comprehensive study of the tumor microenvironment (TME) and the evaluation of immunotherapies.[1][2] Unlike xenograft models that require immunodeficient hosts, the syngeneic nature of the this compound model, derived from C57BL/6 mouse ovarian surface epithelial cells, ensures a fully functional immune system to investigate the complex interplay between the tumor and host immunity.[1][3]

This model recapitulates key features of human EOC, including the formation of primary tumors, ascites, and peritoneal metastases, making it a clinically relevant platform for studying disease progression and therapeutic response.[4][5] The this compound model is particularly valuable for assessing the efficacy of immune checkpoint inhibitors and other immunomodulatory agents.[3][5]

Quantitative Data on Tumor Growth, Survival, and Immune Infiltration

The following tables summarize key quantitative data typically observed in the this compound syngeneic model. These values can vary based on the specific experimental conditions, including the number of cells injected and the specific substrain of mice used.

Table 1: Tumor Growth and Survival in the this compound Intraperitoneal Model

ParameterValueReference
Cell Line This compound (derived from C57BL/6)[3]
Mouse Strain C57BL/6[1][4]
Number of Cells Injected 5 x 10⁶ - 1 x 10⁷[1][4][6]
Route of Injection Intraperitoneal (IP)[4][6]
Median Survival (Control) 35-40 days[1]
Median Survival (VEGF-overexpressing) 8 weeks (vs. 14.8 weeks for control)[4]
Tumor Monitoring Bioluminescence Imaging (BLI), Caliper Measurement (for subcutaneous), Ultrasound[3][7]

Table 2: Immune Cell Composition of the this compound Tumor Microenvironment (Ascites)

Immune Cell PopulationPercentage of CD45+ Cells (Mean ± SD)Reference
Total T Cells (CD3+) Varies (can be >10% in some ID8 variants)
CD4+ T Cells Variable[1]
CD8+ T Cells Variable, but robust infiltration is common[1]
Regulatory T Cells (Tregs) Variable[1]
Myeloid-Derived Suppressor Cells (MDSCs) Variable[1]
Tumor-Associated Macrophages (TAMs) Variable[1]

Experimental Protocols

Detailed methodologies are crucial for reproducible results when utilizing the this compound model. The following sections provide an overview of key experimental protocols.

This compound Cell Culture and Passaging

The this compound cell line is an adherent, epithelial-like cell line.

Materials:

  • This compound cells

  • High-glucose DMEM

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

Protocol:

  • Culture this compound cells in high-glucose DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

  • When cells reach 80-90% confluency, aspirate the culture medium.

  • Wash the cells with PBS.

  • Add Trypsin-EDTA and incubate for 3-5 minutes at 37°C to detach the cells.

  • Neutralize the trypsin with complete culture medium and collect the cell suspension.

  • Centrifuge the cells, resuspend in fresh medium, and passage at a 1:3 to 1:4 ratio.

Intraperitoneal Tumor Implantation

This protocol describes the establishment of an orthotopic ovarian cancer model.

Materials:

  • This compound cells in suspension

  • Sterile PBS

  • Female C57BL/6 mice (6-8 weeks old)

  • 1 mL syringes with 25-27G needles

Protocol:

  • Harvest and count this compound cells, ensuring high viability (>95%).

  • Resuspend the cells in sterile PBS at a concentration of 5 x 10⁶ to 1 x 10⁷ cells per 0.5 mL.[6]

  • Anesthetize the mouse according to approved institutional protocols.

  • Inject 0.5 mL of the cell suspension into the peritoneal cavity of each mouse.[6] The injection should be made in the lower right quadrant of the abdomen to avoid the cecum.[8][9]

  • Monitor the mice regularly for signs of tumor growth, such as abdominal distension and weight gain.

In Vivo Bioluminescence Imaging

For this compound cells engineered to express luciferase (ID8-luc), tumor growth can be monitored non-invasively.

Materials:

  • Mice with ID8-luc tumors

  • D-luciferin

  • In vivo imaging system (e.g., IVIS)

Protocol:

  • Administer D-luciferin to the mice via intraperitoneal injection.

  • Anesthetize the mice.

  • Place the mice in the imaging chamber of the in vivo imaging system.

  • Acquire bioluminescent images to visualize and quantify tumor burden.

  • Repeat imaging at regular intervals (e.g., weekly) to monitor tumor progression.

Key Signaling Pathways in the this compound Model

Understanding the underlying molecular mechanisms is crucial for designing effective therapeutic strategies. The following diagrams illustrate key signaling pathways relevant to the this compound model and ovarian cancer.

Experimental_Workflow Experimental Workflow for this compound Syngeneic Model Studies cluster_cell_culture Cell Culture cluster_implantation Tumor Implantation cluster_monitoring Tumor Monitoring & Treatment cluster_analysis Endpoint Analysis Thaw Thaw this compound Cells Culture Culture and Expand Thaw->Culture Harvest Harvest and Count Culture->Harvest Prepare Prepare Cell Suspension Harvest->Prepare Inject Intraperitoneal Injection (5-10x10^6 cells) Prepare->Inject Monitor Monitor Tumor Growth (BLI, Ultrasound) Inject->Monitor Treat Administer Therapy Monitor->Treat Survival Survival Analysis Treat->Survival Tumor_Analysis Tumor and Ascites Analysis (Flow Cytometry, IHC) Treat->Tumor_Analysis

Experimental Workflow for this compound Model

VEGF_Signaling VEGF Signaling Pathway in Ovarian Cancer cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF-A VEGFR2 VEGFR2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis ERK->Angiogenesis Proliferation Cell Proliferation ERK->Proliferation mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival

VEGF Signaling Pathway

IL6_Signaling IL-6 Signaling Pathway in Ovarian Cancer cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL6 IL-6 IL6R IL-6R IL6->IL6R gp130 gp130 IL6R->gp130 Complex Formation JAK JAK gp130->JAK Activation PI3K PI3K gp130->PI3K RAS RAS gp130->RAS STAT3 STAT3 JAK->STAT3 Phosphorylation STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer Dimerization Proliferation Cell Proliferation STAT3_dimer->Proliferation Survival Cell Survival STAT3_dimer->Survival Inflammation Inflammation STAT3_dimer->Inflammation AKT AKT PI3K->AKT AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

References

The ID-8 Cell Line: An In-depth Technical Guide for Ovarian Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

The ID-8 cell line, a cornerstone of preclinical ovarian cancer research, offers a robust and versatile platform for investigating tumor biology, dissecting the tumor microenvironment, and evaluating novel therapeutic strategies. This guide provides a detailed overview of the this compound cell line, its applications, and associated experimental protocols, designed to empower researchers in their quest to understand and combat ovarian cancer.

Core Characteristics of the this compound Cell Line

The this compound cell line is a murine ovarian surface epithelial cell line derived from the C57BL/6 mouse strain. These cells underwent spontaneous transformation after prolonged in vitro passaging, resulting in a tumorigenic cell line that closely mimics human epithelial ovarian cancer. A key advantage of the this compound model is its syngeneic nature; as it originates from C57BL/6 mice, it can be implanted into immunocompetent mice of the same strain without rejection. This allows for the study of tumor-immune interactions in a physiologically relevant context, a critical aspect of immuno-oncology research.

This compound cells are known for their epithelial-like morphology and adherent growth properties in standard cell culture conditions. When injected intraperitoneally into C57BL/6 mice, they form solid tumors on peritoneal surfaces and induce the formation of malignant ascites, recapitulating key features of advanced human ovarian cancer.[1][2]

Applications in Cancer Research

The this compound cell line is a versatile tool with a wide range of applications in ovarian cancer research, including:

  • Preclinical evaluation of immunotherapies: Given its use in immunocompetent hosts, the this compound model is extensively used to test the efficacy of immune checkpoint inhibitors, cancer vaccines, and other immunomodulatory agents.[3][4]

  • Investigation of the tumor microenvironment: The model allows for the detailed analysis of the cellular and molecular components of the tumor microenvironment, including the infiltration and function of various immune cell subsets such as T cells, macrophages, and myeloid-derived suppressor cells.

  • Studies on tumor progression and metastasis: The ability of this compound cells to form peritoneal tumors and ascites provides a valuable system for studying the mechanisms of ovarian cancer dissemination.[1]

  • Drug development and testing: The this compound model is employed to assess the efficacy of novel chemotherapeutic agents and targeted therapies.

  • Genetic modification for specific research questions: The this compound cell line has been successfully modified to express reporter genes like luciferase (this compound-luc) for non-invasive in vivo imaging of tumor growth, or specific antigens like ovalbumin (this compound-OVA) to study antigen-specific immune responses.[4][5]

Quantitative Data Summary

The following tables summarize key quantitative data obtained from studies utilizing the this compound cell line. These values can serve as a baseline for experimental design and data interpretation.

Table 1: In Vivo Tumor Growth and Survival
ParameterValueMouse StrainCell Number InjectedReference
Tumor Doubling Time (BLI) 7-8 daysC57BL/6 Albino1 x 10⁷ (i.p.)[6]
Median Overall Survival ~40-50 daysC57BL/6 Albino1 x 10⁷ (i.p.)[6]
Median Survival 35-40 daysC57BL/6 Albino1 x 10⁷ (i.p.)[4]
Time to Ascites/Tumor 40-45 daysC57BL/62 x 10⁶ (i.p.)[7]
Time to Ascites/Tumor ~60 daysC57BL/61 x 10⁶ (i.p.)[7]
Time to Ascites/Tumor 90 daysC57BL/65 x 10⁵ (i.p.)[7]
Time to Ascites/Tumor 120 daysC57BL/61 x 10⁵ (i.p.)[7]

Note: i.p. denotes intraperitoneal injection. BLI refers to bioluminescence imaging.

Table 2: Immune Cell Composition in this compound Ascites (Untreated)
Immune Cell PopulationPercentage of CD45+ Cells (Approximate)Reference
B cells 23%[6]
Granulocytic MDSCs (G-MDSCs) 15%[6]
Tumor-Associated Macrophages (TAMs) 25%[6]
T cells 3-4%[6]
Table 3: Response to Therapeutic Agents
TreatmentOutcomeModelReference
Paclitaxel 60% tumor-free survivorsThis compound-Luc (i.p.)[6]
Anti-PD-1 (early treatment) 100% complete regressionThis compound-Luc (i.p.)[6]
Anti-PD-L1 (early treatment) 100% complete regressionThis compound-Luc (i.p.)[6]
Anti-CTLA-4 (early treatment) RefractoryThis compound-Luc (i.p.)[6]
Anti-PD-1 (late treatment) 40% complete response, 60% non-responseThis compound-Luc (i.p.)[6]
Anti-PD-L1 (late treatment) 40% complete response, 60% non-responseThis compound-Luc (i.p.)[6]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments involving the this compound cell line.

This compound Cell Culture and Maintenance

Materials:

  • This compound murine ovarian cancer cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin solution.[5] Some protocols may use 4% FBS and insulin-transferrin-selenium supplement.[8]

  • 0.25% Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS), sterile

  • Cell culture flasks (T-75 or T-150)

  • Humidified incubator at 37°C with 5% CO₂

Protocol:

  • Thawing Cells:

    • Rapidly thaw the cryovial of this compound cells in a 37°C water bath.

    • Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete DMEM.

    • Centrifuge at 1000 rpm for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in 10-15 mL of fresh, pre-warmed complete DMEM.

    • Transfer the cell suspension to a T-75 flask and place it in a humidified incubator.

  • Cell Passaging:

    • Grow cells to 80-90% confluency.

    • Aspirate the culture medium and wash the cell monolayer once with sterile PBS.

    • Add 2-3 mL of 0.25% Trypsin-EDTA to the T-75 flask and incubate at 37°C for 3-5 minutes, or until cells detach.

    • Neutralize the trypsin by adding 7-8 mL of complete DMEM.

    • Gently pipette the cell suspension up and down to create a single-cell suspension.

    • Transfer a fraction of the cell suspension (typically a 1:5 to 1:10 split) to a new flask containing fresh, pre-warmed complete DMEM.

    • Return the flask to the incubator.

In Vivo Tumor Model: Intraperitoneal (i.p.) Injection

Materials:

  • This compound cells, harvested during the logarithmic growth phase

  • Sterile PBS or serum-free DMEM

  • C57BL/6 mice (female, 6-8 weeks old)

  • 1 mL syringes with 25-27 gauge needles

  • 70% ethanol

Protocol:

  • Cell Preparation:

    • Harvest this compound cells as described in the passaging protocol.

    • Count the cells using a hemocytometer or automated cell counter and assess viability (should be >95%).

    • Centrifuge the required number of cells and resuspend the pellet in sterile PBS or serum-free DMEM to the desired concentration (e.g., 1 x 10⁷ cells/mL for a 0.5 mL injection volume). Keep the cell suspension on ice.

  • Injection Procedure:

    • Restrain the mouse securely. One common method is to hold the mouse by the scruff of the neck and allow the tail to be secured between the last two fingers of the same hand.

    • Tilt the mouse slightly with its head downwards.

    • Wipe the lower right quadrant of the abdomen with 70% ethanol. This location is chosen to avoid the cecum.

    • Insert the needle at a 10-20 degree angle into the peritoneal cavity to a depth of approximately 0.5 cm.[1]

    • Gently aspirate to ensure that the needle has not entered the bladder or intestines (no fluid should be drawn into the syringe).

    • Slowly inject the cell suspension (typically 0.5 mL).

    • Withdraw the needle and return the mouse to its cage.

    • Monitor the mice regularly for signs of tumor growth (abdominal distension), ascites formation, and overall health.

In Vivo Bioluminescent Imaging (for this compound-luc cells)

Materials:

  • Mice bearing this compound-luc tumors

  • D-luciferin (potassium salt)

  • Sterile PBS

  • In vivo imaging system (e.g., IVIS)

  • Anesthesia system (e.g., isoflurane)

Protocol:

  • Preparation of D-luciferin:

    • Prepare a stock solution of D-luciferin in sterile PBS (e.g., 15 mg/mL).

    • Filter-sterilize the solution and store it protected from light.

  • Imaging Procedure:

    • Anesthetize the mouse using isoflurane.

    • Inject the D-luciferin solution intraperitoneally at a dose of 150 mg/kg body weight.

    • Wait for 10-15 minutes for the substrate to distribute throughout the body.

    • Place the anesthetized mouse in the imaging chamber of the in vivo imaging system.

    • Acquire bioluminescent images according to the manufacturer's instructions. The signal intensity (photons/second) can be quantified to monitor tumor burden over time.[4]

Flow Cytometry for Immunophenotyping of Tumor Microenvironment

Materials:

  • Tumor tissue or ascites fluid from this compound tumor-bearing mice

  • FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

  • Red blood cell lysis buffer (e.g., ACK lysis buffer)

  • Fc block (anti-CD16/32 antibody)

  • Fluorochrome-conjugated antibodies against immune cell surface markers (e.g., CD45, CD3, CD4, CD8, F4/80, Gr-1, etc.)

  • Viability dye (e.g., Propidium Iodide, 7-AAD, or a fixable viability dye)

  • Flow cytometer

Protocol:

  • Single-Cell Suspension Preparation:

    • From Ascites: Collect ascites fluid and centrifuge to pellet the cells. Wash the cells with PBS. If significant red blood cell contamination is present, perform a red blood cell lysis step.

    • From Solid Tumors: Mince the tumor tissue into small pieces and digest with an enzyme cocktail (e.g., collagenase and DNase) to obtain a single-cell suspension. Pass the suspension through a cell strainer (e.g., 70 µm) to remove clumps.

  • Staining:

    • Resuspend the cells in FACS buffer.

    • Block Fc receptors by incubating the cells with Fc block for 10-15 minutes on ice.

    • Add the cocktail of fluorochrome-conjugated antibodies and incubate for 30 minutes on ice in the dark.

    • Wash the cells twice with FACS buffer.

    • If a non-fixable viability dye is used, add it to the cells shortly before analysis. If a fixable viability dye is used, follow the manufacturer's protocol, which typically involves staining before the antibody incubation.

  • Data Acquisition and Analysis:

    • Acquire the data on a flow cytometer.

    • Analyze the data using appropriate software. Start by gating on live, single cells, then on CD45+ hematopoietic cells, and subsequently identify different immune cell populations based on their specific marker expression.

Key Signaling Pathways in the this compound Model

The this compound cell line has been instrumental in elucidating the role of various signaling pathways in ovarian cancer progression and therapy response.

NF-κB Signaling

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation, immunity, cell proliferation, and survival. In the context of ovarian cancer, aberrant NF-κB signaling is often associated with tumor progression and chemoresistance. Studies using the this compound model have demonstrated that NF-κB is active in ovarian cancer cells and that its activity increases with tumor progression.[2] Inhibition of NF-κB has been shown to reduce tumor growth and modulate the immune microenvironment.[2]

NF_kappa_B_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNFa IL1 IL1 IL1R IL1R IL1->IL1R Binds TNFR TNFR IKK_complex IKK Complex TNFR->IKK_complex Activates IL1R->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates IkB_NFkB IκB-NF-κB (Inactive) IKK_complex->IkB_NFkB Phosphorylates IκB IkB->IkB_NFkB NFkB NF-κB (p65/p50) NFkB->IkB_NFkB NFkB_n NF-κB (Active) NFkB->NFkB_n Translocates IkB_NFkB->NFkB IκB Degradation Target_Genes Target Gene Transcription NFkB_n->Target_Genes Induces Proliferation Proliferation Target_Genes->Proliferation Promotes Survival Survival Target_Genes->Survival Promotes Inflammation Inflammation Target_Genes->Inflammation Promotes

Canonical NF-κB Signaling Pathway
PI3K/Akt/mTOR Signaling

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common event in many cancers, including ovarian cancer. While specific studies detailing the intricacies of this pathway in this compound cells are less abundant than for NF-κB, its fundamental role in cancer cell biology makes it a relevant area of investigation in this model. Inhibitors of this pathway are actively being tested in various preclinical cancer models.

PI3K_Akt_mTOR_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects Growth_Factor Growth_Factor RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Survival Akt->Survival Promotes Proliferation Proliferation mTORC1->Proliferation Promotes Metabolism Metabolism mTORC1->Metabolism Regulates PTEN PTEN PTEN->PIP3 Inhibits

PI3K/Akt/mTOR Signaling Pathway
VEGF Signaling

Vascular Endothelial Growth Factor (VEGF) signaling is a key driver of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. The this compound model, and particularly its VEGF-overexpressing variants, has been used to study the role of VEGF in ovarian cancer angiogenesis and to evaluate anti-angiogenic therapies.

VEGF_Signaling cluster_tumor_cell This compound Tumor Cell cluster_endothelial_cell Endothelial Cell VEGF VEGF VEGFR VEGF Receptor Signaling_Cascade Intracellular Signaling VEGFR->Signaling_Cascade Activates Angiogenesis Angiogenesis Signaling_Cascade->Angiogenesis Promotes Permeability Vascular Permeability Signaling_Cascade->Permeability Increases

VEGF Signaling in Angiogenesis

Experimental Workflow Diagrams

In Vivo Study Workflow

The following diagram illustrates a typical workflow for an in vivo study using the this compound cell line to evaluate a novel therapeutic agent.

In_Vivo_Workflow Tumor_Induction Intraperitoneal Injection into C57BL/6 Mice Tumor_Monitoring Tumor Growth Monitoring (e.g., BLI) Tumor_Induction->Tumor_Monitoring Treatment Therapeutic Intervention Tumor_Monitoring->Treatment Treatment->Tumor_Monitoring Continue Monitoring Endpoint_Analysis Endpoint Analysis (Tumor/Ascites Collection, Immune Profiling) Treatment->Endpoint_Analysis Data_Analysis Data Analysis (Tumor Growth, Survival, Immunophenotyping) Endpoint_Analysis->Data_Analysis

Typical In Vivo Experimental Workflow
Logical Relationship of this compound Model Components

This diagram illustrates the key components of the this compound model and their interactions.

Model_Components C57BL6_Mouse C57BL/6 Mouse (Immunocompetent Host) Tumor Peritoneal Tumors C57BL6_Mouse->Tumor Develops Ascites Malignant Ascites C57BL6_Mouse->Ascites Develops TME Tumor Microenvironment (Immune Cells, Stroma) Tumor->TME Creates Ascites->TME Contains TME->Tumor Influences Growth Therapy Therapeutic Intervention Therapy->Tumor Targets Therapy->TME Modulates

References

Genetic Blueprint of a Preclinical Workhorse: An In-depth Guide to the ID-8 Murine Ovarian Cancer Cell Line

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[CITY, STATE] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals a detailed look into the genetic features of the ID-8 cell line, a cornerstone model in ovarian cancer research. This whitepaper provides an in-depth analysis of the cell line's genetic landscape, experimental methodologies, and key signaling pathways, aiming to enhance the design and interpretation of preclinical studies.

The this compound cell line, derived from spontaneously immortalized murine ovarian surface epithelial cells, is a widely utilized syngeneic model that allows for the study of ovarian cancer in the context of a competent immune system. Understanding its core genetic characteristics is paramount for its effective use in developing novel therapeutics.

Core Genetic Features of the Parental this compound Cell Line

The parental this compound cell line is established from the C57BL/6 mouse strain and serves as a fundamental tool for investigating the biology of ovarian cancer.[1][2][3][4] Genetically, it is characterized by the absence of mutations in several key tumor suppressor genes that are frequently altered in human high-grade serous ovarian cancer (HGSOC), the most common and lethal form of the disease.

Whole-exome and transcriptome sequencing of this compound derivative cell lines, such as this compound-G7, have identified a number of somatic mutations. While not representing the parental line directly, this data provides the closest available quantitative insight into the mutational landscape of this model system.

Summary of Somatic Mutations in the this compound-G7 Derivative Cell Line
MetricCount
Total Somatic Mutations 92
Transcribed Missense Mutations 39

Data from whole-exome and transcriptome sequencing of the this compound-G7 cell line, a derivative of the parental this compound line.[5]

The lack of hallmark HGSOC mutations in the parental this compound line has spurred the development of genetically engineered sublines. These models, created using techniques like CRISPR-Cas9, introduce specific mutations to better recapitulate the genetic profile of human ovarian cancer. Commonly targeted genes include Trp53, Brca1, Brca2, Nf1, and Pten.[6]

Experimental Protocols

The effective use of the this compound cell line hinges on standardized and reproducible experimental procedures. Below are foundational protocols for the culture and genetic modification of these cells.

This compound Cell Culture Protocol

This protocol outlines the standard procedures for thawing, culturing, and passaging the this compound cell line.

  • Media Preparation : Prepare complete growth medium consisting of high-glucose DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Thawing : Rapidly thaw a cryopreserved vial of this compound cells in a 37°C water bath. Transfer the cell suspension to a sterile conical tube containing pre-warmed complete growth medium and centrifuge to pellet the cells.

  • Culturing : Resuspend the cell pellet in fresh complete growth medium and seed into a T-75 flask. Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Passaging : When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach the cells using a brief incubation with a trypsin-EDTA solution. Neutralize the trypsin with complete growth medium, pellet the cells by centrifugation, and resuspend in fresh medium for seeding into new flasks at a 1:3 to 1:4 ratio.

CRISPR-Cas9 Mediated Gene Knockout in this compound Cells

This protocol provides a general workflow for generating gene knockouts in the this compound cell line.

  • gRNA Design and Cloning : Design single guide RNAs (sgRNAs) targeting the exon of the gene of interest. Synthesize and clone the gRNAs into a suitable Cas9 expression vector.

  • Transfection : Transfect the this compound cells with the Cas9/gRNA expression plasmid using a suitable transfection reagent.

  • Selection and Clonal Isolation : If the vector contains a selection marker, apply the appropriate antibiotic to select for transfected cells. Perform single-cell cloning by limiting dilution or fluorescence-activated cell sorting (FACS) to isolate individual clones.

  • Verification of Knockout : Expand the isolated clones and screen for the desired gene knockout. This can be done by PCR and Sanger sequencing to identify insertions or deletions (indels) at the target site, and by Western blot to confirm the absence of the target protein.

Visualizing Key Biological Processes

To facilitate a deeper understanding of the experimental and biological context of this compound research, the following diagrams illustrate a typical experimental workflow and key signaling pathways.

G cluster_workflow Experimental Workflow: Genetic Characterization of this compound Cells culture This compound Cell Culture dna_rna_extraction DNA/RNA Extraction culture->dna_rna_extraction wes Whole-Exome Sequencing (WES) dna_rna_extraction->wes rna_seq RNA Sequencing (RNA-seq) dna_rna_extraction->rna_seq bioinformatics Bioinformatic Analysis wes->bioinformatics rna_seq->bioinformatics mutation_calling Mutation Calling bioinformatics->mutation_calling dge_analysis Differential Gene Expression bioinformatics->dge_analysis functional_assays Functional Assays mutation_calling->functional_assays dge_analysis->functional_assays validation Target Validation functional_assays->validation

Caption: A typical experimental workflow for the genetic characterization of the this compound cell line.

The genetic engineering of this compound cells to harbor mutations in genes like Trp53 and Brca1/2 is crucial for modeling human ovarian cancer. The following diagrams depict the canonical signaling pathways of these tumor suppressors.

G cluster_p53 p53 Signaling Pathway dna_damage DNA Damage p53 p53 dna_damage->p53 mdm2 MDM2 p53->mdm2 p21 p21 p53->p21 bax Bax p53->bax cell_cycle_arrest Cell Cycle Arrest p21->cell_cycle_arrest apoptosis Apoptosis bax->apoptosis

Caption: A simplified diagram of the p53 signaling pathway, a critical tumor suppressor network.

G cluster_brca BRCA-mediated DNA Double-Strand Break Repair dsb DNA Double-Strand Break brca1 BRCA1 dsb->brca1 brca2 BRCA2 brca1->brca2 rad51 RAD51 brca2->rad51 hr Homologous Recombination Repair rad51->hr

Caption: The role of BRCA1 and BRCA2 in the homologous recombination pathway for DNA repair.

This technical guide serves as a valuable resource for the scientific community, providing a consolidated and detailed overview of the genetic features of the this compound cell line. By understanding the genetic intricacies of this model, researchers can better leverage its potential in the ongoing effort to develop more effective treatments for ovarian cancer.

References

Methodological & Application

Application Notes and Protocols for ID-8 Mouse Ovarian Cancer Cell Line

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The ID-8 cell line is a widely utilized murine model for epithelial ovarian cancer. Originating from C57BL/6 mouse ovarian surface epithelial cells that spontaneously transformed after extended in vitro passaging, these cells are instrumental in preclinical research.[1] A key advantage of the this compound model is its syngeneic nature, allowing for the study of ovarian cancer in the context of a fully immunocompetent host, which is crucial for immuno-oncology research.[2][3] When injected intraperitoneally into C57BL/6 mice, this compound cells form tumors and ascites, closely mimicking advanced human ovarian cancer.[1][2][4] This cell line is a valuable tool for investigating tumor progression, metastasis, and the tumor microenvironment, as well as for evaluating novel therapeutic strategies.[1]

Cell Line Characteristics

CharacteristicDescription
Organism Mouse (Mus musculus)
Strain C57BL/6
Tissue of Origin Ovary
Cell Type Epithelial-like
Growth Properties Adherent
Morphology Elongated, scattered adherent clusters.[4]
Biosafety Level 1

Cell Culture Protocol

Required Materials
  • Growth Medium:

    • High Glucose DMEM

    • 4% Fetal Bovine Serum (FBS)

    • 1X Insulin-Transferrin-Selenium (ITS)

    • 1X Penicillin-Streptomycin (optional)

  • Reagents for Passaging:

    • Phosphate-Buffered Saline (PBS), sterile

    • 0.25% Trypsin-EDTA or Accutase

  • Cryopreservation Medium:

    • Complete growth medium

    • 10% Dimethyl Sulfoxide (DMSO)

  • Culture Vessels:

    • T225 or other appropriate tissue culture flasks

    • 96-well plates for assays

Thawing of Cryopreserved Cells
  • Rapidly thaw the vial of frozen cells in a 37°C water bath until a small amount of ice remains.

  • Disinfect the outside of the vial with 70% ethanol.

  • In a sterile laminar flow hood, transfer the cell suspension to a 15 mL conical tube containing 8-9 mL of pre-warmed complete growth medium.

  • Centrifuge the cell suspension at 300 x g for 3-5 minutes.[4]

  • Aspirate the supernatant containing the cryoprotectant and gently resuspend the cell pellet in 10-15 mL of fresh, pre-warmed complete growth medium.

  • Transfer the cell suspension to an appropriate culture flask (e.g., T225). It is recommended to start with a larger flask as this compound cells proliferate rapidly.[4]

  • Incubate at 37°C in a humidified atmosphere with 5% CO2.

Routine Maintenance and Passaging
  • Culture cells at 37°C in a humidified incubator with 5% CO2.

  • Change the medium every 2-3 days.

  • When cells reach 80-90% confluency, they are ready for passaging.

  • Aspirate the culture medium and wash the cell monolayer twice with sterile PBS.

  • Add a sufficient volume of Trypsin-EDTA or Accutase to cover the cell monolayer (e.g., 10 mL for a T225 flask) and incubate at 37°C for 3-5 minutes, or until cells detach.[4]

  • Neutralize the trypsin by adding an equal volume of complete growth medium.

  • Gently pipette the cell suspension up and down to ensure a single-cell suspension.

  • Transfer the cell suspension to a conical tube and centrifuge at 300 x g for 3-5 minutes.

  • Discard the supernatant and resuspend the cell pellet in fresh growth medium.

  • Plate the cells at a split ratio of 1:10 to 1:20 into new culture flasks.[4] this compound cells can be passaged for approximately 10 passages without significant changes in their characteristics.[4]

Cryopreservation
  • Follow steps 4-9 of the passaging protocol.

  • Resuspend the cell pellet in cold cryopreservation medium (complete growth medium with 10% DMSO) at a concentration of 1 x 10^6 to 1 x 10^7 cells/mL.

  • Aliquot the cell suspension into cryovials.

  • Place the cryovials in a controlled-rate freezing container (e.g., "Mr. Frosty") and store at -80°C overnight.

  • Transfer the vials to liquid nitrogen for long-term storage.

Experimental Protocols

Proliferation Assay (CCK-8)

This protocol is adapted from a general Cell Counting Kit-8 (CCK-8) protocol and a study that used this compound cells.[4][5][6][7]

  • Seed 2,000-5,000 this compound cells per well in 100 µL of complete growth medium in a 96-well plate.

  • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to attach.

  • Replace the medium with 100 µL of fresh medium containing the desired concentrations of the test substance. Include appropriate vehicle controls.

  • Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • Add 10 µL of CCK-8 solution to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Cell viability is proportional to the absorbance.

Transwell Migration Assay

This protocol is based on a general Transwell migration assay and a study that utilized this compound cells.[4][8][9]

  • Seed this compound cells in a 6-well plate and grow to 80-90% confluency.

  • Starve the cells in serum-free medium for 12-24 hours prior to the assay.

  • Resuspend the starved cells in serum-free medium at a concentration of 1 x 10^5 to 2 x 10^5 cells/mL.

  • Add 200 µL of the cell suspension to the upper chamber of a Transwell insert (8 µm pore size).

  • In the lower chamber, add 600 µL of complete growth medium (containing 10% FBS as a chemoattractant).

  • Incubate the plate at 37°C and 5% CO2 for 8-24 hours.

  • After incubation, remove the non-migrated cells from the upper surface of the insert with a cotton swab.

  • Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde for 15-20 minutes.

  • Stain the cells with 0.1% crystal violet for 20-30 minutes.

  • Gently wash the inserts with PBS.

  • Count the number of migrated cells in several random fields under a microscope.

In Vivo Tumor Model

This protocol describes the intraperitoneal injection of this compound cells to establish a tumor model in C57BL/6 mice.

  • Culture this compound cells to 80-90% confluency.

  • Harvest the cells using Trypsin-EDTA and wash twice with sterile PBS.

  • Resuspend the cells in sterile PBS or serum-free medium at a concentration of 1 x 10^7 cells/mL.

  • Inject 0.5 mL of the cell suspension (5 x 10^6 cells) intraperitoneally into 6-8 week old female C57BL/6 mice.

  • Monitor the mice for signs of tumor development, such as abdominal distention due to ascites formation. Tumor growth can be monitored using bioluminescence imaging if luciferase-expressing this compound cells are used.[10]

  • Tumors and ascites typically develop within several weeks.

Signaling Pathways and Experimental Workflows

PI3K/Akt Signaling Pathway in Ovarian Cancer

The PI3K/Akt signaling pathway is frequently hyperactivated in ovarian cancer and plays a crucial role in cell proliferation, survival, and drug resistance.[11]

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 Apoptosis Inhibition of Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTORC1->Proliferation

Caption: PI3K/Akt signaling pathway in ovarian cancer.

Experimental Workflow for In Vivo Studies

The following diagram outlines a typical workflow for conducting in vivo studies using the this compound cell line.

InVivo_Workflow CellCulture 1. This compound Cell Culture (to 80-90% confluency) Harvesting 2. Cell Harvesting & Preparation CellCulture->Harvesting Injection 3. Intraperitoneal Injection into C57BL/6 Mice Harvesting->Injection Monitoring 4. Tumor Growth Monitoring (e.g., Imaging, Palpation) Injection->Monitoring Treatment 5. Therapeutic Intervention (Optional) Monitoring->Treatment Endpoint 6. Endpoint Analysis (Tumor weight, Ascites volume, Histology) Monitoring->Endpoint Treatment->Endpoint

Caption: Workflow for an in vivo this compound tumor model experiment.

References

Application Notes and Protocols for Establishing the ID-8 Orthotopic Mouse Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to establishing and utilizing the ID-8 orthotopic mouse model, a syngeneic model for epithelial ovarian cancer. This model is instrumental for preclinical studies, particularly in the field of immuno-oncology.

Introduction

The this compound cell line, derived from spontaneous malignant transformation of C57BL/6 mouse ovarian surface epithelial cells, is a valuable tool for ovarian cancer research.[1][2] When injected into the ovarian bursa of immunocompetent C57BL/6 mice, these cells develop into tumors that recapitulate many features of human epithelial ovarian cancer, including primary tumor formation, ascites, and peritoneal metastasis.[3] This orthotopic model provides a physiologically relevant microenvironment to study tumor progression and evaluate novel therapeutic strategies.[4]

Cell Line and Culture

The this compound cell line is the cornerstone of this model. For in vivo imaging, a luciferase-expressing variant, such as ID8-Luc, is commonly used.[1]

Protocol: this compound Cell Culture

  • Media Preparation: Culture this compound cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin solution.[5]

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.[5][6]

  • Passaging: Subculture cells when they reach 80-90% confluency.

    • Wash the cell monolayer with Phosphate-Buffered Saline (PBS).

    • Add Trypsin-EDTA and incubate for 3-5 minutes at 37°C to detach the cells.

    • Neutralize the trypsin with complete culture medium.

    • Centrifuge the cell suspension, resuspend the pellet in fresh medium, and seed into new culture flasks.

  • Cell Authentication: Regularly authenticate the cell line using Short Tandem Repeat (STR) profiling to prevent cross-contamination.[7]

  • Mycoplasma Testing: Routinely test for mycoplasma contamination.

Orthotopic Tumor Model Establishment

The establishment of the this compound orthotopic model is achieved via intrabursal injection, a surgical procedure that requires precision and aseptic technique.[8]

Protocol: Intrabursal Injection

  • Animal Preparation:

    • Use 6- to 8-week-old female C57BL/6 mice.[9]

    • Anesthetize the mouse using an appropriate anesthetic cocktail (e.g., ketamine/xylazine).[8]

    • Shave and sterilize the surgical area on the left flank.

  • Surgical Procedure:

    • Make a small incision (approximately 5 mm) through the skin and underlying muscle layer to expose the peritoneal cavity.[10]

    • Gently locate and exteriorize the ovarian fat pad, bringing the ovary and the surrounding bursa into view.[8][10]

    • Under a dissecting microscope, carefully lift the bursa with fine forceps.[10]

  • Cell Injection:

    • Prepare a single-cell suspension of this compound cells in sterile PBS or Matrigel at the desired concentration (e.g., 1 x 10^6 cells in 10 µL).[10]

    • Using a 30-gauge needle attached to a Hamilton syringe, slowly inject the cell suspension into the space between the ovary and the bursa.[8][10][11] The bursa should appear slightly distended.[11]

    • Carefully withdraw the needle to prevent leakage.

  • Closure and Post-Operative Care:

    • Return the ovary to the peritoneal cavity.

    • Close the muscle and skin layers with sutures or surgical clips.

    • Provide post-operative analgesia and monitor the mice for recovery.

Tumor Growth and Monitoring

Tumor development can be monitored non-invasively using bioluminescence imaging (BLI) for luciferase-expressing cells.

Protocol: Bioluminescence Imaging (BLI)

  • Substrate Preparation: Prepare a sterile solution of D-luciferin in PBS.

  • Animal Preparation: Anesthetize the tumor-bearing mice with isoflurane.[12]

  • Substrate Injection: Intraperitoneally inject the D-luciferin solution (typically 150 mg/kg).[12]

  • Imaging: After approximately 10-15 minutes, place the mice in an in vivo imaging system (e.g., IVIS Spectrum) and acquire bioluminescent images.[8][12] The signal intensity (photons/second) correlates with tumor burden.[13]

  • Longitudinal Monitoring: Repeat imaging at regular intervals (e.g., weekly) to track tumor growth.

Data Presentation: Quantitative Analysis

The following tables summarize typical quantitative data obtained from the this compound orthotopic model.

Table 1: Tumor Growth and Survival

ParameterValueReference
Initial Tumor Detection (BLI)1-2 weeks post-injection[14][15]
Median Survival (1x10^7 cells)35-40 days[1]
Ascites Development~12 weeks post-implantation[3]
Primary Tumor Weight (16 weeks)Up to 12-fold increase vs. control[3]

Table 2: Metastatic Profile (12 weeks post-implantation)

OrganMetastasis ObservedReference
OmentumYes[3]
LiverYes[3]
SpleenYes
DiaphragmYes
ColonYes
StomachYes
KidneyYes[16]

Table 3: Ascites Immune Profile

Immune Cell TypePresenceReference
CD45+ LeukocytesYes[1]
CD4+ T cellsYes[1]
CD8+ T cellsYes[1]
Regulatory T cells (Tregs)Yes[1]
Myeloid-Derived Suppressor Cells (MDSCs)Yes[1]
Tumor-Associated Macrophages (TAMs)Yes[1]

Experimental Protocols for Downstream Analysis

Protocol: Histological Analysis

  • Tissue Collection: At the experimental endpoint, euthanize the mice and carefully dissect the primary ovarian tumor and any metastatic lesions.

  • Fixation: Fix the tissues in 10% neutral-buffered formalin for 24-48 hours.

  • Processing and Embedding: Dehydrate the tissues through a series of graded ethanol solutions, clear with xylene, and embed in paraffin.

  • Sectioning: Cut 4-5 µm thick sections using a microtome.

  • Staining:

    • Hematoxylin and Eosin (H&E): For general morphology assessment.

    • Immunohistochemistry (IHC): To detect specific protein markers (e.g., CD8 for cytotoxic T cells, F4/80 for macrophages).

Protocol: Immune Cell Profiling by Flow Cytometry

  • Sample Preparation:

    • Ascites: Collect ascitic fluid and centrifuge to pellet the cells.

    • Tumor: Mince the tumor tissue and digest with an enzyme cocktail (e.g., collagenase, DNase) to obtain a single-cell suspension.

    • Spleen/Lymph Nodes: Mechanically dissociate the tissues to create a single-cell suspension.

  • Red Blood Cell Lysis: Treat the cell suspensions with a lysis buffer to remove red blood cells.

  • Antibody Staining: Incubate the cells with a cocktail of fluorescently-labeled antibodies against cell surface and intracellular markers of interest.

  • Data Acquisition: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Use appropriate software to gate on cell populations and quantify their frequencies and phenotypes.

Visualizations

Signaling Pathways in Ovarian Cancer

Ovarian_Cancer_Signaling cluster_0 Growth Factor Signaling cluster_1 PI3K/AKT/mTOR Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) Ras Ras RTK->Ras PI3K PI3K RTK->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation_MAPK Cell Proliferation, Survival ERK->Proliferation_MAPK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Growth Cell Growth, Survival mTOR->Cell_Growth PTEN PTEN PTEN->PI3K ID8_Orthotopic_Model_Workflow cluster_setup Model Establishment cluster_monitoring In Vivo Analysis cluster_endpoint Ex Vivo Analysis Cell_Culture This compound Cell Culture (Luciferase-tagged) Intrabursal_Injection Intrabursal Injection in C57BL/6 Mice Cell_Culture->Intrabursal_Injection Tumor_Growth Tumor Growth Intrabursal_Injection->Tumor_Growth BLI Bioluminescence Imaging (BLI) Tumor_Growth->BLI Endpoint Experimental Endpoint BLI->Endpoint Histology Histology (H&E, IHC) Endpoint->Histology Flow_Cytometry Flow Cytometry (Immune Profiling) Endpoint->Flow_Cytometry

References

Application Notes and Protocols for Intraperitoneal Injection of ID-8 Cells in a Syngeneic Mouse Model of Ovarian Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for establishing an intraperitoneal (IP) ovarian cancer model using the ID-8 murine ovarian surface epithelial cell line in C57BL/6 mice. This syngeneic model is a valuable tool for studying ovarian cancer progression, metastasis, and for evaluating novel therapeutic agents, including immunotherapies.

Introduction

The this compound cell line, derived from spontaneous transformation of normal C57BL/6 mouse ovarian surface epithelial cells, is widely used to create a tumor model that recapitulates many features of human epithelial ovarian cancer.[1][2] When injected intraperitoneally into immunocompetent C57BL/6 mice, this compound cells form solid peritoneal tumors and produce malignant ascites, mimicking late-stage human disease.[2] This model is particularly useful for immuno-oncology research due to the intact immune system of the host mice.[2]

Experimental Protocols

This compound Cell Culture and Preparation

A critical step for successful tumor establishment is the proper culture and preparation of the this compound cells.

  • Cell Culture:

    • Culture this compound cells in complete Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

    • Passage the cells before they reach confluency to maintain their viability and tumorigenicity. Late-passage cells may lose contact inhibition and grow as multi-layered clusters.

  • Preparation for Injection:

    • On the day of injection, harvest cells that are in the logarithmic growth phase.

    • Wash the cells twice with sterile, serum-free phosphate-buffered saline (PBS) to remove any remaining serum.

    • Perform a cell count using a hemocytometer or an automated cell counter and assess viability using trypan blue exclusion. Viability should be greater than 95%.

    • Resuspend the final cell pellet in sterile, cold PBS or Hank's Balanced Salt Solution (HBSS) at the desired concentration for injection. Keep the cell suspension on ice to maintain viability.

Intraperitoneal Injection Procedure

Proper injection technique is crucial to ensure the cells are delivered to the peritoneal cavity and to minimize animal distress.

  • Animal Model:

    • Female C57BL/6 mice, typically 6-8 weeks old, are used as the syngeneic host.

  • Injection Protocol:

    • Restrain the mouse securely. One common method is to hold the scruff of the neck and the base of the tail.

    • Tilt the mouse to a head-down position. This allows the abdominal organs to shift cranially, creating a safer injection space in the lower abdomen.

    • Identify the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.

    • Using a 25-27 gauge needle attached to a 1 mL syringe, insert the needle at a 30-40 degree angle to the abdominal wall.

    • Gently aspirate to ensure the needle has not entered a blood vessel or internal organ. If blood or fluid is aspirated, discard the syringe and prepare a new one.

    • Slowly inject the cell suspension into the peritoneal cavity. The recommended injection volume is typically 100-200 µL.

    • Withdraw the needle and return the mouse to its cage.

    • Monitor the mouse for any immediate adverse reactions.

Quantitative Data Summary

The number of injected this compound cells directly impacts tumor growth kinetics and overall survival. The following table summarizes the relationship between the injected cell dose and the time to tumor and ascites formation.

Injected Cell NumberTime to Tumor/Ascites Formation (days)Median Survival (days)
1 x 10^5~120>120
5 x 10^5~90~100-110
1 x 10^6~60~70-80
2 x 10^6~40-45~50-65

Data adapted from a study by Chiriva-Internati et al. (2010) as cited in subsequent research.[3]

Tumor Growth Monitoring and Humane Endpoints

Regular monitoring of the animals is essential to collect data and to ensure animal welfare.

  • Tumor Burden Assessment:

    • Bioluminescence Imaging (BLI): For this compound cells engineered to express luciferase, tumor growth can be non-invasively monitored over time using an in vivo imaging system. This method provides a quantitative measure of tumor burden.

    • Ascites Measurement: The development of ascites is a key feature of this model. Abdominal distention can be visually monitored, and at the study endpoint, the volume of ascitic fluid can be measured.

    • Peritoneal Tumor Nodules: At necropsy, the number and weight of peritoneal tumor implants can be quantified.

  • Humane Endpoints:

    • Mice should be monitored daily for clinical signs of distress.

    • Humane endpoints should be clearly defined in the animal protocol and may include:

      • Significant body weight loss (>15-20%) or gain (due to ascites).

      • Abdominal distention that impairs mobility or normal behavior.

      • Lethargy, hunched posture, or rough coat.

      • Difficulty breathing.

    • Mice reaching these endpoints should be euthanized.

Signaling Pathways in this compound Tumor Progression

The progression of this compound tumors in vivo involves the activation of several key signaling pathways that contribute to their aggressive phenotype.

ID8_Signaling_Pathways cluster_0 Tumor Microenvironment Cues cluster_1 Key Signaling Pathways cluster_2 Cellular Outcomes Hypoxia Hypoxia Glycolysis Glycolysis Hypoxia->Glycolysis Warburg Effect Nutrient_Stress Nutrient_Stress Mevalonate_Pathway Mevalonate_Pathway Nutrient_Stress->Mevalonate_Pathway Anoikis_Resistance Anoikis_Resistance SRC SRC Anoikis_Resistance->SRC AKT AKT SRC->AKT ERK ERK SRC->ERK Proliferation Proliferation AKT->Proliferation Survival Survival AKT->Survival ERK->Proliferation HMGCR HMGCR Mevalonate_Pathway->HMGCR Rac1_RhoA Rac1_RhoA HMGCR->Rac1_RhoA Metastasis Metastasis Rac1_RhoA->Metastasis Warburg_Effect Warburg_Effect Glycolysis->Warburg_Effect

Caption: Key signaling pathways in this compound tumor progression.

In vivo passaged this compound cells exhibit enhanced resistance to anoikis, a form of programmed cell death, through the reprogramming of SRC/AKT/ERK signaling.[1] The tumor microenvironment also induces a metabolic shift towards increased glycolysis, known as the Warburg effect.[1] Furthermore, the mevalonate pathway is often upregulated in aggressive, ascites-derived this compound cells.[4][5] This pathway, involving the rate-limiting enzyme HMG-CoA reductase (HMGCR), leads to the activation of small GTPases like Rac1 and RhoA, which are critical for cell motility and metastasis.[4][5]

Experimental Workflow

The following diagram outlines the typical experimental workflow for an in vivo study using the this compound intraperitoneal model.

ID8_Experimental_Workflow Cell_Culture 1. This compound Cell Culture (Logarithmic Growth Phase) Cell_Harvest 2. Cell Harvest & Preparation (Wash, Count, Resuspend in PBS) Cell_Culture->Cell_Harvest IP_Injection 3. Intraperitoneal Injection (C57BL/6 Mice, 25-27G Needle) Cell_Harvest->IP_Injection Tumor_Monitoring 4. Tumor Growth Monitoring (Bioluminescence, Body Weight, Clinical Signs) IP_Injection->Tumor_Monitoring Therapeutic_Intervention 5. Therapeutic Intervention (e.g., Drug Treatment) Tumor_Monitoring->Therapeutic_Intervention Endpoint_Analysis 6. Endpoint Analysis (Ascites Volume, Tumor Weight, Immunohistochemistry) Therapeutic_Intervention->Endpoint_Analysis

References

Application Notes and Protocols for the ID-8 Tumor Model in Immunotherapy Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the ID-8 syngeneic mouse model of ovarian cancer for preclinical immunotherapy research. Detailed protocols for key experiments are provided, along with a summary of expected quantitative outcomes and visualizations of relevant biological pathways and experimental workflows.

Introduction to the this compound Tumor Model

The this compound cell line is a valuable tool for in vivo ovarian cancer research.[1] Derived from C57BL/6 mouse ovarian surface epithelial cells that underwent spontaneous transformation, the this compound line is syngeneic to the C57BL/6 mouse strain, making it an ideal model for studying the interplay between the tumor and an intact immune system.[1] Intraperitoneal injection of this compound cells into C57BL/6 mice leads to the formation of peritoneal tumors and ascites, closely mimicking the progression of human epithelial ovarian cancer.[1] This model is widely used to evaluate the efficacy of various immunotherapeutic strategies.

Data Presentation: Efficacy of Immunotherapies in the this compound Model

The following tables summarize quantitative data from various studies that have used the this compound model to test different immunotherapies.

Treatment GroupMedian Survival (days)% Survival Increase vs. ControlKey Immune Cell Changes in TMEReference
Immune Checkpoint Inhibitors
Control (Isotype Ab)~35-40-Baseline levels[2]
Anti-PD-1 MonotherapyNo significant increase--[1]
Anti-CTLA-4 MonotherapyNo significant increase--[1]
Anti-PD-1 + Anti-CTLA-4>60~50-70%Increased CD8+/Treg ratio, decreased MDSCs[3]
Anti-PD-1 + Anti-OX40Significantly prolongedNot specifiedIncreased CD4+ and CD8+ T cells, decreased Tregs and MDSCs[1]
Anti-PD-1 + Anti-CD137 + Anti-CTLA-4~90>100%Increased IFNγ and TNFα production by T cells, decreased Tregs and MDSCs[3]
Vaccine-Based Immunotherapy
Control~40-Baseline levels[2]
ID8-GVAX (GM-CSF vaccine)No significant increase--[2]
ID8-GVAX + Anti-PD-1>80~100%Increased proliferation and function of tumor antigen-specific CD8+ T cells, inhibition of Tregs and MDSCs[2]
ID8 Cellular Vaccine + Anti-PD-1/PD-L1Tumor rejection in 75% of miceNot applicableIncreased CD8+ T cells, decreased Tregs and MDSCs, generation of T memory cells[2][3]

Experimental Protocols

This compound Cell Culture

Materials:

  • This compound mouse ovarian cancer cells

  • DMEM (Dulbecco's Modified Eagle Medium) with high glucose

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks (T-75 or T-150)

  • Incubator (37°C, 5% CO2)

Protocol:

  • Maintain this compound cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Culture the cells in a humidified incubator at 37°C with 5% CO2.

  • For subculturing, wash the confluent cell monolayer with PBS.

  • Add Trypsin-EDTA to detach the cells and incubate for 3-5 minutes at 37°C.

  • Neutralize the trypsin with complete medium, centrifuge the cells, and resuspend in fresh medium.

  • Split the cells at a ratio of 1:5 to 1:10 for routine passaging.

Intraperitoneal (IP) Tumor Implantation

Materials:

  • This compound cells in suspension

  • 6- to 8-week-old female C57BL/6 mice

  • 1 ml syringes with 27-gauge needles

  • Sterile PBS

Protocol:

  • Harvest this compound cells and wash them twice with sterile PBS.

  • Resuspend the cells in sterile PBS at a concentration of 5 x 10^6 to 1 x 10^7 cells per 200 µl.

  • Inject 200 µl of the cell suspension intraperitoneally into each mouse using a 27-gauge needle.

  • Monitor the mice regularly for signs of tumor growth, such as abdominal distension due to ascites formation.

Orthotopic Tumor Implantation

Materials:

  • This compound cells in suspension

  • 6- to 8-week-old female C57BL/6 mice

  • Anesthetic (e.g., isoflurane)

  • Surgical tools (scissors, forceps)

  • Sutures or wound clips

  • Sterile PBS

Protocol:

  • Anesthetize the mouse according to approved institutional protocols.

  • Make a small incision on the left flank to expose the ovary.

  • Inject 1 x 10^5 to 1 x 10^6 this compound cells in a small volume (10-20 µl) of sterile PBS directly into the ovarian bursa.

  • Suture the muscle layer and close the skin with wound clips or sutures.

  • Provide appropriate post-operative care and monitor for tumor growth.

In Vivo Bioluminescence Imaging (for luciferase-expressing this compound cells)

Materials:

  • This compound-luciferase cells

  • D-luciferin substrate

  • In vivo imaging system (e.g., IVIS)

  • Anesthetic (e.g., isoflurane)

Protocol:

  • Anesthetize the tumor-bearing mice.

  • Administer D-luciferin via intraperitoneal injection (typically 150 mg/kg).

  • Wait for the substrate to distribute (usually 10-15 minutes).

  • Place the mice in the imaging chamber of the in vivo imaging system.

  • Acquire bioluminescent images to monitor tumor burden and location.[4] The signal intensity can be quantified to track tumor growth over time.[4]

Flow Cytometry Analysis of Tumor-Infiltrating Immune Cells

Materials:

  • Tumor tissue and/or ascites fluid

  • Collagenase/DNase digestion buffer

  • FACS buffer (PBS with 2% FBS)

  • Red blood cell lysis buffer

  • Fluorescently-conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3, CD11b, Gr-1)

  • Flow cytometer

Protocol:

  • Harvest tumors and/or ascites from euthanized mice.

  • Mechanically dissociate solid tumors and digest with a collagenase/DNase solution to obtain a single-cell suspension.

  • For ascites, centrifuge the fluid to pellet the cells.

  • Lyse red blood cells using a suitable lysis buffer.

  • Wash the cells with FACS buffer.

  • Stain the cells with a cocktail of fluorescently-conjugated antibodies against desired immune cell markers for 30 minutes on ice.

  • For intracellular staining (e.g., FoxP3), use a fixation/permeabilization kit according to the manufacturer's instructions.

  • Wash the cells and resuspend in FACS buffer.

  • Acquire data on a flow cytometer and analyze the different immune cell populations.[5]

Immunohistochemistry (IHC) for Tumor Microenvironment Analysis

Materials:

  • Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections

  • Antigen retrieval buffer

  • Primary antibodies against markers of interest (e.g., CD8, FoxP3, F4/80)

  • HRP-conjugated secondary antibody

  • DAB substrate kit

  • Hematoxylin counterstain

  • Microscope

Protocol:

  • Deparaffinize and rehydrate the FFPE tissue sections.

  • Perform antigen retrieval using a heat-induced method with an appropriate buffer.[6]

  • Block endogenous peroxidase activity.

  • Block non-specific antibody binding using a blocking serum.

  • Incubate the sections with the primary antibody overnight at 4°C.[6]

  • Wash the sections and incubate with an HRP-conjugated secondary antibody.[6]

  • Develop the signal using a DAB substrate kit.

  • Counterstain with hematoxylin.[7]

  • Dehydrate and mount the sections.

  • Image and analyze the stained tissue sections under a microscope to visualize the localization and abundance of immune cells within the tumor microenvironment.

Mandatory Visualizations

experimental_workflow cluster_cell_culture This compound Cell Culture cluster_tumor_implantation Tumor Implantation cluster_treatment Immunotherapy Treatment cluster_monitoring Tumor Growth Monitoring cluster_analysis Immune Response Analysis culture Maintain this compound Cells harvest Harvest & Prepare Cells culture->harvest ip_implant Intraperitoneal Injection harvest->ip_implant ortho_implant Orthotopic Implantation harvest->ortho_implant treatment Administer Immunotherapy ip_implant->treatment ortho_implant->treatment bli Bioluminescence Imaging treatment->bli survival Survival Analysis treatment->survival flow Flow Cytometry bli->flow ihc Immunohistochemistry bli->ihc survival->flow survival->ihc

Experimental workflow for this compound tumor model immunotherapy studies.

pd1_pathway cluster_inhibition cluster_activation PD1 PD-1 Inhibition T Cell Inhibition PD1->Inhibition TCR TCR Activation T Cell Activation TCR->Activation CD28 CD28 CD28->Activation PDL1 PD-L1 PDL1->PD1 MHC MHC MHC->TCR B7 B7 B7->CD28

PD-1/PD-L1 signaling pathway in the tumor microenvironment.

References

Application Notes and Protocols for In Vivo Imaging of ID-8 Murine Ovarian Carcinoma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ID-8 cell line, derived from spontaneous transformation of C57BL/6 mouse ovarian surface epithelial cells, is a widely utilized and well-characterized syngeneic model for epithelial ovarian cancer.[1][2] Its ability to form peritoneal tumors and ascites in immunocompetent C57BL/6 mice closely mimics the progression of human ovarian cancer, making it an invaluable tool for preclinical research into pathophysiology, tumor-host interactions, and the evaluation of novel therapeutics, including immunotherapies.[2][3] This document provides detailed application notes and protocols for the use of this compound cells in in vivo imaging experiments, a critical methodology for longitudinally monitoring tumor growth, metastasis, and therapeutic response in a non-invasive manner.

Key Applications

  • Preclinical evaluation of novel therapeutics: Assess the efficacy of small molecules, biologics, and immunotherapies against ovarian cancer.

  • Longitudinal monitoring of tumor progression: Track primary tumor growth and metastatic dissemination over time.

  • Pharmacodynamic studies: Evaluate the in vivo effects of drugs on tumor biology.

  • Tumor microenvironment studies: Investigate the interplay between tumor cells and the host immune system.[2]

Genetically Engineered this compound Cells for In Vivo Imaging

For robust in vivo imaging, this compound cells are typically engineered to express reporter genes, such as firefly luciferase (luc) for bioluminescence imaging (BLI) or fluorescent proteins like mCherry for fluorescence imaging (FLI).[4][5]

  • This compound-Luciferase (this compound-Luc): These cells stably express luciferase, an enzyme that produces light upon reaction with its substrate, D-luciferin.[6][7] This allows for highly sensitive detection of tumor cells and quantification of tumor burden.[8]

  • This compound-mCherry: These cells express a red fluorescent protein, enabling visualization of tumor cells using fluorescence imaging modalities.[5]

Experimental Protocols

Protocol 1: this compound Cell Culture

This protocol outlines the standard procedure for culturing and passaging this compound cells.

Materials:

  • This compound or this compound-Luc/mCherry cells

  • High Glucose DMEM (Dulbecco's Modified Eagle Medium)[9]

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 0.25% Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS), sterile

  • Cell culture flasks (T25, T75)

  • 15 mL and 50 mL conical tubes

  • Water bath, 37°C

  • Humidified incubator, 37°C, 5% CO₂

  • Centrifuge

Procedure:

A. Thawing Cryopreserved Cells:

  • Pre-warm complete culture medium (DMEM + 10% FBS + 1% Penicillin-Streptomycin) in a 37°C water bath.[9]

  • Quickly thaw the cryovial of this compound cells in the 37°C water bath until a small ice crystal remains.

  • Disinfect the outside of the vial with 70% ethanol.

  • In a sterile biosafety cabinet, transfer the cell suspension into a 15 mL conical tube containing 9 mL of pre-warmed complete culture medium.

  • Centrifuge the cell suspension at 300 x g for 3-5 minutes.[3]

  • Aspirate the supernatant and gently resuspend the cell pellet in 10 mL of fresh, pre-warmed complete culture medium.

  • Transfer the cell suspension to a T75 culture flask.

  • Incubate at 37°C in a humidified atmosphere of 5% CO₂.

B. Passaging Adherent this compound Cells:

  • Culture cells until they reach 80-90% confluency.[10]

  • Aspirate the culture medium.

  • Wash the cell monolayer once with sterile PBS.[10]

  • Add 2-3 mL of 0.25% Trypsin-EDTA to the T75 flask and incubate at 37°C for 2-5 minutes, or until cells detach.

  • Neutralize the trypsin by adding 4-6 mL of complete culture medium.

  • Gently pipette the cell suspension up and down to create a single-cell suspension.

  • Transfer the cell suspension to a 15 mL conical tube and centrifuge at 300 x g for 3-5 minutes.

  • Aspirate the supernatant and resuspend the cell pellet in fresh complete culture medium.

  • Split the cells at a ratio of 1:3 to 1:6 into new culture flasks.

  • Add the appropriate volume of pre-warmed complete culture medium and return to the incubator.

Protocol 2: Preparation of this compound Cells for In Vivo Injection
  • Culture the required number of this compound cells, ensuring they are in the logarithmic growth phase.

  • On the day of injection, harvest the cells using the passaging protocol described above.

  • After centrifugation, resuspend the cell pellet in sterile, serum-free PBS or Hank's Balanced Salt Solution (HBSS) at the desired concentration.

  • Perform a cell count using a hemocytometer or automated cell counter to ensure accurate cell numbers.

  • Place the cell suspension on ice until ready for injection to maintain viability.

Protocol 3: Intraperitoneal (IP) Injection Model

This model is commonly used to study widespread peritoneal dissemination and ascites formation.

Materials:

  • This compound cell suspension (typically 1 x 10⁶ to 10 x 10⁶ cells in 100-200 µL of sterile PBS per mouse)

  • Female C57BL/6 mice (6-8 weeks old)[2]

  • 1 mL syringe with a 27-gauge needle

  • 70% ethanol

Procedure:

  • Properly restrain the mouse by scruffing the neck and securing the tail.

  • Tilt the mouse to a slight head-down position.

  • Wipe the lower left or right abdominal quadrant with 70% ethanol.

  • Insert the needle at a 10-20 degree angle into the peritoneal cavity, avoiding the midline to prevent damage to the bladder or cecum.

  • Gently aspirate to ensure the needle has not entered a blood vessel or organ.

  • Slowly inject the cell suspension (100-200 µL) into the peritoneal cavity.[2]

  • Withdraw the needle and return the mouse to its cage.

  • Monitor the mice regularly for signs of tumor growth, such as abdominal distension due to ascites.

Protocol 4: Orthotopic (Intrabursal) Injection Model

This model more accurately recapitulates primary ovarian tumor formation.

Materials:

  • This compound cell suspension (typically 1 x 10⁵ to 1 x 10⁶ cells in 5-10 µL of sterile PBS)[2]

  • Female C57BL/6 mice (6-8 weeks old)

  • Anesthesia (e.g., isoflurane or ketamine/xylazine)

  • Surgical tools (scissors, forceps, bulldog clamps)

  • Sutures or wound clips

  • Hamilton syringe with a 30-gauge needle

  • Buprenorphine for analgesia

Procedure:

  • Anesthetize the mouse and confirm the absence of a pedal reflex.

  • Place the mouse in a prone position and shave the fur on the left flank.

  • Make a small incision (approximately 1 cm) through the skin and peritoneum to expose the abdominal cavity.

  • Gently exteriorize the left ovary and the surrounding ovarian fat pad. The ovary is enclosed within a translucent membrane called the bursa.[2]

  • Use a bulldog clamp to gently hold the fat pad and stabilize the ovary.

  • Carefully insert the 30-gauge needle of the Hamilton syringe through the bursa.

  • Slowly inject 5-10 µL of the this compound cell suspension into the space between the bursa and the ovary.[1] A successful injection will cause the bursa to appear slightly distended.[1]

  • Withdraw the needle carefully to prevent leakage of the cell suspension.

  • Return the ovary and fat pad to the peritoneal cavity.

  • Close the peritoneal wall and skin with sutures or wound clips.

  • Administer post-operative analgesia (e.g., buprenorphine) and monitor the mouse during recovery.

In Vivo Imaging Protocols

Protocol 5: Bioluminescence Imaging (BLI)

Materials:

  • Mice bearing this compound-Luc tumors

  • D-luciferin potassium salt, sterile

  • In vivo imaging system (e.g., IVIS Spectrum)

  • Anesthesia (isoflurane)

Procedure:

  • Prepare a stock solution of D-luciferin (e.g., 15 mg/mL in sterile PBS).

  • Anesthetize the mice using isoflurane.

  • Administer D-luciferin via intraperitoneal injection at a dose of 150 mg/kg body weight.

  • Wait for the appropriate substrate distribution time (typically 10-15 minutes post-injection).

  • Place the anesthetized mice in the imaging chamber of the in vivo imaging system.

  • Acquire bioluminescent images. The exposure time will vary depending on the tumor burden and the sensitivity of the instrument.

  • Use the accompanying software to quantify the bioluminescent signal (photon flux) from a defined region of interest (ROI).

Protocol 6: Fluorescence Imaging (FLI)

Materials:

  • Mice bearing this compound-mCherry tumors

  • In vivo fluorescence imaging system

  • Anesthesia (isoflurane)

Procedure:

  • Anesthetize the mice using isoflurane.

  • Place the mice in the imaging chamber.

  • Select the appropriate excitation and emission filters for mCherry (e.g., excitation ~587 nm, emission ~610 nm).

  • Acquire fluorescence images.

  • Use the software to quantify the fluorescence signal (e.g., radiant efficiency) from a defined ROI. It is important to also image a non-tumor bearing control mouse to determine the level of autofluorescence.

Data Presentation

Quantitative data from in vivo imaging experiments should be summarized in a clear and structured format to allow for easy comparison between experimental groups.

Table 1: Representative Quantitative Data from an Intraperitoneal this compound-Luc Model

Days Post-InjectionAverage Photon Flux (photons/sec/cm²/sr)Average Ascites Volume (mL)
71.5 x 10⁵0
148.2 x 10⁵0.1
215.6 x 10⁶0.5
282.1 x 10⁷1.2
359.8 x 10⁷2.5

Table 2: Representative Quantitative Data from an Orthotopic this compound-mCherry Model

Weeks Post-InjectionAverage Tumor Volume (mm³)Average Radiant Efficiency ([p/s/cm²/sr]/[µW/cm²])
215 ± 42.5 x 10⁶
455 ± 129.8 x 10⁶
6180 ± 353.2 x 10⁷
8450 ± 708.5 x 10⁷

Visualizations

Experimental Workflow

experimental_workflow cluster_cell_prep Cell Preparation cluster_animal_model Animal Model cluster_imaging In Vivo Imaging cluster_analysis Data Analysis culture This compound Cell Culture harvest Harvest & Prepare Cell Suspension culture->harvest ip_injection Intraperitoneal Injection harvest->ip_injection Tumor Initiation ortho_injection Orthotopic Injection harvest->ortho_injection Tumor Initiation bli Bioluminescence Imaging (BLI) ip_injection->bli fli Fluorescence Imaging (FLI) ip_injection->fli ortho_injection->bli ortho_injection->fli quantification Image Quantification bli->quantification fli->quantification stats Statistical Analysis quantification->stats

Experimental workflow for in vivo imaging of this compound cells.
Signaling Pathway: PI3K/Akt/mTOR Pathway in Ovarian Cancer

The PI3K/Akt/mTOR pathway is frequently hyperactivated in ovarian cancer and is a key target for therapeutic development. This compound cells can be utilized to study the efficacy of inhibitors targeting this pathway.

pi3k_akt_mtor_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Angiogenesis Angiogenesis mTORC1->Angiogenesis mTORC2 mTORC2 mTORC2->Akt Phosphorylation

Simplified PI3K/Akt/mTOR signaling pathway in ovarian cancer.

References

Application Notes and Protocols: Co-culture of ID-8 Cells with Immune Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The ID-8 murine ovarian cancer cell line is a widely used model for studying the tumor microenvironment and the efficacy of immunotherapies in ovarian cancer. Co-culturing this compound cells with various immune cell populations, such as T cells, macrophages, and Natural Killer (NK) cells, provides a powerful in vitro system to investigate tumor-immune interactions, including anti-tumor immunity and immune evasion mechanisms. These application notes provide detailed protocols for the co-culture of this compound cells with different immune cells, methods for assessing the outcomes of these interactions, and a summary of expected quantitative data.

I. Cell Line and Primary Cell Preparation

This compound Cell Culture

This compound cells are a clone of murine ovarian surface epithelial cells derived from C57BL/6 mice that spontaneously transformed after multiple passages in vitro.[1][2][3][4][5] They are an adherent, epithelial-like cell line.

Protocol for Culturing this compound Cells:

  • Thawing Frozen Cells:

    • Rapidly thaw a cryovial of this compound cells in a 37°C water bath.[2][6][7][8]

    • Transfer the thawed cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete culture medium.

    • Complete Culture Medium: High-glucose DMEM supplemented with 10% Fetal Bovine Serum (FBS), and 1% Penicillin-Streptomycin.[2][7]

    • Centrifuge the cells at 300 x g for 5 minutes.[2]

    • Discard the supernatant and resuspend the cell pellet in 10-15 mL of fresh complete culture medium.

    • Transfer the cell suspension to a T75 cell culture flask.

    • Incubate at 37°C in a humidified atmosphere with 5% CO2.[2]

  • Subculturing (Passaging):

    • Culture this compound cells to 80-90% confluency.[7]

    • Aspirate the culture medium and wash the cell monolayer once with 5-10 mL of sterile Phosphate-Buffered Saline (PBS).

    • Add 2-3 mL of a dissociation reagent (e.g., 0.25% Trypsin-EDTA) and incubate at 37°C for 3-5 minutes, or until cells detach.[2]

    • Neutralize the trypsin with 5-7 mL of complete culture medium.

    • Collect the cell suspension in a 15 mL conical tube and centrifuge at 300 x g for 5 minutes.[2]

    • Discard the supernatant, resuspend the cell pellet in fresh complete culture medium, and seed new flasks at a split ratio of 1:3 to 1:4.[7]

Isolation of Immune Cells from Mouse Spleen

Splenocytes, a mixed population of immune cells, can be isolated from the spleens of C57BL/6 mice (syngeneic to this compound cells). Further purification steps can be performed to isolate specific immune cell subsets.

Protocol for Splenocyte Isolation:

  • Euthanize a C57BL/6 mouse according to approved institutional protocols.

  • Aseptically remove the spleen and place it in a petri dish containing 5 mL of sterile RPMI-1640 medium supplemented with 10% FBS.[9][10][11][12]

  • Place a 70 µm cell strainer over a 50 mL conical tube.[9][12]

  • Transfer the spleen onto the strainer and gently mash the tissue through the mesh using the plunger of a sterile syringe.[9][11][12]

  • Rinse the strainer with an additional 10-15 mL of RPMI medium to ensure maximum cell recovery.

  • Centrifuge the cell suspension at 350 x g for 5 minutes at 4°C.[9]

  • To lyse red blood cells, resuspend the pellet in 1-2 mL of ACK lysis buffer and incubate for 2-3 minutes at room temperature.

  • Add 10 mL of RPMI medium to neutralize the lysis buffer and centrifuge at 350 x g for 5 minutes.

  • Resuspend the splenocyte pellet in the desired complete medium for subsequent experiments.

Further Purification of Immune Cell Subsets:

  • T Cells (CD8+): Can be isolated from the splenocyte population using magnetic-activated cell sorting (MACS) with CD8a (Ly-2) MicroBeads or by fluorescence-activated cell sorting (FACS).

  • Macrophages: Bone marrow-derived macrophages (BMDMs) are often used for in vitro studies. To generate BMDMs, bone marrow cells are flushed from the femur and tibia of mice and cultured in medium containing Macrophage Colony-Stimulating Factor (M-CSF) for 5-7 days.

  • NK Cells: Can be isolated from splenocytes using negative selection kits (e.g., EasySep™ Mouse NK Cell Isolation Kit) to obtain a highly pure population of NK cells.[13]

II. Co-culture Experimental Protocols

The following protocols describe the co-culture of this compound cells with T cells, macrophages, and NK cells. The specific experimental conditions, such as effector-to-target ratios and incubation times, may need to be optimized for specific research questions.

This compound and CD8+ T Cell Co-culture for Cytotoxicity Assay

This assay measures the ability of cytotoxic T lymphocytes (CTLs) to kill this compound tumor cells.

Protocol:

  • Preparation of Target Cells (this compound):

    • Seed 1 x 10^4 this compound cells per well in a 96-well flat-bottom plate in 100 µL of complete RPMI medium.

    • Incubate overnight at 37°C and 5% CO2 to allow cells to adhere.

  • Preparation of Effector Cells (CD8+ T Cells):

    • Isolate CD8+ T cells from the spleens of C57BL/6 mice. For antigen-specific responses, T cells from mice previously immunized with an this compound-associated antigen or OT-I transgenic mice (if using ovalbumin-expressing this compound cells) can be used.

    • Activate the CD8+ T cells for 2-3 days prior to the co-culture using anti-CD3/anti-CD28 antibodies or specific peptide antigens presented by antigen-presenting cells (APCs).

  • Co-culture:

    • On the day of the assay, remove the medium from the this compound cells.

    • Add the activated CD8+ T cells to the wells containing this compound cells at various effector-to-target (E:T) ratios (e.g., 1:1, 5:1, 10:1) in a final volume of 200 µL per well.

    • Include control wells with this compound cells only (spontaneous death) and this compound cells with lysis buffer (maximum killing).

    • Incubate the co-culture for 4 to 48 hours at 37°C and 5% CO2.

  • Assessment of Cytotoxicity:

    • Cytotoxicity can be measured using various methods:

      • LDH Release Assay: Measure the release of lactate dehydrogenase (LDH) from damaged cells into the supernatant using a commercially available kit.

      • Flow Cytometry-based Assay: Stain the cells with a viability dye (e.g., Propidium Iodide or 7-AAD) and a fluorescent dye to distinguish between effector and target cells (e.g., CFSE for target cells). The percentage of dead target cells can then be quantified by flow cytometry.[14]

Quantitative Data Summary: this compound and CD8+ T Cell Co-culture

ParameterE:T RatioIncubation TimeResultReference
% Cytotoxicity 10:14 hours~17%[12]
10:118 hours~45%[10]
10:148 hours~50%[11]
Granzyme B Expression (MFI) 10:118 hoursIncreased vs. T cells alone[12]
IFN-γ Production -24 hoursIncreased with activation[3]

MFI: Mean Fluorescence Intensity

Experimental Workflow: CD8+ T Cell Cytotoxicity Assay

G cluster_prep Cell Preparation cluster_coculture Co-culture cluster_analysis Analysis ID8 Seed this compound Cells (1x10^4/well) CoCulture Co-culture this compound and CD8+ T Cells (various E:T ratios) ID8->CoCulture T_cell Isolate & Activate CD8+ T Cells T_cell->CoCulture LDH LDH Release Assay CoCulture->LDH Flow Flow Cytometry (Viability Staining) CoCulture->Flow

Caption: Workflow for assessing CD8+ T cell-mediated cytotoxicity against this compound cells.

This compound and Macrophage Co-culture for Phagocytosis and Cytokine Analysis

This protocol is designed to assess the phagocytic activity of macrophages towards this compound cells and to analyze the cytokine profile in the co-culture supernatant.

Protocol:

  • Preparation of Macrophages:

    • Generate bone marrow-derived macrophages (BMDMs) by culturing mouse bone marrow cells with M-CSF for 5-7 days.

    • Alternatively, isolate peritoneal macrophages.

    • Plate 5 x 10^4 macrophages per well in a 96-well plate.

  • Preparation of Target Cells (this compound):

    • Label this compound cells with a fluorescent dye (e.g., CFSE or a pH-sensitive dye that fluoresces in the acidic environment of the phagosome) according to the manufacturer's instructions.

    • Wash the labeled this compound cells to remove excess dye.

  • Co-culture:

    • Add the fluorescently labeled this compound cells to the macrophage-containing wells at a macrophage-to-tumor cell ratio of 1:2.

    • Incubate the co-culture for 2 to 24 hours at 37°C and 5% CO2.

  • Assessment of Phagocytosis:

    • After incubation, gently wash the wells to remove non-phagocytosed this compound cells.

    • Analyze the macrophages by flow cytometry. The percentage of macrophages that are fluorescent (i.e., have engulfed this compound cells) represents the phagocytic activity.

    • Alternatively, visualize phagocytosis using fluorescence microscopy.

  • Cytokine Analysis:

    • Collect the supernatant from the co-culture at various time points.

    • Measure the concentration of cytokines such as TNF-α, IL-6, and IL-10 using ELISA or a multiplex cytokine array.

Quantitative Data Summary: this compound and Macrophage Co-culture

ParameterConditionIncubation TimeResult (pg/mL)Reference
TNF-α Secretion Macrophages + E. coli6 hours~2500[7]
IL-6 Secretion BMDMs + LPS (10 ng/mL)24 hours~4000[15]
IL-10 Secretion --Varies with stimulus-

Experimental Workflow: Macrophage Phagocytosis Assay

G cluster_prep Cell Preparation cluster_coculture Co-culture cluster_analysis Analysis Macrophage Plate Macrophages CoCulture Co-culture Macrophages and Labeled this compound Cells Macrophage->CoCulture ID8_label Label this compound Cells (Fluorescent Dye) ID8_label->CoCulture Flow Flow Cytometry (% Fluorescent Macrophages) CoCulture->Flow Microscopy Fluorescence Microscopy CoCulture->Microscopy Cytokine Cytokine Analysis (ELISA) CoCulture->Cytokine

Caption: Workflow for assessing macrophage phagocytosis of this compound cells and cytokine production.

This compound and NK Cell Co-culture for Cytotoxicity and Cytokine Release

This assay evaluates the natural killer cell-mediated cytotoxicity against this compound cells and the release of effector cytokines like IFN-γ.

Protocol:

  • Preparation of Target Cells (this compound):

    • Seed 1 x 10^4 this compound cells per well in a 96-well plate.

    • Incubate overnight to allow for adherence.

  • Preparation of Effector Cells (NK Cells):

    • Isolate NK cells from the spleens of C57BL/6 mice using a negative selection kit.

    • Activate the NK cells by culturing them with IL-2 (e.g., 1000 U/mL) for 24-48 hours prior to the co-culture.

  • Co-culture:

    • Add the activated NK cells to the wells containing this compound cells at various E:T ratios (e.g., 1:1, 5:1, 10:1).

    • Incubate for 4 to 24 hours at 37°C and 5% CO2.

  • Assessment of Cytotoxicity:

    • Measure cytotoxicity using an LDH release assay or a flow cytometry-based method as described for the CD8+ T cell co-culture.

  • Assessment of Cytokine Release and Degranulation:

    • Collect the supernatant to measure IFN-γ levels by ELISA.

    • To measure degranulation, add an anti-CD107a antibody to the co-culture. After incubation, stain the cells for NK cell surface markers and analyze the expression of CD107a on the NK cells by flow cytometry.

    • Intracellular staining for Granzyme B can also be performed to assess the cytotoxic potential of the NK cells.[14][16][17]

Quantitative Data Summary: this compound and NK Cell Co-culture

ParameterE:T RatioIncubation TimeResultReference
% Cytotoxicity 10:14 hoursVaries with NK activation-
IFN-γ Secretion (pg/mL) 1:1 (with IL-12)Overnight~1500[8]
Granzyme B Release --Increased upon target recognition[16][17]
CD107a Expression (% of NK cells) -4 hoursIncreased upon target recognition-

Experimental Workflow: NK Cell Cytotoxicity and Function Assay

G cluster_prep Cell Preparation cluster_coculture Co-culture cluster_analysis Analysis ID8 Seed this compound Cells CoCulture Co-culture this compound and NK Cells (various E:T ratios) ID8->CoCulture NK_cell Isolate & Activate NK Cells (with IL-2) NK_cell->CoCulture Cytotoxicity Cytotoxicity Assay (LDH or Flow Cytometry) CoCulture->Cytotoxicity IFN IFN-γ ELISA CoCulture->IFN Degranulation CD107a Staining (Flow Cytometry) CoCulture->Degranulation

Caption: Workflow for assessing NK cell cytotoxicity and function against this compound cells.

III. Signaling Pathways in this compound and Immune Cell Interactions

Understanding the signaling pathways that govern the interactions between this compound cells and immune cells is crucial for developing effective immunotherapies.

T Cell Activation Signaling

Upon recognition of a tumor antigen presented by an MHC molecule on the this compound cell, the T cell receptor (TCR) initiates a signaling cascade leading to T cell activation, proliferation, and effector function.

G cluster_membrane Cell Membrane Interaction cluster_cytoplasm Intracellular Signaling cluster_nucleus Nuclear Events TCR TCR Lck Lck TCR->Lck MHC MHC-Antigen (on this compound cell) MHC->TCR CD28 CD28 B7 B7 (on this compound cell) B7->CD28 ZAP70 ZAP-70 Lck->ZAP70 PLCg PLCγ ZAP70->PLCg NFAT NFAT PLCg->NFAT NFkB NF-κB PLCg->NFkB AP1 AP-1 PLCg->AP1 Cytokine Cytokine Production (IFN-γ, TNF-α) NFAT->Cytokine Proliferation T Cell Proliferation NFkB->Proliferation Cytotoxicity Cytotoxicity AP1->Cytotoxicity

Caption: Simplified T cell activation signaling pathway.

Macrophage Polarization

Macrophages can be polarized into different functional phenotypes, such as the anti-tumoral M1 phenotype or the pro-tumoral M2 phenotype, in response to signals from the tumor microenvironment.

G cluster_stimuli Polarizing Stimuli cluster_macrophage Macrophage cluster_phenotype Polarized Phenotype LPS_IFN LPS / IFN-γ Macrophage_node Macrophage LPS_IFN->Macrophage_node STAT1/NF-κB IL4_IL13 IL-4 / IL-13 IL4_IL13->Macrophage_node STAT6 M1 M1 Phenotype (Anti-tumor) Macrophage_node->M1 M2 M2 Phenotype (Pro-tumor) Macrophage_node->M2

Caption: Macrophage polarization into M1 and M2 phenotypes.

NK Cell Activation

NK cell activity is regulated by a balance of signals from activating and inhibitory receptors. The loss of MHC class I expression on tumor cells, a common immune evasion strategy, can lead to NK cell activation.

G cluster_receptors NK Cell Receptors cluster_ligands Ligands on this compound Cell cluster_outcome Outcome Activating Activating Receptors (NKG2D, NKp46) Activation NK Cell Activation Activating->Activation Inhibitory Inhibitory Receptors (KIR, NKG2A) Inhibition NK Cell Inhibition Inhibitory->Inhibition Stress_ligands Stress Ligands Stress_ligands->Activating MHC_I MHC Class I MHC_I->Inhibitory Lysis Target Cell Lysis Activation->Lysis

Caption: Balance of activating and inhibitory signals in NK cell function.

References

Protocol for Ascites Fluid Collection from ID-8 Tumor-Bearing Mice

Author: BenchChem Technical Support Team. Date: November 2025

Application Note:

This protocol details the standardized procedure for the collection of ascitic fluid from mice bearing intraperitoneally grown ID-8 ovarian tumors. The this compound model is a widely used syngeneic murine model for epithelial ovarian cancer research. The development of ascites is a hallmark of advanced disease in this model, and the collected fluid is a valuable resource for studying tumor biology, the tumor microenvironment, and for the isolation of cancer cells and immune cells. This protocol is intended for researchers, scientists, and drug development professionals working with this preclinical cancer model. Adherence to aseptic techniques and institutional animal care and use guidelines is critical.

Experimental Protocols

1. Materials and Equipment:

  • Mouse: Female C57BL/6 mouse bearing this compound tumors with evident abdominal distension.

  • Anesthetics: Isoflurane or other institutionally approved anesthetic.

  • Disinfectant: 70% ethanol or povidone-iodine.

  • Syringes: 1 mL or 5 mL sterile syringes.

  • Needles: 18-22 gauge sterile needles.

  • Collection Tubes: 1.5 mL, 15 mL, or 50 mL sterile conical tubes.

  • Personal Protective Equipment (PPE): Lab coat, gloves, and eye protection.

  • Optional: Heating pad for mouse recovery.

2. Procedure for Ascites Fluid Collection:

  • Animal Preparation:

    • Monitor the tumor-bearing mice daily for signs of abdominal distension, which typically occurs 7-10 days after tumor cell inoculation.[1]

    • Weigh the mice regularly. Ascites collection should be performed when a noticeable abdominal bulge is present, but before the mouse shows signs of distress or difficulty moving.[2] A weight increase of 25% over the baseline at the time of inoculation can be used as a guideline for tapping.[1]

    • Anesthetize the mouse using an approved method, such as isoflurane inhalation. While manual restraint is possible, anesthesia is recommended to minimize animal distress and facilitate a safer procedure.[1][2]

  • Aseptic Technique:

    • Place the anesthetized mouse in a supine or vertical position with the head pointing upward.[1]

    • Disinfect the abdominal area, specifically the lower left or right quadrant, with 70% ethanol or povidone-iodine.[1] The injection site should be away from the midline to avoid the bladder and major blood vessels.

  • Fluid Collection (Paracentesis):

    • Gently insert a sterile 18-22 gauge needle attached to a syringe into the peritoneal cavity at the disinfected site.[1] The needle should be inserted at a shallow angle to avoid puncturing internal organs.

    • Slowly withdraw the ascitic fluid. Do not aspirate too quickly, as this can cause the needle to become blocked by tissue. If flow stops, gently rotate or slightly reposition the needle.[1]

    • Collect as much fluid as possible without causing harm to the animal. Typical volumes can range from a few milliliters to over 10 mL.

    • Alternatively, for terminal collections, after euthanasia, a small incision can be made in the abdominal wall to directly aspirate the fluid with a syringe without a needle.[1]

  • Post-Procedure Care (for survival collections):

    • After fluid collection, withdraw the needle and apply gentle pressure to the insertion site to prevent leakage.

    • Place the mouse on a heating pad to aid in recovery from anesthesia and to prevent shock, which can occur due to the removal of a large volume of fluid.[1][3]

    • Monitor the mouse for at least 30 minutes to ensure it has fully recovered from anesthesia and shows no signs of distress.[1] If signs of shock persist, euthanasia should be considered.[1]

    • A mouse may be tapped multiple times, but the number of survival taps should be limited (e.g., no more than two) and approved by the institutional animal care and use committee.[1][4]

3. Processing of Ascitic Fluid:

  • Cellular and Acellular Fraction Separation:

    • Transfer the collected ascites fluid into a sterile conical tube.

    • To separate the cellular components (tumor cells, immune cells) from the acellular fluid, centrifuge the tube at approximately 500 x g for 5 minutes.[5]

    • Carefully collect the supernatant (acellular ascites) and transfer it to a new sterile tube. This fluid can be used for various analyses or filtered through a 0.22 µm filter for sterile applications.[5]

    • The cell pellet can be resuspended in appropriate media or buffer for cell counting, flow cytometry, or cell culture.

  • Red Blood Cell Lysis (if necessary):

    • If the ascites fluid is hemorrhagic, the cell pellet can be treated with a red blood cell lysis buffer after the initial centrifugation.

    • After lysis, wash the remaining cells with phosphate-buffered saline (PBS) or cell culture medium.

Data Presentation

ParameterTypical RangeNotes
Time to Ascites Development 7 - 21 daysDependent on the number of this compound cells injected and the specific cell line variant.
Collected Ascites Volume 1 - 10+ mLVaries significantly between individual mice.
Cellular Composition Tumor cells (this compound), T cells (CD4+, CD8+), Macrophages, etc.The proportions of different cell types can vary. Flow cytometry is recommended for detailed analysis.[6]
Acellular Fluid Components Cytokines (e.g., IL-6, IL-10, TNF-α), growth factors, etc.The composition of the acellular fluid can influence tumor progression.[7]

Experimental Workflow Diagram

Ascites_Collection_Workflow cluster_pre_procedure Pre-Procedure cluster_procedure Procedure cluster_post_procedure Post-Procedure cluster_processing Fluid Processing Tumor_Induction This compound Cell Inoculation Monitoring Daily Monitoring for Abdominal Distension Tumor_Induction->Monitoring Anesthesia Anesthetize Mouse Monitoring->Anesthesia Disinfection Aseptic Preparation of Abdomen Anesthesia->Disinfection Collection Ascites Fluid Collection (Paracentesis) Disinfection->Collection Recovery Mouse Recovery (Survival) Collection->Recovery Survival Euthanasia Euthanasia (Terminal) Collection->Euthanasia Terminal Processing Ascites Fluid Processing Collection->Processing Recovery->Monitoring For subsequent taps Euthanasia->Processing Centrifugation Centrifugation (500 x g, 5 min) Processing->Centrifugation Acellular Acellular Ascites (Supernatant) Centrifugation->Acellular Cellular Cellular Pellet Centrifugation->Cellular

References

Application Notes and Protocols: Lentiviral Transduction of ID-8 Cells

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a detailed protocol for the lentiviral transduction of the ID-8 mouse ovarian cancer cell line. This method is designed for researchers, scientists, and drug development professionals to create stably expressing cell lines for various research applications, including the study of ovarian cancer progression and the development of novel therapies.

Lentiviral vectors are a powerful tool for introducing genetic material into a wide range of cell types, including both dividing and non-dividing cells. The protocol outlines the steps for culturing this compound cells, producing lentiviral particles, transducing the target cells, and selecting for a stable population of transduced cells using puromycin selection.

Data Presentation

Quantitative data from a representative lentiviral transduction experiment on this compound cells are summarized in the table below. These values can vary depending on the specific lentiviral construct, viral titer, and experimental conditions.

ParameterValueMethod of Measurement
This compound Cell Viability (Pre-transduction) >95%Trypan Blue Exclusion Assay
Lentiviral Titer 1 x 10^8 TU/mLp24 ELISA or qPCR
Optimal Puromycin Concentration 2-5 µg/mLPuromycin Kill Curve
Transduction Efficiency (at MOI of 10) ~80-90%Flow Cytometry (for fluorescent reporters)
Post-selection Cell Viability >90%Trypan Blue Exclusion Assay

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the lentiviral transduction of this compound cells, from initial cell culture to the selection of a stable cell line.

Lentiviral_Transduction_Workflow cluster_prep Preparation cluster_transduction Transduction cluster_selection Selection & Expansion prep_cells Culture this compound Cells seed_cells Seed this compound Cells prep_cells->seed_cells prep_virus Produce & Titer Lentivirus add_virus Add Lentivirus + Polybrene prep_virus->add_virus seed_cells->add_virus incubate_transduction Incubate (18-24 hours) add_virus->incubate_transduction change_media Change to Fresh Media incubate_transduction->change_media add_puro Add Puromycin (48 hours post-transduction) change_media->add_puro select_cells Select & Expand (7-14 days) add_puro->select_cells expand_stable Expand Stable Cell Line select_cells->expand_stable

Caption: Workflow for lentiviral transduction of this compound cells.

Experimental Protocols

Culture of this compound Cells

The this compound cell line originates from the ovarian surface epithelium of a C57BL/6 mouse and is a valuable model for ovarian cancer research.

  • Growth Medium: DMEM, high glucose (containing sodium pyruvate), supplemented with 10% Fetal Bovine Serum (FBS).

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: Passage cells when they reach 80-90% confluency.

Lentivirus Production and Titer Determination

High-titer lentivirus is crucial for efficient transduction. This is typically achieved by transfecting HEK293T cells with the lentiviral vector of interest along with packaging plasmids.[1][2][3]

  • Production: Co-transfect HEK293T cells with your lentiviral expression vector and packaging plasmids (e.g., psPAX2 and pMD2.G) using a suitable transfection reagent.[2] Harvest the virus-containing supernatant 48 and 72 hours post-transfection.

  • Titer Determination: The concentration of functional viral particles (viral titer) should be determined.[4][5] Common methods include:

    • Functional Titer: Measured as Transduction Units per ml (TU/ml) by transducing a standard cell line with serial dilutions of the virus and quantifying the number of transduced cells (e.g., by flow cytometry for fluorescent reporters or by counting antibiotic-resistant colonies).[4][5]

    • Physical Titer: Measures the total number of viral particles, for example, by quantifying the p24 capsid protein using an ELISA.[5][6][7]

Puromycin Kill Curve for this compound Cells

Before transduction, it is essential to determine the optimal concentration of puromycin needed to select for transduced this compound cells.[8]

  • Day 1: Plate this compound cells in a 96-well plate at a density that allows for continued growth over several days.

  • Day 2: Add puromycin to the wells at a range of final concentrations (e.g., 0, 1, 2, 3, 4, 5, and 10 µg/mL).[9]

  • Days 3-7: Examine the cells daily and replace the puromycin-containing media every 2-3 days.

  • Determination: The optimal concentration is the lowest concentration that results in complete cell death of the non-transduced cells within 3-5 days. For this compound cells, a concentration of 5 µg/mL has been shown to be effective for selection.[9][10]

Lentiviral Transduction of this compound Cells

This protocol is optimized for a 6-well plate format. Adjust volumes accordingly for other plate sizes.

  • Day 1: Seed approximately 2.0 x 10^5 this compound cells per well in a 6-well plate in 2 mL of complete growth medium.[11] The cells should be 30-50% confluent at the time of transduction.[11] Incubate overnight.

  • Day 2:

    • Thaw the lentiviral stock on ice.

    • Prepare the transduction medium: For each well, prepare 1 mL of growth medium containing hexadimethrine bromide (Polybrene) at a final concentration of 8 µg/mL. Polybrene enhances transduction efficiency for many cell types.[11][12]

    • Remove the existing medium from the cells and add the transduction medium.

    • Add the appropriate volume of lentivirus to achieve the desired Multiplicity of Infection (MOI).

    • Gently swirl the plate to mix and incubate for 18-24 hours at 37°C.[11]

  • Day 3:

    • Remove the virus-containing medium and replace it with 2 mL of fresh, complete growth medium. This step is to reduce cytotoxicity associated with the lentiviral particles and Polybrene.

    • Incubate for an additional 24 hours to allow for the expression of the antibiotic resistance gene.

Selection of Stably Transduced this compound Cells
  • Day 4 and onwards:

    • Aspirate the medium and replace it with fresh growth medium containing the predetermined optimal concentration of puromycin (e.g., 5 µg/mL).[10]

    • Maintain a parallel culture of non-transduced this compound cells with puromycin as a selection control.

    • Replace the selective medium every 2-3 days.

    • Monitor the cells daily. Non-transduced cells should die off within 3-5 days.[8]

    • Continue culturing the resistant cells for 7-14 days until stable colonies are visible.

  • Expansion: Once stable colonies are established, they can be expanded for downstream applications.

References

Application Notes and Protocols for Flow Cytometry Analysis of ID-8 Tumors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the flow cytometry analysis of the tumor microenvironment (TME) in the ID-8 murine model of ovarian cancer. Detailed protocols for tumor processing, antibody staining, and data analysis are included to ensure reproducible and accurate results.

Introduction

The this compound murine model is a widely used syngeneic model for studying ovarian cancer immunology and evaluating novel immunotherapies. A thorough understanding of the immune cell composition within the this compound TME is crucial for interpreting treatment responses and mechanisms of action. Flow cytometry is a powerful technique for the high-throughput, multi-parametric analysis of individual cells in a heterogeneous population, making it an ideal tool for characterizing the complex immune landscape of this compound tumors.

Data Presentation

The following tables summarize the typical immune cell composition found in the ascites and solid tumors of this compound tumor-bearing mice, as determined by flow cytometry. Note that there can be considerable heterogeneity in the immune profile between individual mice.[1][2]

Table 1: Immune Cell Profiling of Ascites from this compound Tumor-Bearing Mice [1][2][3]

Immune Cell PopulationMarkerMean Percentage of CD45+ Leukocytes
T CellsCD3+3-4%
CD4+ T CellsCD3+CD4+Variable
CD8+ T CellsCD3+CD8+Variable
Regulatory T Cells (Tregs)CD4+FoxP3+Variable
B CellsB220+ or CD19+~23%
Granulocytic MDSCs (G-MDSCs)CD11b+Ly6G+~15%
Monocytic MDSCs (M-MDSCs)CD11b+Ly6C+Variable
Tumor-Associated Macrophages (TAMs)F4/80+~25%
M1 TAMsF4/80+MHCII+Variable
M2 TAMsF4/80+MHCII-Variable

Table 2: Immune Cell Infiltration in Solid this compound Tumors [4][5]

Immune Cell PopulationMarkerRelative Frequency
T CellsCD3+Low to moderate infiltration
CD4+ T CellsCD3+CD4+Present
CD8+ T CellsCD3+CD8+Present
Myeloid-Derived Suppressor Cells (MDSCs)CD11b+Gr1+Present
Tumor-Associated Macrophages (TAMs)F4/80+High infiltration

Experimental Protocols

Protocol 1: Preparation of Single-Cell Suspension from Solid this compound Tumors

This protocol describes the enzymatic and mechanical dissociation of solid this compound tumors to generate a single-cell suspension suitable for flow cytometry.

Materials:

  • RPMI-1640 media

  • Fetal Bovine Serum (FBS)

  • Collagenase Type IV (10 mg/mL stock)

  • DNase I (1 mg/mL stock)

  • 70 µm cell strainer

  • 50 mL conical tubes

  • Phosphate Buffered Saline (PBS)

  • Red Blood Cell (RBC) Lysis Buffer

  • FACS Buffer (PBS + 2% FBS + 2 mM EDTA)

Procedure:

  • Excise tumors from euthanized mice and place them in a petri dish containing cold RPMI-1640.

  • Mince the tumors into small pieces (2-4 mm) using a sterile scalpel.[6]

  • Transfer the minced tumor pieces into a 50 mL conical tube.

  • Prepare the digestion buffer by adding Collagenase IV (final concentration 1 mg/mL) and DNase I (final concentration 0.1 mg/mL) to RPMI-1640.[7]

  • Add 5-10 mL of digestion buffer to the minced tumor and incubate at 37°C for 30-45 minutes with gentle agitation.

  • Pipette the suspension up and down every 15 minutes to aid in dissociation.

  • Stop the digestion by adding an equal volume of RPMI-1640 with 10% FBS.

  • Pass the cell suspension through a 70 µm cell strainer into a fresh 50 mL conical tube.

  • Centrifuge the cells at 300 x g for 5-7 minutes at 4°C.

  • Discard the supernatant and resuspend the pellet in 1-2 mL of RBC Lysis Buffer for 1-2 minutes at room temperature.

  • Add 10 mL of PBS to neutralize the lysis buffer and centrifuge again.

  • Discard the supernatant and resuspend the cell pellet in FACS buffer.

  • Count the viable cells using a hemocytometer or an automated cell counter. The cells are now ready for staining.

Protocol 2: Flow Cytometry Staining of Immune Cells

This protocol outlines the procedure for staining single-cell suspensions with fluorescently conjugated antibodies for flow cytometric analysis. Two separate panels are provided for the comprehensive analysis of lymphoid and myeloid populations.

Materials:

  • Single-cell suspension from Protocol 1

  • FACS Buffer

  • Fc Block (anti-CD16/CD32)

  • Fixable Viability Dye

  • Fluorescently conjugated antibodies (see Tables 3 and 4)

  • 96-well V-bottom plate or FACS tubes

Procedure:

  • Adjust the cell concentration to 1-2 x 10^7 cells/mL in FACS buffer.

  • Aliquot 100 µL of the cell suspension (1-2 x 10^6 cells) into each well of a 96-well plate or FACS tube.

  • Add Fc Block to each sample and incubate for 10-15 minutes at 4°C to prevent non-specific antibody binding.

  • Wash the cells with 200 µL of FACS buffer and centrifuge at 300 x g for 3 minutes. Discard the supernatant.

  • Resuspend the cells in 100 µL of Fixable Viability Dye (prepared according to the manufacturer's instructions) and incubate for 15-20 minutes at 4°C, protected from light.

  • Wash the cells twice with FACS buffer.

  • Prepare antibody cocktails for the lymphoid and myeloid panels by diluting the antibodies to their optimal concentrations in FACS buffer.

  • Resuspend the cell pellet in 50-100 µL of the appropriate antibody cocktail and incubate for 30 minutes at 4°C in the dark.

  • Wash the cells twice with FACS buffer.

  • Resuspend the cells in 200-300 µL of FACS buffer for acquisition on a flow cytometer.

Table 3: Proposed Lymphoid Panel for this compound Tumor Analysis

TargetFluorochromeClonePurpose
CD45BV51030-F11Pan-leukocyte marker
CD3ePE-Cy7145-2C11T cell marker
CD4APCGK1.5Helper T cell marker
CD8aPerCP-Cy5.553-6.7Cytotoxic T cell marker
FoxP3PEFJK-16sRegulatory T cell marker (requires intracellular staining)
CD19FITC6D5B cell marker
NK1.1BV421PK136Natural Killer cell marker
PD-1BV60529F.1A12Exhaustion marker

Table 4: Proposed Myeloid Panel for this compound Tumor Analysis

TargetFluorochromeClonePurpose
CD45BV51030-F11Pan-leukocyte marker
CD11bAPC-Cy7M1/70Myeloid marker
F4/80PEBM8Macrophage marker
Ly6GPerCP-Cy5.51A8Granulocytic marker
Ly6CFITCHK1.4Monocytic marker
MHC Class II (I-A/I-E)BV605M5/114.15.2Antigen presentation/M1 macrophage marker
CD206APCC068C2M2 macrophage marker
PD-L1PE-Cy710F.9G2Immune checkpoint ligand

Mandatory Visualization

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_staining Flow Cytometry Staining cluster_analysis Data Acquisition & Analysis tumor_harvest Harvest this compound Tumor mince_tumor Mince Tumor tumor_harvest->mince_tumor enzymatic_digestion Enzymatic Digestion (Collagenase/DNase) mince_tumor->enzymatic_digestion mechanical_dissociation Mechanical Dissociation enzymatic_digestion->mechanical_dissociation filter_cells Filter through 70µm Strainer mechanical_dissociation->filter_cells rbc_lysis RBC Lysis filter_cells->rbc_lysis cell_counting Cell Counting rbc_lysis->cell_counting fc_block Fc Block cell_counting->fc_block viability_stain Viability Staining fc_block->viability_stain surface_stain Surface Antibody Staining viability_stain->surface_stain intracellular_stain Intracellular Staining (for FoxP3) surface_stain->intracellular_stain Optional acquisition Acquire on Flow Cytometer surface_stain->acquisition intracellular_stain->acquisition gating Gating Strategy acquisition->gating data_interpretation Data Interpretation gating->data_interpretation gating_strategy cluster_gating Gating Strategy cluster_lymphoid Lymphoid Lineage cluster_myeloid Myeloid Lineage start All Events single_cells Single Cells (FSC-A vs FSC-H) start->single_cells live_cells Live Cells (Viability Dye-) single_cells->live_cells leukocytes Leukocytes (CD45+) live_cells->leukocytes t_cells T Cells (CD3+) leukocytes->t_cells nk_cells NK Cells (NK1.1+) leukocytes->nk_cells b_cells B Cells (CD19+) leukocytes->b_cells myeloid_cells Myeloid Cells (CD11b+) leukocytes->myeloid_cells cd4_t_cells CD4+ T Cells (CD4+) t_cells->cd4_t_cells cd8_t_cells CD8+ T Cells (CD8+) t_cells->cd8_t_cells tregs Tregs (FoxP3+) cd4_t_cells->tregs g_mdsc G-MDSC (Ly6G+) myeloid_cells->g_mdsc m_mdsc M-MDSC (Ly6C+) myeloid_cells->m_mdsc tams TAMs (F4/80+) myeloid_cells->tams m1_tams M1 TAMs (MHCII+) tams->m1_tams m2_tams M2 TAMs (CD206+) tams->m2_tams

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Slow Growth of ID-8 Cells in Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the slow growth of ID-8 mouse ovarian cancer cells in culture. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the general characteristics of this compound cells?

This compound is a mouse ovarian surface epithelial cell line derived from the C57BL/6 mouse strain.[1][2] It is widely used as a syngeneic model for ovarian cancer research.[1][3][4] Under optimal conditions, these cells are known for their rapid proliferation.[3]

Q2: What is the expected doubling time for this compound cells?

While doubling time can be influenced by various factors, a reported approximate doubling time for this compound cells is around 12.6 hours. It is recommended to establish a baseline growth curve for your specific cell stock and culture conditions.

Q3: What is the recommended culture medium for this compound cells?

The recommended medium is High Glucose DMEM.[1][5][6] This is typically supplemented with 10% Fetal Bovine Serum (FBS).[1][4][5][7] Some protocols may also include additional supplements like insulin, transferrin, and sodium selenite.[3]

Troubleshooting Guide for Slow this compound Cell Growth

Slow growth in this compound cell cultures can be attributed to a variety of factors, from suboptimal culture conditions to underlying biological issues. This guide provides a systematic approach to identifying and resolving common problems.

Step 1: Visual Inspection of Cells and Culture Medium

The first step in troubleshooting is a thorough visual examination of your cell culture.

Q4: My this compound cells appear granular and are not adhering properly. What could be the issue?

This can be indicative of several problems, including poor quality reagents, contamination, or cellular stress. Refer to the table below for specific troubleshooting steps.

Q5: The color of my culture medium is changing rapidly to yellow or purple. What does this indicate?

A rapid change to yellow suggests a drop in pH, likely due to bacterial contamination or over-confluent cultures producing excess metabolic waste. A change to purple indicates an increase in pH, which could be due to fungal contamination or issues with the CO2 supply in the incubator.

Step 2: Review and Optimize Culture Conditions

Ensuring your culture parameters are optimal is critical for healthy this compound cell growth.

Table 1: Optimal Culture Conditions for this compound Cells

ParameterRecommendation
Cell Line This compound (Mouse Ovarian Cancer)
Morphology Adherent, epithelial-like
Culture Medium High Glucose DMEM[1][5][6]
Serum 10% Fetal Bovine Serum (FBS)[1][4][5][7]
Supplements Some protocols recommend 1X ITS (5 µg/mL insulin, 5 µg/mL transferrin, 5 ng/mL sodium selenite)[3]
Temperature 37°C[5][6][7]
CO₂ Level 5%[5][6][7]
Subculture Ratio 1:10 to 1:20 is typical, though a 1:3 to 1:4 ratio may be used for initial passages.[3][8]
Passaging Frequency When cells reach 80-90% confluency.[8]
Step 3: Systematic Troubleshooting of Common Issues

If visual inspection and a review of culture conditions do not resolve the slow growth, consider the following common problems outlined in the table below.

Table 2: Troubleshooting Guide for Slow this compound Cell Growth

Observation/Problem Potential Cause Recommended Solution & Quantitative Parameters
Slow Growth Rate Suboptimal Seeding Density: Too low of a seeding density can lead to a lag in growth initiation.Optimize Seeding Density: While the optimal density should be determined empirically, a general starting point for many cell lines is 2 x 10⁴ to 5 x 10⁴ cells/cm². For a T-75 flask, this would be approximately 1.5 x 10⁶ to 3.75 x 10⁶ cells.
Mycoplasma Contamination: This is a common and often undetected cause of slow cell growth.[9]Test for Mycoplasma: Use a PCR-based mycoplasma detection kit. If positive, discard the contaminated culture and thaw a new, clean vial of cells.
Poor Quality of Culture Medium or Serum: Expired or improperly stored reagents can lack essential nutrients.Use Fresh Reagents: Always use fresh, pre-warmed medium and high-quality FBS from a reputable supplier. Ensure proper storage at 4°C for medium and -20°C for serum.
Incorrect Incubator Conditions: Fluctuations in temperature or CO₂ can stress cells.Verify Incubator Settings: Calibrate the incubator to ensure the temperature is at 37°C and the CO₂ level is at 5%. Check the water pan to maintain humidity.
Cells Detaching or Clumping Over-trypsinization: Excessive exposure to trypsin can damage cell surface proteins required for attachment.Optimize Trypsinization: Use the lowest effective concentration of trypsin for the shortest possible time. A typical incubation is 3-5 minutes at 37°C.[3] Neutralize trypsin with serum-containing medium promptly.
High Passage Number: Cells that have been passaged too many times can undergo senescence.Use Low-Passage Cells: Thaw a new vial of low-passage this compound cells. It is recommended to use this compound cells for no more than 10 passages after thawing.[1]
Debris in Culture Cell Death: Accumulation of dead, floating cells and debris.Improve Handling Technique: Handle cells gently during passaging to minimize mechanical stress. Centrifuge cells at a low speed (e.g., 300 x g for 3-5 minutes) to pellet them without causing damage.[3]
Bacterial or Fungal Contamination: Visible turbidity, cloudiness, or filamentous structures in the medium.Discard Contaminated Cultures: If contamination is confirmed, discard the culture and decontaminate the incubator and biosafety cabinet thoroughly.

Experimental Protocols

Protocol 1: this compound Cell Proliferation Assay (Growth Curve)

This protocol allows for the quantitative assessment of this compound cell growth and the determination of their doubling time.

Materials:

  • This compound cells in culture

  • Complete culture medium (High Glucose DMEM + 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA (0.25%)

  • Hemocytometer or automated cell counter

  • 24-well tissue culture plates

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding:

    • Trypsinize a sub-confluent flask of this compound cells.

    • Neutralize the trypsin with complete culture medium.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Resuspend the cell pellet in fresh, pre-warmed complete culture medium.

    • Perform a cell count using a hemocytometer.

    • Seed the cells into a 24-well plate at a density of 2 x 10⁴ cells per well in a final volume of 1 mL of complete culture medium. Prepare at least 3 replicate wells for each time point.

  • Cell Counting:

    • At 24-hour intervals (e.g., 0, 24, 48, 72, and 96 hours) after seeding, select a set of 3 wells for counting.

    • Aspirate the culture medium from the wells.

    • Wash the cells once with 0.5 mL of sterile PBS.

    • Add 100 µL of trypsin-EDTA to each well and incubate at 37°C for 3-5 minutes, or until the cells have detached.

    • Add 400 µL of complete culture medium to neutralize the trypsin.

    • Gently pipette the cell suspension up and down to create a single-cell suspension.

    • Perform a cell count for each well using a hemocytometer.

  • Data Analysis:

    • Calculate the average cell number for the three replicate wells at each time point.

    • Plot the average cell number on the y-axis against the time in hours on the x-axis to generate a growth curve.

    • The doubling time can be calculated from the logarithmic growth phase of the curve using the following formula: Doubling Time = (t * log(2)) / (log(N_t) - log(N_0)) Where:

      • t = time interval in hours

      • N_t = cell number at time t

      • N_0 = initial cell number

Visualizations

Logical Troubleshooting Workflow

The following diagram illustrates a step-by-step workflow for troubleshooting slow this compound cell growth.

G A Slow this compound Cell Growth Observed B Visual Inspection: - Cell Morphology - Medium Color & Clarity A->B C Contamination Suspected B->C Abnormal D No Obvious Issues B->D Normal L Discard Culture & Start Fresh C->L E Review Culture Conditions: - Medium & Supplements - Incubator Settings (Temp, CO2) D->E F Suboptimal Conditions Identified E->F Incorrect G Conditions are Optimal E->G Correct M Correct Conditions F->M H Systematic Troubleshooting: - Seeding Density - Passage Number - Handling Technique G->H J Perform Mycoplasma Test H->J No other issues found N Adjust Protocol H->N Issue Found I Issue Identified & Corrected K Growth Rate Improves I->K J->I Negative J->L Positive M->I N->I

Caption: A troubleshooting workflow for slow this compound cell growth.

Key Signaling Pathways in this compound Cell Proliferation

Research on in vivo passaged this compound cells has highlighted the upregulation of several signaling pathways associated with cancer hallmarks. The diagram below illustrates a simplified overview of some of these key pathways that can contribute to cell proliferation and survival.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K RAS RAS Growth_Factor_Receptor->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival AKT->Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation

Caption: Key signaling pathways in this compound cell proliferation.

References

optimizing ID-8 cell injection for consistent tumor growth

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for utilizing the ID-8 syngeneic mouse model of ovarian cancer. It offers troubleshooting advice and detailed protocols to ensure consistent and reproducible tumor growth for preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What are this compound cells? A1: The this compound cell line is a widely used murine model for epithelial ovarian cancer.[1] It was derived from C57BL/6 mouse ovarian surface epithelial cells that underwent spontaneous malignant transformation after multiple passages in vitro.[2] When injected into immunocompetent C57BL/6 mice, these cells form tumors and ascites, mimicking aspects of human ovarian cancer progression.[1][3]

Q2: What is the correct mouse strain for the this compound syngeneic model? A2: The this compound cell line is derived from C57BL/6 mice, so this is the appropriate syngeneic, immune-competent strain for establishing tumors.[4] Experiments typically use 6- to 10-week-old female C57BL/6 mice.[5][6][7]

Q3: What are the recommended cell culture conditions for this compound cells? A3: this compound cells are typically cultured in high-glucose Dulbecco's Modified Eagle's Medium (DMEM).[3][4] The medium is supplemented with 4% to 10% Fetal Bovine Serum (FBS), penicillin/streptomycin, and sometimes insulin-transferrin-selenium (ITS).[4] Cells are maintained in a humidified incubator at 37°C with 5% CO2.[4] It is recommended to use the cells for experiments before they reach a high passage number (e.g., >20 passages) to maintain their tumorigenic properties.

Q4: What are the primary methods for injecting this compound cells to establish tumors? A4: The three common methods are intraperitoneal (i.p.), orthotopic (into the ovarian bursa), and subcutaneous (s.c.) injection.

  • Intraperitoneal (i.p.) injection is the most common method, modeling widespread peritoneal dissemination and ascites, characteristic of advanced human ovarian cancer.[1][3]

  • Orthotopic injection into the ovarian bursa creates a primary ovarian tumor that can subsequently metastasize, closely recapitulating clinical disease progression.[4][8][9]

  • Subcutaneous (s.c.) injection forms a localized tumor under the skin. This model is less representative of ovarian cancer progression but can be useful for preliminary studies or when easy tumor measurement is required.[9]

Troubleshooting Guide: Inconsistent Tumor Growth

Q5: I've injected this compound cells, but no tumors are growing. What went wrong? A5: Failure to establish tumors, or a poor "take-rate," can be attributed to several factors:

  • Cell Viability: Ensure cell viability is high (>90%) at the time of injection. Rough handling, such as vigorous vortexing, can damage cells.

  • Cell Passage Number: Use lower passage cells. Cells that have been in culture for too long (>20 passages) may lose their tumorigenicity.

  • Cell Number: The number of injected cells may be insufficient. For i.p. injections, at least 1x10^6 cells are often required, with some protocols using up to 1x10^7 for more consistent growth.[2][10]

  • Injection Technique: Improper injection technique can lead to cell loss. For instance, in an i.p. injection, the needle may not have entered the peritoneal cavity correctly. For orthotopic injections, leakage from the bursa can occur.

  • Mouse Strain: Confirm you are using C57BL/6 mice, as the this compound cells are syngeneic to this strain and will be rejected by the immune system of other strains.

Q6: My mice show significant variability in tumor size and ascites volume. How can I improve consistency? A6: High variability is a common challenge. To improve consistency:

  • Prepare a Single-Cell Suspension: Clumped cells will lead to inconsistent dosing and tumor formation. Ensure complete cell detachment with trypsin or Accutase and gently pipette to create a uniform single-cell suspension before injection.

  • Standardize Cell Number: Carefully count cells and resuspend them in a precise volume to ensure each mouse receives the same dose. Injecting a higher number of cells, such as 1.0×10^7 for i.p. models, can yield more consistent tumor growth compared to 5.0×10^6 cells.[2]

  • Use Matrigel: For orthotopic or subcutaneous injections, resuspending cells in Matrigel can help localize the cells and improve tumor establishment and consistency.[6]

  • Injection Accuracy: Be meticulous with the injection procedure. For i.p. injections, ensure consistent placement within the peritoneal cavity. For orthotopic injections, practice the technique to minimize leakage from the ovarian bursa.

  • Animal Health: Use healthy, age-matched mice for each cohort. Stress and underlying health issues can impact the immune system and tumor development.

Q7: My orthotopic tumors are growing, but I am not seeing metastases or ascites. Is this normal? A7: Yes, this can be normal depending on the timeline. In orthotopic this compound models, primary tumors form first, with metastases and ascites appearing at later time points, often not becoming significant until 12 weeks or more post-implantation.[4][8]

Experimental Protocols & Data

Protocol 1: this compound Cell Culture & Subculturing
  • Culture Medium: Prepare high-glucose DMEM with 4% FBS, 1% penicillin/streptomycin, and 1% insulin-transferrin-selenium-X supplement.[4]

  • Thawing: Rapidly thaw a frozen vial of this compound cells in a 37°C water bath. Transfer cells to a conical tube and slowly add 9 mL of pre-warmed culture medium dropwise to avoid osmotic shock. Centrifuge at 300 x g for 3-5 minutes, discard the supernatant, and resuspend in fresh medium in an appropriately sized flask (e.g., T225, as cells proliferate rapidly).

  • Subculturing: When cells reach 80-90% confluency, wash with sterile PBS.[11] Add Accutase or 0.05% Trypsin-EDTA and incubate at 37°C for 3-5 minutes until cells detach.

  • Neutralization & Collection: Add at least an equal volume of complete medium to neutralize the trypsin. Collect the cell suspension and centrifuge at 300 x g for 5 minutes.[11]

  • Reseeding: Resuspend the cell pellet in fresh medium and plate into new flasks at the desired density.

Protocol 2: Preparation of Cells for Injection
  • Harvest cells as described in the subculturing protocol.

  • After centrifugation, resuspend the cell pellet in sterile, serum-free PBS or medium.

  • Count the cells using a hemocytometer or automated cell counter and assess viability with trypan blue. Viability should be >90%.

  • Centrifuge the required number of cells again and resuspend them in the final injection vehicle (e.g., sterile PBS or a PBS/Matrigel mixture) to achieve the desired final concentration.[5][6]

  • Keep the cell suspension on ice to maintain viability until injection. Gently mix the suspension before drawing into the syringe for each injection to ensure a uniform cell concentration.

Protocol 3: Intraperitoneal (i.p.) Injection
  • Properly restrain the mouse, tilting it slightly head-down to allow the abdominal organs to shift forward.

  • Using a 27-30 gauge needle, insert the needle into the lower right quadrant of the abdomen to avoid hitting the cecum or bladder.

  • Gently aspirate to ensure no fluid (urine, blood) or air is drawn back, confirming correct placement in the peritoneal cavity.

  • Slowly inject the cell suspension (typically 0.2-0.5 mL volume).[12]

  • Withdraw the needle and return the mouse to its cage. Monitor for any adverse reactions.

Protocol 4: Orthotopic (Intra-bursal) Injection

Note: This is a surgical procedure and requires appropriate anesthesia, analgesia, and aseptic technique under an approved animal protocol.

  • Anesthetize a 6-8 week old female C57BL/6 mouse.[5]

  • Make a small incision in the skin and abdominal wall on the left flank to expose the peritoneal cavity.

  • Locate the ovary and gently exteriorize it along with the surrounding fat pad.

  • Using a Hamilton syringe with a 30G needle, carefully inject the this compound cell suspension (e.g., 1x10^6 cells in 10 µL of PBS) directly into the ovarian bursa, the transparent membrane surrounding the ovary.[5]

  • Return the ovary to the peritoneal cavity.

  • Suture the abdominal wall and skin incisions separately.[5]

  • Provide post-operative care, including analgesics and monitoring.

Quantitative Data Summary

Table 1: Recommended this compound Cell Inoculum for Tumor Models

Injection RouteCell NumberVehicleMouse StrainExpected OutcomeReference(s)
Intraperitoneal (i.p.)5 x 10^6 - 1 x 10^7PBSC57BL/6Peritoneal tumors, ascites[2][12]
Orthotopic5 x 10^5 - 1 x 10^6PBS or MatrigelC57BL/6Primary ovarian tumor, eventual metastasis and ascites[5][6]
Subcutaneous (s.c.)1 x 10^6 - 5 x 10^6PBS or MatrigelC57BL/6Localized, palpable tumor[9]

Table 2: Tumor Growth Comparison in an Orthotopic Model (1x10^6 this compound Cells) [5]

Time PointMetricInjected Cell Suspension (ICS)Cell Sheet (CS) Graft
8 Weeks Tumor Volume (mm³)30.71 ± 18.8055.84 ± 10.71
Ovary Weight (g)0.021 ± 0.0100.049 ± 0.007
12 Weeks Tumor Volume (mm³)128.13 ± 44.02283.95 ± 71.68
Ovary Weight (g)0.106 ± 0.0300.393 ± 0.093

Visual Guides: Workflows and Logic Diagrams

G cluster_prep Phase 1: Cell Preparation cluster_inject Phase 2: Tumor Implantation cluster_analysis Phase 3: Analysis Thaw Thaw this compound Cells Culture Culture & Expand Thaw->Culture Harvest Harvest & Count Cells Culture->Harvest Prep Prepare Injection Suspension Harvest->Prep Inject Inject Cells into Mice (i.p. or Orthotopic) Prep->Inject Monitor Post-Procedure Monitoring Inject->Monitor Tumor_Growth Monitor Tumor Growth (BLI, Ultrasound, Calipers) Monitor->Tumor_Growth Ascites Measure Ascites Volume Tumor_Growth->Ascites Harvest_T Harvest Tumors & Tissues Ascites->Harvest_T Analysis Endpoint Analysis (Histology, Flow Cytometry) Harvest_T->Analysis

Caption: Experimental workflow for establishing and analyzing this compound tumors.

G Start Problem: Inconsistent or No Tumor Growth Check_Cells Are cells healthy? (Viability >90%, low passage) Start->Check_Cells Check_Dose Is cell dose adequate? (e.g., >5x10^6 for i.p.) Check_Cells->Check_Dose Yes Sol_Cells Solution: Use new, low-passage cell stock. Handle gently. Check_Cells->Sol_Cells No Check_Technique Was injection technique consistent and accurate? Check_Dose->Check_Technique Yes Sol_Dose Solution: Increase cell number per injection. Recount carefully. Check_Dose->Sol_Dose No Check_Suspension Was it a single-cell suspension (no clumps)? Check_Technique->Check_Suspension Yes Sol_Technique Solution: Refine injection procedure. Consider using Matrigel. Check_Technique->Sol_Technique No Sol_Suspension Solution: Ensure clumps are removed. Mix before each injection. Check_Suspension->Sol_Suspension No Success Consistent Tumor Growth Check_Suspension->Success Yes

Caption: Troubleshooting logic for inconsistent this compound tumor growth.

G MIF MIF (from this compound cells) Akt p-Akt ↑ MIF->Akt p53 p-p53 ↓ MIF->p53 Cytokines Pro-tumor Cytokines ↑ (TNF-α, IL-6, IL-10) MIF->Cytokines Angiogenesis Pro-angiogenic Factors ↑ (VEGF, KC) MIF->Angiogenesis Proliferation Proliferation ↑ Akt->Proliferation Apoptosis Apoptosis ↓ p53->Apoptosis Tumor_Growth Tumor Growth & Progression Apoptosis->Tumor_Growth Proliferation->Tumor_Growth Cytokines->Tumor_Growth Angiogenesis->Tumor_Growth

Caption: Simplified MIF signaling pathway in this compound tumor progression.[13]

References

reducing clumping of ID-8 cells in suspension

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers overcome challenges with ID-8 cell clumping in suspension cultures.

Troubleshooting Guide: Reducing Clumping of this compound Cells

Cell clumping can significantly impact experimental outcomes by hindering nutrient access, affecting cell growth, and interfering with downstream applications such as flow cytometry. This guide provides systematic steps to identify and resolve issues with this compound cell aggregation.

Visual Troubleshooting Flowchart

Troubleshooting_Clumping start Start: This compound cells are clumping in suspension check_cause Identify Potential Cause start->check_cause dna Cell Lysis & DNA Release check_cause->dna Sticky, web-like clumps enzymes Harsh Enzymatic Digestion check_cause->enzymes Clumping after passaging handling Mechanical Stress check_cause->handling Clumping after centrifugation or pipetting density High Cell Density check_cause->density Cultures overgrown adhesion Cell-Cell Adhesion Molecules check_cause->adhesion Persistent small aggregates add_dnase Add DNase I to medium dna->add_dnase gentle_enzyme Use gentler dissociation reagent (e.g., Accutase) enzymes->gentle_enzyme gentle_handling Gentle pipetting and centrifugation handling->gentle_handling optimize_density Optimize seeding density and passage frequency density->optimize_density add_edta Add EDTA to buffer/medium adhesion->add_edta end Result: Single-cell suspension add_dnase->end gentle_enzyme->end gentle_handling->end optimize_density->end add_edta->end

Caption: A flowchart to diagnose and resolve this compound cell clumping.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound cell clumping in suspension?

A1: Clumping of this compound cells in suspension is often due to one or more of the following factors:

  • Release of DNA from dead cells: When cells die, they release DNA, which is sticky and can cause cells to aggregate.[1][2]

  • Over-digestion with enzymes: Excessive use of enzymes like trypsin during passaging can damage cell surfaces, leading to increased cell-to-cell adhesion.[1][3]

  • Mechanical stress: Rough handling, such as vigorous pipetting or high-speed centrifugation, can damage cells and promote clumping.[1]

  • High cell density: Overgrown cultures have a higher rate of cell death and an accumulation of cellular debris, which contributes to clumping.[1][3]

  • Cell-cell adhesion molecules: this compound cells, being of epithelial origin, express adhesion molecules like cadherins and integrins that promote cell-to-cell binding.[4][5][6]

Q2: How can I prevent cell clumping caused by DNA release?

A2: To counteract the effects of released DNA, you can add DNase I to your cell suspension. This enzyme will digest the extracellular DNA and prevent it from causing cells to clump together.[1][7]

Q3: Are there alternatives to trypsin for detaching adherent this compound cells that are less likely to cause clumping?

A3: Yes, using a gentler, non-enzymatic cell dissociation reagent or a milder enzyme solution like Accutase can be effective.[8] These reagents are less harsh on cell surface proteins, which can help maintain a single-cell suspension after detachment.

Q4: What are the recommended concentrations for anti-clumping reagents?

A4: The optimal concentration can vary, but here are some commonly used starting points:

ReagentRecommended ConcentrationPrimary Use
DNase I 10-200 U/mLTo digest extracellular DNA from lysed cells.[7][9]
EDTA 0.5-1 mMTo chelate divalent cations (Ca²⁺, Mg²⁺) and disrupt cadherin-mediated cell adhesion.[7][9][10]

Q5: How should I modify my cell handling technique to minimize clumping?

A5: Gentle handling is crucial. Follow these tips:

  • Pipetting: When resuspending cell pellets or dissociating clumps, pipette the suspension up and down slowly and avoid creating bubbles.[8]

  • Centrifugation: Use the lowest possible speed to pellet your cells. For this compound cells, a speed of 300 x g is often recommended.[8]

  • Vortexing: Do not vortex this compound cells as this can cause significant cell damage and subsequent clumping.[8]

Q6: Can the culture medium itself contribute to cell clumping?

A6: Yes, the composition of the culture medium can influence cell aggregation. Using calcium and magnesium-free buffers or media can help reduce clumping mediated by cation-dependent adhesion molecules.[7][10] For some applications, transitioning to a serum-free medium may also reduce clumping, although this would need to be optimized for this compound cell health.

Experimental Protocols

Protocol 1: Preparation of a Single-Cell Suspension from an Adherent this compound Culture

This protocol details a method for detaching adherent this compound cells to generate a single-cell suspension with minimal clumping, suitable for passaging or downstream assays like flow cytometry.

Materials:

  • Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free

  • Accutase or Trypsin-EDTA (0.25%)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • DNase I (optional, 100 U/mL final concentration)

  • EDTA (optional, 0.5 mM final concentration)

  • Sterile conical tubes (15 mL or 50 mL)

  • Cell strainer (40-70 µm)

Procedure:

  • Aspirate Medium: Carefully remove the culture medium from the flask of confluent this compound cells.

  • Wash: Gently wash the cell monolayer with Ca²⁺/Mg²⁺-free PBS to remove any residual serum. Aspirate the PBS.

  • Dissociation: Add a minimal volume of pre-warmed Accutase or Trypsin-EDTA to cover the cell layer. Incubate at 37°C for 3-5 minutes.

  • Cell Detachment: Gently tap the side of the flask to aid in cell detachment. Observe under a microscope to ensure most cells are rounded and detached. Avoid prolonged incubation.

  • Neutralization: Add at least two volumes of complete growth medium to the flask to neutralize the dissociation reagent.

  • Cell Collection: Gently pipette the cell suspension up and down a few times to break up any small clumps and transfer to a sterile conical tube.

  • (Optional) Anti-Clumping Treatment: If clumping is still observed, add DNase I and/or EDTA to the cell suspension at the recommended concentrations.

  • Centrifugation: Pellet the cells by centrifuging at 300 x g for 3-5 minutes.[8]

  • Resuspension: Discard the supernatant and gently resuspend the cell pellet in fresh, pre-warmed complete medium.

  • Filtering: For downstream applications requiring a pure single-cell suspension, pass the cells through a 40-70 µm cell strainer.[7][9][11]

Workflow for Preparing a Single-Cell Suspension

Single_Cell_Suspension_Workflow start Start: Adherent this compound Culture wash Wash with PBS start->wash dissociate Add Accutase or Trypsin-EDTA wash->dissociate neutralize Neutralize with complete medium dissociate->neutralize collect Collect cells into a conical tube neutralize->collect centrifuge Centrifuge at 300 x g collect->centrifuge resuspend Resuspend in fresh medium centrifuge->resuspend filter_step Filter through cell strainer (optional) resuspend->filter_step end Result: Single-cell suspension filter_step->end

Caption: A workflow for generating a single-cell suspension from adherent this compound cells.

Signaling Pathways in Cell Adhesion

Understanding the molecular mechanisms behind cell clumping can aid in developing targeted strategies to prevent it. Cell-to-cell adhesion is primarily mediated by transmembrane proteins such as cadherins and integrins, which are expressed in this compound cells.

Simplified Cadherin and Integrin Signaling

Adhesion_Signaling cluster_cell1 Cell 1 cadherin1 Cadherin actin1 Actin Cytoskeleton cadherin1->actin1 Binds via catenins cadherin2 Cadherin cadherin1->cadherin2 Homophilic binding (Ca²⁺ dependent) integrin1 Integrin integrin1->actin1 Binds via talin/vinculin ecm Extracellular Matrix (ECM) integrin1->ecm Heterophilic binding

Caption: The roles of cadherins and integrins in cell-cell and cell-matrix adhesion.

References

Technical Support Center: Improving Lentiviral Transduction Efficiency in ID-8 Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize lentiviral transduction of the murine ovarian cancer cell line, ID-8.

Troubleshooting Guide

Problem: Low or No Transduction Efficiency

Low or no transgene expression in your this compound cells can be due to a variety of factors, from the quality of your virus to the specifics of your protocol. Below are common causes and solutions.

Question: I am not seeing any fluorescent cells or my qPCR/Western blot shows no expression of my gene of interest. What could be wrong?

Answer: This is a common issue that can be addressed by systematically evaluating each step of your experimental workflow. Here are the key areas to troubleshoot:

  • Viral Titer and Quality:

    • Low Viral Titer: The concentration of infectious viral particles may be too low. It is crucial to titer your lentiviral stock on an easily transducible cell line (e.g., HEK293T) before transducing your this compound cells.[1] A low titer will result in a low Multiplicity of Infection (MOI) and consequently, poor transduction efficiency.

    • Poor Viral Quality: Repeated freeze-thaw cycles can damage viral particles and significantly reduce infectivity. Aliquot your viral stocks after the first harvest and store them at -80°C. Avoid more than one freeze-thaw cycle.

  • Transduction Protocol:

    • Suboptimal MOI: The MOI, or the ratio of infectious viral particles to the number of cells, is a critical parameter. For a new cell line like this compound, it's essential to perform a titration experiment using a range of MOIs to determine the optimal concentration for your specific application.

    • Inadequate Polybrene Concentration: Polybrene is a cationic polymer that enhances viral entry by neutralizing the charge repulsion between the virus and the cell membrane.[2] The optimal concentration is cell-line dependent. For this compound cells, a concentration of 4-8 µg/mL is a good starting point, but a titration is recommended to find the ideal concentration that maximizes transduction without causing cytotoxicity.[3][4] One protocol suggests a final concentration of 10 µg/mL.[5]

    • Cell Health and Density: Ensure your this compound cells are healthy, actively dividing, and plated at an appropriate density (typically 60-80% confluency at the time of infection).[6] Overly confluent or unhealthy cells are less receptive to transduction.

  • Post-Transduction Steps:

    • Premature Assay: It can take 48-72 hours for the transgene to be expressed at detectable levels.[6] Assessing expression too early might lead to false-negative results.

    • Incorrect Antibiotic Selection: If you are using a selectable marker, ensure you have determined the minimum antibiotic concentration required to kill non-transduced this compound cells by performing a kill curve.[7]

Problem: High Cell Death After Transduction

Observing significant cell death after adding the lentivirus-containing supernatant is another common challenge.

Question: My this compound cells are dying after I add the lentivirus. What is causing this toxicity?

Answer: Post-transduction cell death can be attributed to several factors:

  • Toxicity of Reagents:

    • Polybrene: While it enhances transduction, polybrene can be toxic to some cell lines at high concentrations. If you observe significant cell death, consider reducing the polybrene concentration or the incubation time.

    • Viral Supernatant: Impurities from the virus production process, such as residual transfection reagents or cellular debris from the packaging cells, can be toxic to your target cells. Concentrating and purifying your viral stock can mitigate this issue.

  • High MOI: An excessively high MOI can lead to cytotoxicity. If you suspect this is the issue, reduce the amount of virus used for transduction.

  • Contamination: Always ensure your viral preparations and cell cultures are free from bacterial or fungal contamination, which can cause widespread cell death.

Frequently Asked Questions (FAQs)

Q1: What is a good starting MOI for transducing this compound cells?

A1: For a new cell line, it is always recommended to perform a dose-response experiment by testing a range of MOIs (e.g., 1, 5, 10, 20). Based on general lentiviral protocols, a starting MOI between 5 and 10 is often a reasonable starting point for initial experiments with cancer cell lines.

Q2: Should I use a static or spinoculation method for this compound cells?

A2: While static transduction can be effective, a spinoculation protocol can significantly improve transduction efficiency, especially for cells that are harder to transduce.[3][6] Spinoculation involves centrifuging the plate after adding the virus, which facilitates the contact between the viral particles and the cells. For this compound cells, trying both methods and comparing the efficiency is advisable.

Q3: How long should I incubate the virus with the this compound cells?

A3: Incubation times can vary. A common starting point is to incubate the virus with the cells for 6-8 hours, after which the virus-containing medium is replaced with fresh medium.[8] Some protocols suggest an overnight incubation. It is important to find a balance that maximizes transduction while minimizing any potential cytotoxicity from the viral supernatant or polybrene.

Q4: How do I select for successfully transduced this compound cells?

A4: If your lentiviral vector contains a selectable marker, such as puromycin resistance, you can select for transduced cells by adding the appropriate antibiotic to the culture medium. Before starting your experiment, you must perform a kill curve to determine the lowest concentration of the antibiotic that effectively kills all non-transduced this compound cells within a reasonable timeframe (typically 3-5 days).[7][9] For puromycin, a concentration of 1-2 µg/mL is often used for selection.[5][10]

Quantitative Data Summary

ParameterRecommended RangeCell LineReference
Polybrene Concentration4 - 10 µg/mLGeneral/ID-8[3][4][5]
Puromycin Concentration1 - 2 µg/mLGeneral/MSMSCs[5][10]
In Vivo Transduction Efficiency~5.6%Ovarian Cancer Cells[8]

Experimental Protocols

Protocol 1: Standard Lentiviral Transduction of this compound Cells (Static Method)

This protocol provides a general guideline for the static transduction of this compound cells.

Materials:

  • This compound cells

  • Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Lentiviral stock

  • Polybrene (stock solution, e.g., 1 mg/mL)

  • 24-well tissue culture plates

Procedure:

  • Cell Seeding: Twenty-four hours before transduction, seed 0.5 x 10^5 this compound cells per well in a 24-well plate in 0.5 mL of complete medium.[6] Incubate overnight at 37°C with 5% CO2 to allow cells to adhere and reach about 70-80% confluency.

  • Transduction Cocktail Preparation: On the day of transduction, prepare a transduction cocktail for each well. In a sterile tube, mix the desired amount of lentiviral stock with complete medium containing polybrene to a final concentration of 4-8 µg/mL. The final volume in each well should be kept low (e.g., 200-250 µL) to increase the proximity of the virus to the cells.

  • Transduction: Gently remove the old medium from the wells and add the transduction cocktail.

  • Incubation: Incubate the cells with the virus for 6-8 hours at 37°C. For some viruses, an overnight incubation may be beneficial, but monitor for signs of toxicity.

  • Medium Change: After the incubation period, remove the virus-containing medium and replace it with 1 mL of fresh, complete culture medium.

  • Gene Expression Analysis: Incubate the cells for an additional 48-72 hours before analyzing transgene expression via fluorescence microscopy, flow cytometry, qPCR, or Western blot.

  • Selection (Optional): If using a selectable marker, begin antibiotic selection 48-72 hours post-transduction. Replace the medium with a selection medium containing the predetermined optimal concentration of the antibiotic. Continue selection until all non-transduced control cells have died.

Protocol 2: Spinoculation for Enhanced Transduction of this compound Cells

This method can increase transduction efficiency by centrifuging the viral particles onto the cells.[3][6]

Procedure:

  • Cell Seeding: Follow step 1 from the static protocol.

  • Transduction Cocktail and Addition: Prepare and add the transduction cocktail as described in step 2 of the static protocol.

  • Centrifugation: Seal the 24-well plate with parafilm or a plate sealer and place it in a centrifuge with a plate holder. Centrifuge at 800-1000 x g for 30-60 minutes at 32°C.[11]

  • Incubation and Subsequent Steps: After centrifugation, return the plate to the 37°C incubator and follow steps 4-7 from the static transduction protocol.

Visualizations

Lentiviral_Transduction_Workflow General Lentiviral Transduction Workflow cluster_prep Preparation cluster_transduction Transduction cluster_post_transduction Post-Transduction cluster_analysis Analysis & Selection A Seed this compound Cells (70-80% confluency) C Prepare Transduction Cocktail (Virus + Medium + Polybrene) A->C B Prepare Lentivirus (Thaw aliquot) B->C D Add Cocktail to Cells C->D E Incubate (Static or Spinoculation) D->E F Replace with Fresh Medium E->F G Incubate for 48-72 hours F->G H Analyze Gene Expression (Microscopy, FACS, qPCR, etc.) G->H I Antibiotic Selection (Optional) G->I

References

minimizing variability in ID-8 tumor growth between mice

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in minimizing variability in ID-8 tumor growth between mice.

Frequently Asked Questions (FAQs)

Q1: What is the this compound cell line and why is it used for ovarian cancer research?

The this compound cell line is a well-characterized syngeneic mouse model for ovarian cancer.[1][2] It was established from late-passage C57BL/6 murine ovarian surface epithelial cells (MOSEC) that spontaneously transformed.[1][3] Intraperitoneal injection of this compound cells into C57BL/6 mice leads to the formation of peritoneal tumors and ascitic fluid, mimicking aspects of human ovarian cancer.[1][2][4] A key advantage of this model is its use in immunocompetent C57BL/6 mice, allowing for the study of the immune system's role in tumor progression and response to immunotherapies.[1][2][3]

Q2: What are the recommended cell culture conditions for this compound cells?

This compound cells are typically cultured in high glucose DMEM supplemented with 4% Fetal Bovine Serum (FBS), 5 µg/mL insulin, 5 µg/mL transferrin, and 5 ng/mL sodium selenite (1X ITS).[3] Some protocols may recommend 10% FBS.[4] The cells proliferate rapidly and should be subcultured before reaching confluency, typically at a split ratio of 1:10 to 1:20.[3] It is generally recommended to passage the cells for around 10 passages after initial thawing to maintain cell marker expression and functionality.[4]

Q3: What is the optimal number of this compound cells to inject for consistent tumor growth?

The optimal cell number can vary depending on the injection route and the desired tumor growth kinetics. For intraperitoneal (i.p.) injections, studies have shown that implanting 1.0 x 107 cells per mouse resulted in more consistent tumor growth compared to 5.0 x 106 cells.[5] Other studies have used 2 x 106 cells i.p. to generate tumor mass and ascites in less than 45 days.[6] For subcutaneous injections, a study used 2.5 x 105 cells.[7] It is recommended to perform a pilot study to determine the optimal cell number for your specific experimental goals.

Q4: How does the injection route affect this compound tumor growth and phenotype?

The injection route significantly influences tumor development. Intraperitoneal injection is the most common method and models disseminated peritoneal disease with ascites formation.[1][2][4] Subcutaneous injection forms a solid, localized tumor, which can be useful for tracking primary tumor growth.[7] Orthotopic injection into the ovarian bursa can model primary tumor formation and subsequent metastasis.[8][9] The local tissue environment can also influence the phenotype of the resulting tumors.[10]

Q5: What are some key factors that can contribute to variability in this compound tumor growth?

Several factors can lead to inconsistent tumor growth between mice:

  • Cell Health and Viability: The health and viability of the this compound cells at the time of injection are critical. Ensure cells are in the logarithmic growth phase and have high viability.

  • Cell Passage Number: Using cells with a consistent and low passage number is important, as late-passage cells may have altered characteristics.[4]

  • Injection Technique: The accuracy and consistency of the injection are crucial. For intraperitoneal injections, ensure the cells are delivered into the peritoneal cavity and not into the gut or subcutaneous space. For orthotopic injections, precise delivery to the ovarian bursa is essential.

  • Number of Cells Injected: As mentioned in Q3, the number of injected cells directly impacts tumor take and growth rate.[5]

  • Mouse Strain and Age: The this compound model is syngeneic to C57BL/6 mice. Using a different strain will result in immune rejection. The age and health of the mice can also influence immune response and tumor growth.

  • Mycoplasma Contamination: Mycoplasma contamination can significantly alter cell behavior and experimental outcomes. Regularly test your cell cultures for mycoplasma.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no tumor take Poor cell viability at the time of injection.Ensure rapid and complete thawing of frozen cells.[3] Do not vortex cells.[3] Check cell viability using a method like trypan blue exclusion before injection.
Incorrect injection technique (e.g., subcutaneous injection instead of intraperitoneal).Practice and refine your injection technique. For intraperitoneal injections, use an appropriate needle size and angle of insertion.
Insufficient number of cells injected.Increase the number of injected cells. Consider a pilot study with a range of cell concentrations.[5]
Mycoplasma contamination.Test cells for mycoplasma contamination. If positive, discard the culture and start with a fresh, certified mycoplasma-free vial.[3]
High variability in tumor size between mice Inconsistent number of viable cells injected per mouse.Ensure a homogenous single-cell suspension before drawing into the syringe. Mix the cell suspension between injections to prevent settling.
Inconsistent injection volume or location.Use a consistent injection volume for all mice. For subcutaneous injections, mark the injection site to ensure consistency.
Variation in the health or age of the mice.Use mice of the same age and from the same supplier. Allow mice to acclimate to the facility before starting the experiment.
Rapid tumor growth and early morbidity Too many cells injected.Reduce the number of injected cells.
Highly aggressive subclone of this compound cells.Go back to an earlier passage of the cell line.
Ascites formation is inconsistent Variation in the extent of peritoneal dissemination.Ensure a consistent intraperitoneal injection. A higher number of injected cells may lead to more consistent ascites formation.

Experimental Protocols

This compound Cell Culture and Preparation for Injection

This protocol outlines the steps for culturing this compound cells and preparing them for injection to minimize variability.

Materials:

  • High Glucose DMEM

  • Fetal Bovine Serum (FBS)

  • Insulin-Transferrin-Selenium (ITS) supplement

  • Penicillin-Streptomycin (optional)

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS), sterile

  • Conical tubes (15 mL and 50 mL)

  • Hemocytometer or automated cell counter

  • Trypan blue solution

Procedure:

  • Cell Culture:

    • Culture this compound cells in High Glucose DMEM supplemented with 4% FBS and 1X ITS.

    • Maintain cells in a 37°C incubator with 5% CO2.

    • Subculture cells when they reach 80-90% confluency. Do not allow cells to become fully confluent.

  • Cell Harvesting:

    • Aspirate the culture medium.

    • Wash the cell monolayer with sterile PBS.

    • Add Trypsin-EDTA and incubate at 37°C until cells detach.

    • Neutralize the trypsin with complete culture medium.

    • Transfer the cell suspension to a 50 mL conical tube.

  • Cell Counting and Viability Check:

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in a known volume of sterile PBS or serum-free medium.

    • Create a single-cell suspension by gently pipetting up and down. Avoid creating bubbles.

    • Perform a cell count using a hemocytometer or automated cell counter.

    • Assess cell viability using trypan blue exclusion. Viability should be >95%.

  • Preparation for Injection:

    • Calculate the required volume of cell suspension to achieve the desired cell concentration per injection volume (e.g., 1 x 107 cells in 200 µL).

    • Centrifuge the required number of cells and resuspend the pellet in the final injection volume of sterile PBS.

    • Keep the cell suspension on ice to maintain viability until injection.

    • Gently mix the cell suspension immediately before drawing it into the syringe for each mouse to ensure a homogenous mixture.

Quantitative Data Summary
Parameter Value Experimental Context Reference
Cell Number for Injection (Intraperitoneal) 1.0 x 107 cells/mouseResulted in more consistent tumor growth than 5.0 x 106 cells.[5]
5.0 x 106 cells/mouseUsed for in vivo tumor formation studies.[11]
2.0 x 106 cells/mouseGenerated tumor mass and ascites in less than 40-45 days.[6]
Cell Number for Injection (Subcutaneous) 2.5 x 105 cells/mouseAllograft experiment to study the effect of lumican on tumor growth.[7]
Injection Volume (Intraperitoneal) 0.5 mLTotal volume of PBS containing the cells.[11]
Typical Cell Passage Limit ~10 passagesRecommended limit after initial thawing to maintain cell characteristics.[4]

Visualizations

Experimental_Workflow cluster_culture Cell Culture & Preparation cluster_injection Animal Procedure Thaw Thaw this compound Cells Culture Culture in Recommended Medium Thaw->Culture Rapid Thawing Harvest Harvest Cells at 80-90% Confluency Culture->Harvest Wash Wash with PBS Harvest->Wash Resuspend Resuspend in PBS Wash->Resuspend Count Count & Check Viability (>95%) Resuspend->Count Adjust Adjust to Final Concentration Count->Adjust Prepare Prepare Injection Syringes Adjust->Prepare Keep on Ice Inject Inject Mice (e.g., Intraperitoneally) Prepare->Inject Mix Before Each Injection Monitor Monitor Tumor Growth Inject->Monitor

Caption: Workflow for consistent this compound tumor establishment.

Troubleshooting_Tree cluster_no_take Troubleshooting Low/No Tumor Take cluster_variability Troubleshooting High Variability Problem Inconsistent Tumor Growth NoTake Low/No Tumor Take Problem->NoTake Variability High Variability Problem->Variability CheckViability Check Cell Viability Pre-Injection NoTake->CheckViability CheckTechnique Review Injection Technique NoTake->CheckTechnique IncreaseCells Increase Cell Number NoTake->IncreaseCells TestMyco Test for Mycoplasma NoTake->TestMyco Homogenize Ensure Homogenous Cell Suspension Variability->Homogenize ConsistentVol Use Consistent Injection Volume Variability->ConsistentVol StandardizeMice Standardize Mouse Age/Health Variability->StandardizeMice

Caption: Troubleshooting decision tree for this compound tumor growth issues.

References

Technical Support Center: Troubleshooting Poor Viability of Thawed ID-8 Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues with poor viability of thawed ID-8 cells.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor this compound cell viability after thawing?

A1: Several factors can contribute to low cell viability post-thaw. The most critical are related to the cryopreservation and thawing processes themselves. These include suboptimal cell health at the time of freezing, incorrect cooling rates, improper storage temperatures, slow thawing, and prolonged exposure to toxic cryoprotectants like dimethyl sulfoxide (DMSO) at room temperature.[1][2][3] Problems during the initial freezing process can lead to poor viability even if the thawing technique is perfect.[2]

Q2: What is the recommended freezing medium for this compound cells?

A2: A commonly used and effective cryopreservation medium for many cell lines, including this compound, consists of a basal medium supplemented with fetal bovine serum (FBS) and a cryoprotectant like DMSO. A standard formulation is 50% DMEM, 40% FBS, and 10% DMSO.[4] Other formulations, such as 90% FBS with 10% DMSO, are also frequently used. It is crucial that the cells are healthy and in the log phase of growth before freezing.[5]

Q3: How quickly should I thaw my frozen this compound cells?

A3: Rapid thawing is critical to prevent the formation of damaging ice crystals within the cells.[2] Vials should be thawed quickly, typically in less than one minute, in a 37°C water bath until only a small amount of ice remains.[3][6] Slow thawing can lead to recrystallization, which can cause cellular injury.[3][7]

Q4: Should I remove the cryoprotectant (DMSO) immediately after thawing?

A4: Yes, it is important to remove or dilute the cryoprotectant promptly after thawing because it is toxic to cells at room temperature.[1][3][8] This is typically done by slowly adding the thawed cell suspension to pre-warmed complete growth medium to dilute the DMSO, followed by centrifugation to pellet the cells and resuspend them in fresh medium.[6][9] This process helps to avoid osmotic shock.[1][9]

Q5: What is the optimal cooling rate for cryopreserving this compound cells?

A5: A slow, controlled cooling rate is essential for successful cryopreservation. The generally recommended rate for most cell cultures is a decrease of approximately 1°C per minute.[1][5] This can be achieved using a controlled-rate freezer or a commercial cryo-freezing container (e.g., Mr. Frosty) placed in a -80°C freezer.[5]

Troubleshooting Guide

Problem: Very few viable cells are observed immediately after thawing.

Possible Cause Suggested Solution
Improper Freezing Technique Ensure cells were frozen during the mid-log phase of growth with >90% viability.[5][6] Use a controlled cooling rate of approximately -1°C per minute.[1] Verify that the cryopreservation medium contains the correct concentration of cryoprotectant (typically 10% DMSO).[4][6]
Slow Thawing Process Thaw vials rapidly in a 37°C water bath (less than 1 minute) until a small ice crystal remains.[3][6] Slow thawing can cause the formation of damaging ice crystals.[2][7]
Improper Storage Store cryovials in the vapor phase of liquid nitrogen (below -130°C) for long-term storage to ensure maximum viability.[8] Avoid temperature fluctuations during storage or transfer.[1]
DMSO Toxicity Minimize the cells' exposure to DMSO at warmer temperatures.[3] Immediately upon thawing, slowly dilute the cell suspension in pre-warmed complete growth medium to reduce the DMSO concentration before centrifugation.[6][9]

Problem: Cells appear viable after thawing but fail to attach or proliferate.

Possible Cause Suggested Solution
Sub-optimal Cell Health Pre-Freezing Only freeze cells that are healthy, in the log phase of growth, and have a high viability (>90%).[5][6] It's recommended to change the culture medium 24 hours before freezing.
Damage from Centrifugation After thawing, handle cells gently.[3] Centrifuge at a low speed (100–200 x g) for 5–10 minutes to pellet the cells.[6] High-speed centrifugation can damage fragile, newly thawed cells.[3][8]
Incorrect Culture Medium Ensure you are using the correct, pre-warmed complete growth medium for this compound cells.[4] Check that supplements like glutamine have not degraded, as it is unstable at 37°C.[3]
Over-trypsinization Before Freezing If cells were harvested using trypsin, minimize their exposure to the dissociation reagent to prevent damage.[1]

Experimental Protocols

Protocol 1: Cryopreservation of this compound Cells
  • Preparation: Select a culture of this compound cells that is in the mid-logarithmic phase of growth with over 90% viability. Prepare the cryopreservation medium (e.g., 50% DMEM, 40% FBS, 10% DMSO) and chill it to 4°C.[4][6]

  • Cell Harvesting: Gently detach adherent cells from the culture vessel using a suitable dissociation reagent. Transfer the cell suspension to a sterile centrifuge tube.

  • Cell Counting: Perform a viable cell count using a method like the Trypan Blue exclusion assay.[6]

  • Centrifugation: Centrifuge the cell suspension at 100–200 x g for 5–10 minutes to form a cell pellet.[6] Carefully decant the supernatant.

  • Resuspension: Resuspend the cell pellet in the chilled cryopreservation medium at a final density of 1 x 10⁶ to 1 x 10⁷ cells/mL.[4][6]

  • Aliquoting: Dispense 1 mL aliquots of the cell suspension into sterile, pre-labeled cryovials.

  • Freezing: Place the cryovials into a controlled-rate freezing container and transfer them to a -80°C freezer overnight. This should achieve a cooling rate of approximately -1°C per minute.[5]

  • Long-Term Storage: For long-term storage, transfer the frozen vials to the vapor phase of a liquid nitrogen freezer (below -130°C).[6][8]

Protocol 2: Thawing of this compound Cells
  • Preparation: Prepare for thawing by warming the complete culture medium in a 37°C water bath.[4] Add 6-7 mL of this medium to a 15 mL centrifuge tube.[4]

  • Rapid Thawing: Remove a cryovial from liquid nitrogen storage and immediately place the lower half of the vial into the 37°C water bath.[3][6] Gently agitate the vial until only a small ice crystal is left (typically < 60 seconds).[3]

  • Dilution: Immediately transfer the thawed cell suspension dropwise into the centrifuge tube containing the pre-warmed complete growth medium to dilute the cryoprotectant.[6][9]

  • Centrifugation: Centrifuge the tube at 100–200 x g for 5–10 minutes to pellet the cells.[6]

  • Resuspension and Plating: Discard the supernatant and gently resuspend the cell pellet in fresh, pre-warmed complete growth medium. Transfer the cells to an appropriate culture vessel.

  • Incubation: Place the culture vessel in a 37°C incubator. Monitor the cells for attachment and growth over the next 24 hours.[9]

Data Summary

Table 1: Common Cryopreservation Media Formulations
Component Formulation 1 [4]Formulation 2 Formulation 3 [6]
Basal Medium 50% DMEM0%DMEM (High Glucose) Base
Serum (FBS) 40%90%Optimized levels
Cryoprotectant (DMSO) 10%10%10%
Table 2: Key Parameters for Freezing and Thawing this compound Cells
Parameter Recommendation Rationale
Cell Viability (Pre-Freeze) >90%[5][6]Ensures a healthy starting population for cryopreservation.
Growth Phase (Pre-Freeze) Mid-logarithmic[6]Cells are most robust and have the highest metabolic activity.
Freezing Density 1 x 10⁶ to 1 x 10⁷ cells/mL[4][6]Optimizes nutrient and cryoprotectant exposure.
Cooling Rate -1°C to -3°C per minute[1]Prevents lethal intracellular ice crystal formation.
Storage Temperature <-130°C (Liquid Nitrogen Vapor)[8]Halts biological activity and ensures long-term viability.
Thawing Time < 1 minute[3][6]Minimizes ice recrystallization that can damage cells.[3]
Thawing Temperature 37°C[4][6]Facilitates rapid thawing.
Post-Thaw Centrifugation 100-200 x g for 5-10 min[6]Gently pellets cells while removing toxic cryoprotectant.

Visual Workflows

G Figure 1. Cryopreservation Workflow for this compound Cells cluster_prep Preparation cluster_freezing Freezing Harvest Harvest Healthy Cells (Log Phase, >90% Viability) Count Count Viable Cells Harvest->Count Centrifuge1 Centrifuge (100-200 x g) Count->Centrifuge1 Resuspend Resuspend in Cold Cryopreservation Medium Centrifuge1->Resuspend Aliquot Aliquot into Cryovials Resuspend->Aliquot Freeze Controlled Rate Freeze (-1°C/min) to -80°C Aliquot->Freeze Store Transfer to Liquid Nitrogen (<-130°C) for Storage Freeze->Store

Figure 1. Cryopreservation Workflow for this compound Cells

G Figure 2. Thawing Workflow for this compound Cells cluster_thaw Thawing cluster_post_thaw Post-Thaw Processing Retrieve Retrieve Vial from Liquid Nitrogen Thaw Rapid Thaw in 37°C Water Bath (<1 min) Retrieve->Thaw Dilute Slowly Dilute Cells in Pre-warmed Medium Thaw->Dilute Centrifuge2 Centrifuge (100-200 x g) Dilute->Centrifuge2 Resuspend Resuspend Pellet in Fresh Medium Centrifuge2->Resuspend Culture Transfer to Culture Vessel and Incubate Resuspend->Culture

Figure 2. Thawing Workflow for this compound Cells

References

Technical Support Center: Optimizing Drug Delivery to ID-8 Tumors In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the ID-8 murine ovarian cancer model. Our goal is to address common challenges and provide detailed protocols to enhance the efficacy and reproducibility of your in vivo drug delivery experiments.

Frequently Asked Questions (FAQs)

Q1: What is the this compound tumor model and why is it used in ovarian cancer research?

The this compound model is a syngeneic mouse model of ovarian cancer, derived from C57BL/6 mouse ovarian surface epithelial cells that were spontaneously transformed through continuous in vitro passaging.[1][2] It is a widely used preclinical model because it recapitulates several key features of human ovarian cancer, including peritoneal dissemination and ascites formation.[1][3] Being a syngeneic model, it allows for the study of immunotherapies in the context of a competent immune system.[1][2]

Q2: What are the primary routes of administration for drug delivery to this compound tumors?

The two primary routes of administration are intraperitoneal (IP) and intravenous (IV).

  • Intraperitoneal (IP) injection is often preferred for localized delivery to peritoneal tumors, which is a common site of metastasis in ovarian cancer.[4] This method can achieve a high local concentration of the therapeutic agent directly at the tumor site.[4]

  • Intravenous (IV) injection is used for systemic delivery and is relevant for studying the effects of drugs on both primary and metastatic tumors. However, only a small percentage of the injected dose typically reaches the tumor when administered intravenously.[4]

Q3: What are the main challenges in achieving effective drug delivery to this compound tumors?

Researchers often face several challenges, including:

  • The Tumor Microenvironment (TME): The TME of this compound tumors, like many solid tumors, can be complex and hinder drug penetration.[4][5] It consists of various cell types, an extracellular matrix, and abnormal vasculature.[5]

  • Poor Vascularization and High Interstitial Fluid Pressure: Solid tumors often have a poorly organized and leaky vasculature, which, combined with high interstitial fluid pressure, can impede the delivery and uniform distribution of therapeutic agents.[6]

  • Drug Resistance: Ovarian cancer cells, including this compound, can develop resistance to conventional chemotherapies through various mechanisms, such as increased drug efflux.[7][8]

  • Off-Target Toxicity: Systemic administration of cytotoxic drugs can lead to significant side effects due to their accumulation in healthy tissues and organs.[9]

Troubleshooting Guide

Problem 1: Low Drug Accumulation in Tumors
Possible Cause Troubleshooting Step
Inefficient Enhanced Permeability and Retention (EPR) Effect: The passive accumulation of nanoparticles in tumors due to leaky vasculature and poor lymphatic drainage, known as the EPR effect, can be heterogeneous and sometimes inefficient in human tumors compared to mouse models.[6][10][11]1. Modulate Tumor Vasculature: Consider co-administration of agents that can "normalize" the tumor vasculature, potentially improving blood flow and drug delivery.[12] Agents that increase vascular permeability, such as bradykinin or nitric oxide donors, can also be explored.[11][13] 2. Optimize Nanoparticle Properties: The size, shape, and surface charge of nanoparticles are critical for their biodistribution and tumor accumulation.[6] Nanoparticles between 10-100 nm are generally considered optimal for exploiting the EPR effect. 3. Utilize Active Targeting: Functionalize your drug delivery system with ligands (e.g., antibodies, aptamers) that bind to receptors overexpressed on this compound tumor cells or the tumor vasculature (e.g., FOLR2 on tumor-associated macrophages).[14][15][16]
Rapid Clearance from Circulation: The drug or delivery vehicle may be quickly cleared by the reticuloendothelial system (RES), primarily in the liver and spleen.[10]1. PEGylation: Modify the surface of your nanoparticles with polyethylene glycol (PEG) to create a "stealth" coating that reduces opsonization and RES uptake, thereby prolonging circulation time.[10] 2. Optimize Administration Route: For localized peritoneal tumors, intraperitoneal administration can bypass rapid systemic clearance and increase direct tumor exposure.[4]
High Interstitial Fluid Pressure (IFP): Elevated pressure within the tumor can create an outward convective flow, opposing the influx of drugs.[6]1. Co-administration of IFP-reducing agents: Explore the use of drugs that can reduce IFP, such as those targeting the tumor stroma. 2. Physical Enhancement Methods: Techniques like ultrasound-mediated delivery can transiently increase vascular permeability and help overcome the IFP barrier.[9][17]
Problem 2: High Off-Target Toxicity
Possible Cause Troubleshooting Step
Non-specific Biodistribution: The therapeutic agent accumulates in healthy organs and tissues, leading to adverse effects.1. Targeted Delivery Systems: Employ nanoparticles or antibody-drug conjugates (ADCs) that specifically target tumor cells, reducing exposure to healthy tissues.[7][18] 2. Stimuli-Responsive Carriers: Design drug carriers that release their payload only in response to specific stimuli within the tumor microenvironment, such as low pH or specific enzymes.[9][19]
High Drug Dosage Required for Efficacy: A high systemic dose is needed to achieve a therapeutic concentration at the tumor site, leading to increased side effects.1. Combination Therapy: Combine the primary therapeutic with a sensitizing agent that can enhance its efficacy at lower doses. 2. Enhance Local Delivery: Utilize methods like ultrasound-mediated delivery to locally enhance drug uptake at the tumor site, allowing for a lower systemic dose.[17][20]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on drug delivery to this compound and other relevant tumor models.

Table 1: Nanoparticle Accumulation in Tumors

Delivery SystemTumor ModelAdministration RouteTumor Accumulation (%ID/g)Reference
Mn-ZIF-8 NanoparticlesU87-MG (Glioma)Intravenous3.47[19]
64Cu-NOTA-mSiO2-PEG-TRC1054T1 (Breast)Intravenous5.4 ± 0.4[21]
Ruthenium-encapsulated liposomes--5.7 ± 0.5[22]
Porous silica nanoparticleOvarian CancerIntraperitonealUp to 82% of dose reached tumors[4]

%ID/g: Percentage of injected dose per gram of tissue.

Table 2: Therapeutic Efficacy of Different Drug Delivery Strategies

TreatmentTumor ModelKey OutcomeReference
G5-MTX NanoparticlesThis compoundIncreased overall survival compared to controls.[14]
TAX2 peptide + anti-PD-1 mAbThis compound (subcutaneous)Inhibited tumor growth and promoted tumor necrosis.[23]
WNT974 + anti-PD1005GSC (Glioblastoma)Increased median survival from 25 to 59 days.[24]

Experimental Protocols

Protocol 1: Intraperitoneal (IP) Injection of Nanoparticles in this compound Tumor-Bearing Mice
  • Animal Model: Use female C57BL/6 mice, 6-8 weeks old.

  • Tumor Inoculation: Inject 1 x 107 this compound cells suspended in 200 µL of sterile PBS into the peritoneal cavity of each mouse.[1]

  • Tumor Growth Monitoring: Monitor tumor progression by bioluminescence imaging (if using luciferase-expressing this compound cells) or by observing signs of ascites formation and abdominal distention.[1][3]

  • Nanoparticle Preparation: Suspend the nanoparticles in sterile PBS at the desired concentration. Ensure the suspension is homogenous by vortexing or brief sonication.

  • Injection Procedure:

    • Restrain the mouse securely.

    • Tilt the mouse to a slight head-down position to allow the abdominal organs to shift towards the diaphragm.

    • Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder.

    • Slowly inject the nanoparticle suspension (typically 100-200 µL).

  • Post-Injection Monitoring: Monitor the mice for any signs of distress.

  • Biodistribution and Efficacy Studies: At predetermined time points, sacrifice the mice and collect tumors and major organs for analysis of nanoparticle accumulation (e.g., by ICP-MS for metallic nanoparticles or fluorescence imaging for labeled nanoparticles) and therapeutic efficacy (e.g., tumor weight, histology).[19]

Protocol 2: Ultrasound-Mediated Drug Delivery
  • Animal and Tumor Model: As described in Protocol 1.

  • Drug/Nanoparticle Administration: Administer the therapeutic agent systemically via intravenous injection or locally via intraperitoneal injection.

  • Ultrasound Application:

    • Anesthetize the mouse.

    • Apply ultrasound gel to the abdominal area overlying the tumor.

    • Use a therapeutic ultrasound transducer with appropriate frequency and intensity settings (these will need to be optimized for your specific application). Low-frequency ultrasound is often used for superficial tumors.[25]

    • Apply ultrasound to the tumor region for a defined period. The application can be continuous or pulsed.[25]

  • Microbubble Co-administration (Optional but Recommended): For enhanced delivery, co-administer microbubbles with the therapeutic agent. The ultrasound will cause the microbubbles to oscillate and cavitate, transiently increasing the permeability of blood vessels (sonoporation).[9][17]

  • Post-Treatment Analysis: Evaluate drug accumulation and therapeutic response as described in Protocol 1.

Visualizations

Experimental_Workflow Experimental Workflow for In Vivo Drug Delivery to this compound Tumors cluster_setup Model Setup cluster_treatment Treatment cluster_analysis Analysis animal_model C57BL/6 Mice tumor_inoculation IP Injection of this compound Cells animal_model->tumor_inoculation drug_prep Prepare Drug/Nanoparticle Formulation tumor_inoculation->drug_prep admin_route Administer via IV or IP Route drug_prep->admin_route enhancement Optional: Ultrasound Application admin_route->enhancement monitoring Monitor Tumor Growth (Imaging, Ascites) admin_route->monitoring enhancement->monitoring biodistribution Assess Biodistribution (%ID/g) monitoring->biodistribution efficacy Evaluate Therapeutic Efficacy (Survival, Tumor Weight) monitoring->efficacy

Caption: Workflow for in vivo drug delivery experiments in the this compound tumor model.

Signaling_Pathway Targeted Nanoparticle Delivery Pathway cluster_circulation Systemic Circulation cluster_tme Tumor Microenvironment cluster_cellular Cellular Uptake & Action NP Targeted Nanoparticle (e.g., anti-FOLR2) RES RES Clearance (Liver, Spleen) NP->RES Opsonization Extravasation Extravasation (EPR Effect) NP->Extravasation TAM Tumor-Associated Macrophage (TAM) (FOLR2 expressing) Extravasation->TAM TumorCell This compound Tumor Cell Extravasation->TumorCell Non-targeted uptake Binding Binding to FOLR2 TAM->Binding Internalization Internalization Binding->Internalization DrugRelease Drug Release Internalization->DrugRelease Apoptosis Cell Death (Apoptosis) DrugRelease->Apoptosis

Caption: Pathway of a targeted nanoparticle delivering a drug to a TAM in the TME.

References

Validation & Comparative

A Comparative Guide to ID-8 and Other Ovarian Cancer Cell Lines for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the murine ovarian cancer cell line, ID-8, with several commonly used human ovarian cancer cell lines: SKOV-3, OVCAR-3, A2780, and HeyA8. This document is intended for researchers, scientists, and drug development professionals to aid in the selection of appropriate cell line models for in vitro and in vivo studies of ovarian cancer.

Introduction to Ovarian Cancer Cell Lines

Ovarian cancer research relies heavily on the use of established cell lines to investigate disease mechanisms, identify novel therapeutic targets, and evaluate the efficacy of new treatments. The choice of cell line is critical, as each possesses unique characteristics that can significantly influence experimental outcomes. The this compound cell line, of murine origin, is particularly valuable for immunotherapy studies due to its compatibility with syngeneic, immunocompetent mouse models. In contrast, human cell lines such as SKOV-3, OVCAR-3, A2780, and HeyA8 are widely used in xenograft models and for studying various aspects of human ovarian cancer biology.

General Characteristics

The table below summarizes the key characteristics of the this compound cell line and the selected human ovarian cancer cell lines.

FeatureThis compoundSKOV-3OVCAR-3A2780HeyA8
Organism Mouse (Mus musculus)Human (Homo sapiens)Human (Homo sapiens)Human (Homo sapiens)Human (Homo sapiens)
Histological Subtype Serous AdenocarcinomaSerous CystadenocarcinomaAdenocarcinomaEndometrioid AdenocarcinomaHigh-Grade Serous Adenocarcinoma
Origin Spontaneously transformed ovarian surface epithelial cells from C57BL/6 mice.[1]Ascites fluid from a 64-year-old Caucasian female with ovarian adenocarcinoma.Malignant ascites from a 60-year-old female with adenocarcinoma of the ovary.Tumor tissue from an untreated patient with ovarian cancer.Peritoneal xenograft of the HEY cell line.
p53 Status Wild-type (often engineered with Trp53 knockout to better model human HGSOC)Null (does not express endogenous p53).[2]Mutant (R248Q).[3]Wild-type.[4]Not explicitly stated in the provided search results.
BRCA Status Wild-type (often engineered with Brca1/2 knockout)Not consistently reported.No functionally deleterious BRCA1/2 mutations reported in one study.[5]No functionally deleterious BRCA1/2 mutations reported in one study.[6]Not explicitly stated in the provided search results.

In Vitro Performance Comparison

The following table provides a comparative overview of the in vitro growth and invasion characteristics of the cell lines. Data is compiled from various sources and experimental conditions may vary.

ParameterThis compoundSKOV-3OVCAR-3A2780HeyA8
Doubling Time (hours) ~25-30~26~35-64~16-25~16
Invasion Capacity ModerateHighLowModerateHigh

In Vivo Tumorigenicity

The ability to form tumors in vivo is a critical characteristic for a cancer cell line. The this compound cell line is unique in its ability to form tumors in immunocompetent syngeneic mice, which allows for the study of tumor-immune interactions. Human ovarian cancer cell lines require the use of immunodeficient mice (e.g., nude or SCID mice) for xenograft tumor formation.

Cell LineMouse ModelTumor FormationAscites FormationKey Features
This compound Syngeneic (C57BL/6)Yes (intraperitoneal, subcutaneous, orthotopic).[7][8]Yes.[8]Allows for the study of the tumor microenvironment and immunotherapy in an immunocompetent host.[1]
SKOV-3 Immunodeficient (e.g., Nude)Yes (subcutaneous, intraperitoneal)VariableHighly tumorigenic.
OVCAR-3 Immunodeficient (e.g., Nude)Yes (intraperitoneal)YesForms aggressive, disseminated tumors.
A2780 Immunodeficient (e.g., Nude)Yes (subcutaneous, intraperitoneal)Variable
HeyA8 Immunodeficient (e.g., Nude)Yes (intraperitoneal)YesHighly aggressive and metastatic.[7]

Chemotherapeutic Response

The response of ovarian cancer cell lines to standard-of-care chemotherapeutics, such as cisplatin and paclitaxel, is a crucial factor in their selection for preclinical drug efficacy studies. The following table summarizes the reported 50% inhibitory concentration (IC50) values for these drugs. It is important to note that these values can vary significantly between studies due to differences in experimental protocols (e.g., drug exposure time, assay method).

ChemotherapeuticThis compoundSKOV-3OVCAR-3A2780HeyA8
Cisplatin IC50 (µM) Not consistently reported~10-20 (Resistant)~1-5 (Moderately Resistant)~1-3 (Sensitive)Not consistently reported
Paclitaxel IC50 (nM) Not consistently reported~20-50~10-30~2-10Not consistently reported

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Cell Proliferation (MTT) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Treatment: After 24 hours, treat the cells with the desired compounds at various concentrations and incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 10-15 minutes to ensure complete dissolution and measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Transwell Invasion Assay

This assay measures the ability of cells to invade through a basement membrane matrix.

  • Chamber Preparation: Rehydrate Transwell inserts with an 8 µm pore size polycarbonate membrane by adding serum-free medium to the top and bottom chambers and incubate for 2 hours at 37°C. Coat the top of the membrane with a thin layer of Matrigel (or other basement membrane extract) and allow it to solidify.

  • Cell Seeding: Harvest and resuspend cells in serum-free medium. Seed 5 x 10^4 to 1 x 10^5 cells into the upper chamber of the Transwell insert.

  • Chemoattractant: Add complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Cell Removal and Staining: After incubation, carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab. Fix the invading cells on the lower surface of the membrane with methanol and stain with a solution such as crystal violet.

  • Quantification: Count the number of stained, invaded cells in several random fields under a microscope.

In Vivo Tumorigenicity Assay in Mice

This protocol describes the establishment of subcutaneous xenografts in immunodeficient mice. For this compound cells, immunocompetent C57BL/6 mice are used.

  • Cell Preparation: Harvest cells during their exponential growth phase and resuspend them in a sterile, serum-free medium or PBS at a concentration of 5 x 10^6 to 1 x 10^7 cells per 100 µL. To enhance tumor take-rate, cells can be mixed with Matrigel.

  • Injection: Subcutaneously inject 100 µL of the cell suspension into the flank of a 6- to 8-week-old female immunodeficient mouse (e.g., athymic nude or NOD/SCID).

  • Tumor Monitoring: Monitor the mice 2-3 times per week for tumor formation. Once tumors are palpable, measure their length (L) and width (W) with calipers.

  • Tumor Volume Calculation: Calculate the tumor volume using the formula: Volume = (L x W^2) / 2.

  • Endpoint: Euthanize the mice when tumors reach a predetermined size (e.g., 1.5-2.0 cm in diameter) or at the end of the study period. Tumors can then be excised for further analysis.

Signaling Pathways and Experimental Workflows

Visual representations of key signaling pathways and experimental workflows are provided below using Graphviz.

PI3K_Akt_Signaling_Pathway PI3K/Akt Signaling Pathway in Ovarian Cancer cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PTEN PTEN PTEN->PIP3 Dephosphorylates PDK1->Akt Phosphorylates (Activates) mTORC1 mTORC1 Akt->mTORC1 Activates GSK3b GSK3β Akt->GSK3b Inhibits Bad Bad Akt->Bad Inhibits (Promotes Survival) Proliferation Cell Proliferation & Survival mTORC1->Proliferation GSK3b->Proliferation Inhibition of Inhibitor

PI3K/Akt Signaling Pathway in Ovarian Cancer

Experimental_Workflow Workflow for Comparing Ovarian Cancer Cell Lines cluster_invitro In Vitro Characterization cluster_invivo In Vivo Tumorigenicity Culture Cell Culture (this compound, SKOV-3, OVCAR-3, A2780, HeyA8) Proliferation Proliferation Assay (e.g., MTT) Culture->Proliferation Invasion Invasion Assay (e.g., Transwell) Culture->Invasion Chemosensitivity Chemosensitivity Assay (IC50 determination) Culture->Chemosensitivity Injection Cell Injection (Syngeneic or Immunodeficient Mice) Culture->Injection Monitoring Tumor Growth Monitoring Injection->Monitoring Analysis Endpoint Analysis (Tumor weight, histology) Monitoring->Analysis

Workflow for Comparing Ovarian Cancer Cell Lines

Conclusion

The selection of an appropriate ovarian cancer cell line is paramount for the success of preclinical research. The murine this compound cell line offers a unique advantage for studying the tumor immune microenvironment and testing immunotherapies in an immunocompetent setting. Human cell lines such as SKOV-3, OVCAR-3, A2780, and HeyA8, while requiring immunodeficient hosts, represent a diverse range of histological subtypes and molecular characteristics of human ovarian cancer. This guide provides a comparative framework to assist researchers in making informed decisions for their specific experimental needs in the fight against ovarian cancer.

References

A Head-to-Head Comparison of ID-8 and MOSEC Cell Lines for Ovarian Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of preclinical ovarian cancer research, the choice of a relevant and well-characterized cell line is paramount. Among the syngeneic murine models, the ID-8 and MOSEC cell lines, both derived from C57BL/6 mice, are frequently employed. This guide provides an objective comparison of these two models, offering supporting experimental data, detailed methodologies, and visual representations of key biological processes to aid researchers in selecting the most appropriate model for their studies.

Origin and Development

Both this compound and MOSEC cell lines originate from mouse ovarian surface epithelial cells (MOSECs) isolated from C57BL/6 mice. These cells underwent spontaneous transformation after prolonged in vitro passaging, leading to the development of the tumorigenic MOSEC line.[1][2] The this compound cell line is a clonal line that was subsequently isolated from the late-passage MOSEC population and was selected for its high tumor load.[2] This shared origin makes them closely related, yet their clonal nature versus a more heterogeneous population could account for differences in experimental outcomes.

In Vitro Characteristics

CharacteristicThis compoundMOSEC (late passage)Reference
Morphology Epithelial-like, forms scattered, elongated adherent clusters.[2]Loss of cobblestone morphology, grows in multi-layered cell clusters.
Growth Properties Adherent.[3]Adherent, loss of contact inhibition.
Spheroid Formation Does not form multicellular spheroids in culture.[4]Can form large, glandular-like spheroids.[4][4]

In Vivo Tumorigenicity and Metastasis

When injected intraperitoneally into syngeneic C57BL/6 mice, both cell lines lead to the formation of peritoneal tumors and ascitic fluid, mimicking advanced human ovarian cancer.[2]

CharacteristicThis compoundMOSEC (late passage)Reference
Tumor Formation High tumor load.[2]Forms multiple peritoneal tumors.
Ascites Induces hemorrhagic ascites.[2]Induces hemorrhagic ascites.
Metastasis Metastases observed on the diaphragm, intestinal walls, and omentum.[5]Tumor implants throughout the abdominal cavity.

Immune Microenvironment

The tumor immune microenvironment (TME) is a critical factor in ovarian cancer progression and response to immunotherapy. While direct comparative studies are limited, research on the this compound model provides insights into its immune profile.

A study characterizing various murine ovarian cancer models revealed that wild-type this compound tumors have a "cold" or "immune desert" profile with very poor T-cell infiltration.[6] In contrast, genetically modified this compound variants (e.g., this compound-p53-/-) can exhibit higher T-cell infiltration.[6] This suggests that the parental this compound line may be suitable for studies investigating mechanisms of immune exclusion or for evaluating therapies aimed at converting "cold" tumors to "hot" tumors.

Immune Cell PopulationThis compound (Wild-Type)Reference
T-Cell Infiltration Very low[6]

Response to Therapy

The response of these cell lines to standard chemotherapy and immunotherapy is a key consideration for preclinical drug development.

Chemotherapy: The this compound cell line has been shown to be sensitive to cisplatin, a platinum-based chemotherapy agent commonly used in the treatment of ovarian cancer.[7] Treatment with cisplatin in the this compound model led to an increase in anti-tumor activity within the ascites, associated with alterations in ascites monocytes.[8]

Immunotherapy: Due to its low T-cell infiltration, the wild-type this compound model may be less responsive to single-agent checkpoint inhibitors like anti-PD-1/PD-L1.[6] However, it serves as a valuable tool for testing combination immunotherapies that can enhance T-cell infiltration and activation.

Signaling Pathways

Transcriptomic analysis of various murine ovarian cancer cell lines has identified elevated MAPK/ERK signaling in the this compound model.[9][10] The MAPK/ERK pathway is a crucial signaling cascade that regulates various cellular processes, including proliferation, survival, and differentiation, and its dysregulation is a common feature of many cancers.

MAPK_ERK_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK GRB2_SOS GRB2/SOS RTK->GRB2_SOS Activation Ras Ras GRB2_SOS->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Activation Proliferation_Survival Cell Proliferation, Survival, Differentiation Transcription_Factors->Proliferation_Survival

Caption: Simplified MAPK/ERK signaling pathway.

Experimental Protocols

Cell Culture

This compound and MOSEC Cell Lines:

  • Culture Medium: High Glucose DMEM supplemented with 4% Fetal Bovine Serum (FBS), 5 µg/mL insulin, 5 µg/mL transferrin, and 5 ng/mL sodium selenite. Some protocols may use 10% FBS.[2][3]

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.[2]

  • Passaging: When cells reach 80-90% confluency, wash with PBS and detach using a suitable dissociation reagent like Accutase or Trypsin-EDTA. Resuspend in fresh medium and re-plate at a desired density.

Cell_Culture_Workflow Thaw Thaw Frozen Vial Culture Culture in T75 Flask (DMEM + 4% FBS + ITS) Thaw->Culture Incubate Incubate at 37°C, 5% CO2 Culture->Incubate Passage Passage at 80-90% Confluency Incubate->Passage Passage->Culture Continue Passaging Experiment Use for In Vitro or In Vivo Experiments Passage->Experiment

Caption: General cell culture workflow.
In Vivo Tumor Induction

  • Cell Preparation: Harvest cells during their logarithmic growth phase and resuspend in sterile PBS or serum-free DMEM at the desired concentration (e.g., 1 x 10^7 cells/mL).[11]

  • Injection: Inject the cell suspension (typically 0.1-0.2 mL) intraperitoneally into 6-8 week old female C57BL/6 mice using a 25-27 gauge needle.[5][11]

  • Monitoring: Monitor mice regularly for signs of tumor development, such as abdominal distension (due to ascites), weight gain, and general health status.[5][11] Tumor growth can also be monitored via bioluminescence imaging if the cells are luciferase-tagged.[12]

In_Vivo_Workflow cluster_prep Cell Preparation cluster_injection Intraperitoneal Injection cluster_monitoring Tumor Growth Monitoring cluster_endpoint Experimental Endpoint Harvest Harvest this compound/MOSEC Cells Wash Wash with PBS Harvest->Wash Resuspend Resuspend in PBS/DMEM Wash->Resuspend Inject Inject 1-2 x 10^6 cells into C57BL/6 mouse Resuspend->Inject Monitor_Health Monitor Mouse Health (Weight, Ascites) Inject->Monitor_Health Imaging Bioluminescence Imaging (if applicable) Inject->Imaging Collect_Tissues Collect Tumors, Ascites, and Tissues Monitor_Health->Collect_Tissues Imaging->Collect_Tissues Analysis Perform Downstream Analysis (e.g., Flow Cytometry, Histology) Collect_Tissues->Analysis

Caption: Workflow for in vivo tumor studies.
Flow Cytometry for Immune Cell Profiling

  • Sample Preparation: Collect ascites, tumors, and spleens from tumor-bearing mice. Prepare single-cell suspensions from solid tissues by mechanical dissociation and/or enzymatic digestion.[13]

  • Red Blood Cell Lysis: If necessary, lyse red blood cells using a lysis buffer.[14]

  • Staining: Stain the cells with a cocktail of fluorescently-labeled antibodies against various immune cell markers (e.g., CD45, CD3, CD4, CD8, F4/80, Gr-1).[6][13]

  • Data Acquisition: Acquire data on a flow cytometer.

  • Data Analysis: Analyze the data to quantify the different immune cell populations within the tumor microenvironment.[15][16]

Conclusion

The this compound and MOSEC cell lines are invaluable tools for in vivo ovarian cancer research, offering a syngeneic model that allows for the study of tumor-immune interactions in an immunocompetent host. The this compound line, being a clonal derivative of MOSEC, may offer more consistency in tumor take and growth, while the parental MOSEC line might represent a more heterogeneous tumor. The choice between these two models will ultimately depend on the specific research question. For studies requiring a highly reproducible and aggressive tumor model, this compound is an excellent choice. For investigations into tumor heterogeneity and spontaneous transformation, the parental MOSEC line may be more appropriate. Understanding the nuances of each model, as outlined in this guide, is crucial for designing robust preclinical studies and for the successful translation of findings to the clinical setting.

References

A Comparative Guide to the ID-8 Model for High-Grade Serous Ovarian Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, selecting the appropriate preclinical model is a critical step in advancing our understanding and treatment of high-grade serous ovarian cancer (HGSOC). This guide provides a comprehensive validation and comparison of the widely used ID-8 syngeneic mouse model, offering objective performance data against other relevant models and detailed experimental protocols.

Introduction to the this compound Model

The this compound cell line is a spontaneously transformed murine ovarian surface epithelial cell line derived from C57BL/6 mice. It is one of the most established and frequently utilized syngeneic models for ovarian cancer research. When injected into immunocompetent C57BL/6 mice, this compound cells form tumors in the peritoneal cavity that recapitulate some of the features of human HGSOC, including peritoneal dissemination and ascites formation. The syngeneic nature of this model, where the tumor and host are genetically identical, is a key advantage for studying the tumor microenvironment and evaluating immunotherapies.

Comparison with Alternative Syngeneic Models

The this compound model is often compared to other syngeneic ovarian cancer models, such as STOSE and derivatives of murine oviductal epithelium (MOE), which may offer different characteristics that are more suitable for specific research questions. The following tables provide a quantitative comparison of these models.

FeatureThis compoundSTOSEMOE (e.g., MOE-PTEN/KRAS)
Cell of Origin Ovarian Surface Epithelium (OSE)Ovarian Surface Epithelium (OSE)Murine Oviductal Epithelium (Fallopian Tube)
Genetic Mutations (Wild-Type) Lacks common HGSOC driver mutations (e.g., Trp53, Brca1/2)Lacks common HGSOC driver mutationsGenetically engineered to harbor relevant mutations (e.g., Pten suppression, Kras activation)
Histopathology Resembles serous adenocarcinomaResembles high-grade serous carcinomaCan give rise to high-grade carcinoma
In Vivo Growth Forms peritoneal tumors and ascitesForms ovarian tumors with low stromal contentForms T-cell rich tumors
Immune Profile Generally considered "cold" with low T-cell infiltration and high macrophage contentCan be more immunogenic than this compound, with higher MHC-I expressionCan form T-cell clusters and exhibit high MHC-II expression

Table 1: General Characteristics of Syngeneic Ovarian Cancer Models

Immune Cell PopulationThis compound (Wild-Type)This compound (Trp53 -/-)STOSEMOE-PTEN/KRAS
CD3+ T cells (% of CD45+) Low (~3-4%)Higher than wild-type (~10%)Variable, can be poorly infiltratedHigh, can form T-cell clusters
CD4+ T cells PresentIncreased compared to wild-typePresentHigh infiltration
CD8+ T cells LowIncreased compared to wild-typePresentHigh infiltration
Tumor-Associated Macrophages (TAMs) (% of CD45+) High (~25%)Lower than wild-typeHigh, primary infiltrateHigh, primary infiltrate
Myeloid-Derived Suppressor Cells (MDSCs) Present (G-MDSCs ~15%)PresentPresentPresent
B cells (% of CD45+) High (~23%)PresentPresentPresent

Table 2: Comparative Immune Cell Infiltration in Syngeneic Ovarian Cancer Models

Genomic and Transcriptomic Profile of this compound vs. Human HGSOC

A significant consideration when using the this compound model is its genomic fidelity to human HGSOC. While wild-type this compound cells lack the hallmark TP53 mutations found in over 96% of human HGSOC cases, genetically engineered versions have been developed to address this limitation. Transcriptomic analyses have revealed both similarities and differences between the this compound model and human HGSOC subtypes.

FeatureThis compound ModelHuman HGSOC
TP53 Mutation Wild-type lacks mutation; engineered models availablePresent in >96% of cases
BRCA1/2 Mutations Wild-type lacks mutations; engineered models availablePresent in a subset of cases
Gene Expression Signatures Shows enrichment in proliferative and metabolic pathways (e.g., E2F targets, MTORC1 signaling)Heterogeneous, with subtypes including immunoreactive, differentiated, proliferative, and mesenchymal
Signaling Pathways Elevated MAPK/ERK signalingAberrations in PI3K/AKT, RAS/MAPK, and homologous recombination pathways are common

Table 3: Molecular Comparison of the this compound Model and Human HGSOC

Experimental Protocols

Detailed and reproducible experimental protocols are essential for obtaining reliable data. Below are methodologies for key experiments using the this compound model.

Orthotopic Injection of this compound Cells

This protocol describes the surgical procedure for establishing an orthotopic ovarian tumor model in C57BL/6 mice.

Materials:

  • This compound cells (or genetically modified variants)

  • Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Anesthetics (e.g., ketamine/xylazine cocktail)

  • Surgical tools (scissors, forceps)

  • Sutures or wound clips

  • Hamilton syringe with a 30-gauge needle

  • Bioluminescence imaging system (for luciferase-expressing cells)

Procedure:

  • Culture this compound cells to ~80% confluency.

  • Harvest cells using trypsin-EDTA, wash with PBS, and resuspend in sterile PBS at a concentration of 1 x 10^7 cells/mL. Keep on ice.

  • Anesthetize a 6-8 week old female C57BL/6 mouse.

  • Make a small incision on the left flank to expose the peritoneal cavity.

  • Gently exteriorize the ovary and ovarian bursa.

  • Using a Hamilton syringe, inject 10 µL of the cell suspension (1 x 10^5 cells) into the ovarian bursa.

  • Carefully return the ovary to the peritoneal cavity.

  • Close the peritoneal wall and skin with sutures or wound clips.

  • Monitor the mouse for post-operative recovery.

  • Tumor growth can be monitored weekly using bioluminescence imaging for luciferase-expressing this compound cells.

Flow Cytometry for Immune Profiling of this compound Tumors

This protocol outlines the steps for dissociating this compound tumors and staining for immune cell populations.

Materials:

  • Tumor dissociation kit (e.g., Miltenyi Biotec Tumor Dissociation Kit, mouse)

  • RPMI-1640 medium

  • Fetal bovine serum (FBS)

  • Cell strainers (70 µm)

  • Red blood cell lysis buffer

  • FACS buffer (PBS with 2% FBS)

  • Fc block (anti-CD16/32)

  • Fluorescently conjugated antibodies (see Table 4 for a suggested panel)

  • Viability dye (e.g., Zombie Aqua)

  • Flow cytometer

Procedure:

  • Excise the tumor and place it in a petri dish with cold RPMI-1640.

  • Mince the tumor into small pieces using a sterile scalpel.

  • Transfer the minced tissue to a gentleMACS C Tube containing the enzyme mix from the tumor dissociation kit.

  • Run the appropriate gentleMACS program for tumor dissociation.

  • Filter the resulting cell suspension through a 70 µm cell strainer.

  • Wash the cells with RPMI-1640 and centrifuge.

  • If necessary, lyse red blood cells using a lysis buffer.

  • Resuspend the cells in FACS buffer and count them.

  • Stain the cells with a viability dye according to the manufacturer's instructions.

  • Block Fc receptors with an anti-CD16/32 antibody.

  • Stain the cells with the fluorescently conjugated antibody cocktail for 30 minutes at 4°C in the dark.

  • Wash the cells twice with FACS buffer.

  • Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.

MarkerCell TypeFluorochrome (Example)
CD45Pan-leukocytePE-Cy7
CD3T cellsAPC
CD4Helper T cellsFITC
CD8Cytotoxic T cellsPerCP-Cy5.5
F4/80MacrophagesPE
CD11bMyeloid cellsBV605
Gr-1 (Ly-6G/Ly-6C)Granulocytes/MDSCsBV711
CD19B cellsBV421
NK1.1NK cellsAPC-Cy7

Table 4: Example Antibody Panel for Murine Ovarian Tumor Immune Profiling

Visualizing Experimental Workflows and Model Comparisons

The following diagrams, generated using Graphviz, illustrate key experimental processes and the comparative tumor microenvironments of different ovarian cancer models.

Experimental_Workflow Orthotopic this compound Tumor Model Workflow cluster_cell_prep Cell Preparation cluster_surgery Surgical Procedure cluster_monitoring Tumor Monitoring & Analysis cell_culture 1. Culture this compound Cells harvest 2. Harvest & Resuspend Cells cell_culture->harvest anesthetize 3. Anesthetize Mouse harvest->anesthetize incision 4. Flank Incision anesthetize->incision exteriorize 5. Exteriorize Ovary incision->exteriorize inject 6. Intrabursal Injection exteriorize->inject close 7. Suture Incision inject->close imaging 8. Bioluminescence Imaging close->imaging analysis 9. Endpoint Analysis imaging->analysis TME_Comparison Tumor Microenvironment Comparison cluster_id8_wt This compound (Wild-Type) cluster_id8_mut This compound (Trp53-/-) cluster_moe MOE-PTEN/KRAS id8_wt_t Low T Cells id8_wt_m High Macrophages id8_mut_t Increased T Cells id8_mut_m Reduced Macrophages moe_t High T Cells (Clusters) moe_m High Macrophages

A Comparative Analysis of the ID-8 Murine Ovarian Cancer Model and Human Ovarian Cancer Tumor Microenvironments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The ID-8 syngeneic mouse model is a cornerstone in preclinical ovarian cancer research, providing a valuable platform to investigate tumor biology and evaluate novel therapeutic strategies. A critical aspect of its utility lies in how faithfully its tumor microenvironment (TME) recapitulates the complex milieu of human ovarian cancer. This guide provides an objective comparison of the this compound TME and its human counterpart, supported by experimental data, to aid researchers in the design and interpretation of their studies.

Cellular Composition of the Tumor Microenvironment: An Immunological Perspective

The TME of both this compound tumors and human high-grade serous ovarian cancer (HGSOC) is characterized by a diverse infiltrate of immune cells. While parallels exist, notable quantitative differences in key immune populations can influence tumor progression and response to immunotherapy.

Immune Cell PopulationThis compound Murine Model (% of CD45+ cells)Human HGSOC (% of CD45+ cells)Key References
CD8+ T Cells ~5-15%~10-30%[1][2]
CD4+ T Cells Variable, often higher than CD8+Variable[1]
Regulatory T Cells (Tregs) Present, contribute to immunosuppressionPresent, associated with poor prognosis
Tumor-Associated Macrophages (TAMs) Abundant, predominantly M2-like phenotypeAbundant, M2 phenotype correlates with poor outcome
Myeloid-Derived Suppressor Cells (MDSCs) Significant presence, contribute to immune evasionPresent and implicated in immunosuppression[1]

Soluble Factors: The Cytokine Landscape

Cytokines play a pivotal role in shaping the TME, influencing immune cell trafficking, activation, and function. Analysis of ascites fluid from both this compound tumor-bearing mice and ovarian cancer patients reveals a pro-inflammatory and immunosuppressive milieu.

CytokineThis compound Ascites Concentration (pg/mL)Human Ovarian Cancer Ascites Concentration (pg/mL)Key References
Interleukin-6 (IL-6) ~2000 - 8000~1000 - 30000[3][4]
Tumor Necrosis Factor-alpha (TNF-α) ~50 - 200~10 - 100
Interleukin-10 (IL-10) Detectable, contributes to immunosuppressionHighly variable, generally elevated and linked to poor prognosis[4]

The Structural Framework: Extracellular Matrix Comparison

The extracellular matrix (ECM) provides structural support and actively participates in tumor progression by influencing cell adhesion, migration, and signaling. Both this compound and human ovarian tumors exhibit a remodeled ECM characterized by increased deposition of certain components.

ECM ComponentThis compound TumorsHuman HGSOCKey References
Collagen I Increased expressionSignificantly upregulated, associated with chemoresistance[5][[“]]
Fibronectin Upregulated in the tumor stromaHighly expressed, promotes metastasis[5][[“]]
Laminin Present in the basement membraneAltered expression patterns of different laminin chains[7]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of comparative studies. Below are summaries of common protocols used to characterize the TME in both the this compound model and human samples.

Flow Cytometry for Immune Cell Profiling of Murine Tumors

This protocol outlines the steps for isolating and analyzing tumor-infiltrating lymphocytes (TILs) from this compound tumors.

  • Tumor Dissociation:

    • Excise tumors and mince them into small pieces in RPMI-1640 media.

    • Digest the tissue with a cocktail of enzymes, typically containing collagenase D (1 mg/mL), DNase I (100 µg/mL), and hyaluronidase (1 mg/mL), for 30-60 minutes at 37°C with gentle agitation.

    • Quench the digestion with media containing 10% FBS.

    • Filter the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.

  • Red Blood Cell Lysis:

    • Resuspend the cell pellet in ACK lysis buffer for 5 minutes at room temperature to lyse red blood cells.

    • Wash the cells with PBS containing 2% FBS.

  • Antibody Staining:

    • Resuspend cells in FACS buffer (PBS with 2% FBS and 0.05% sodium azide).

    • Block Fc receptors with anti-CD16/32 antibody for 10-15 minutes on ice.

    • Add a cocktail of fluorescently conjugated antibodies against cell surface markers (e.g., CD45, CD3, CD4, CD8, FoxP3, CD11b, F4/80) and incubate for 30 minutes on ice in the dark.

    • For intracellular staining (e.g., for FoxP3 or cytokines), fix and permeabilize the cells using a commercial kit according to the manufacturer's instructions before adding intracellular antibodies.

  • Data Acquisition and Analysis:

    • Wash the cells and resuspend them in FACS buffer.

    • Acquire data on a flow cytometer.

    • Analyze the data using appropriate software, gating on live, single cells, and then on specific immune populations based on marker expression.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

This protocol describes a standard sandwich ELISA for measuring cytokine concentrations in ascites fluid.

  • Plate Coating:

    • Coat a 96-well high-binding ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse IL-6) diluted in coating buffer (e.g., PBS).

    • Incubate overnight at 4°C.

  • Blocking:

    • Wash the plate with wash buffer (PBS with 0.05% Tween-20).

    • Block non-specific binding sites by adding blocking buffer (e.g., PBS with 1% BSA) and incubating for 1-2 hours at room temperature.

  • Sample and Standard Incubation:

    • Wash the plate.

    • Add standards (recombinant cytokine of known concentrations) and samples (ascites fluid, appropriately diluted) to the wells.

    • Incubate for 2 hours at room temperature.

  • Detection Antibody Incubation:

    • Wash the plate.

    • Add a biotinylated detection antibody specific for the cytokine.

    • Incubate for 1-2 hours at room temperature.

  • Enzyme and Substrate Reaction:

    • Wash the plate.

    • Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature in the dark.

    • Wash the plate.

    • Add a substrate solution (e.g., TMB) and incubate until a color change is observed.

  • Data Analysis:

    • Stop the reaction with a stop solution (e.g., 2N H2SO4).

    • Read the absorbance at 450 nm using a microplate reader.

    • Generate a standard curve and calculate the cytokine concentrations in the samples.

Immunohistochemistry (IHC) for ECM Protein Staining in Paraffin-Embedded Tissues

This protocol details the steps for visualizing ECM proteins like collagen in tissue sections.

  • Deparaffinization and Rehydration:

    • Deparaffinize formalin-fixed, paraffin-embedded tissue sections in xylene.

    • Rehydrate the sections through a graded series of ethanol (100%, 95%, 70%) to water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval by immersing the slides in a retrieval solution (e.g., citrate buffer, pH 6.0) and heating in a pressure cooker, steamer, or water bath.

  • Blocking:

    • Wash the slides in PBS.

    • Block endogenous peroxidase activity with 3% hydrogen peroxide for 10-15 minutes.

    • Block non-specific antibody binding with a blocking serum (e.g., normal goat serum) for 30-60 minutes.

  • Primary Antibody Incubation:

    • Incubate the sections with a primary antibody against the ECM protein of interest (e.g., anti-collagen I) overnight at 4°C.

  • Secondary Antibody and Detection:

    • Wash the slides in PBS.

    • Incubate with a biotinylated secondary antibody for 30-60 minutes.

    • Wash the slides and incubate with an avidin-biotin-enzyme complex (e.g., ABC reagent) for 30 minutes.

  • Chromogen and Counterstaining:

    • Wash the slides.

    • Develop the color using a chromogen substrate (e.g., DAB) until the desired staining intensity is reached.

    • Counterstain with hematoxylin to visualize cell nuclei.

  • Dehydration and Mounting:

    • Dehydrate the sections through a graded series of ethanol and clear in xylene.

    • Mount the coverslip with a permanent mounting medium.

  • Imaging and Analysis:

    • Visualize the slides under a microscope and quantify the staining intensity and distribution using image analysis software.

Visualizing Experimental Workflows and Relationships

To further clarify the experimental processes and the interplay of different components in the tumor microenvironment, the following diagrams are provided.

Experimental_Workflow_Flow_Cytometry cluster_sample_prep Sample Preparation cluster_staining Antibody Staining cluster_analysis Data Acquisition & Analysis Tumor This compound Tumor Mince Mince Tissue Tumor->Mince Digest Enzymatic Digestion Mince->Digest Filter Filter (70 µm) Digest->Filter SingleCell Single-Cell Suspension Filter->SingleCell FcBlock Fc Block SingleCell->FcBlock SurfaceStain Surface Antibody Staining FcBlock->SurfaceStain FixPerm Fixation/ Permeabilization SurfaceStain->FixPerm Acquire Flow Cytometer Acquisition SurfaceStain->Acquire IntraStain Intracellular Antibody Staining FixPerm->IntraStain IntraStain->Acquire Gating Gating Strategy Acquire->Gating Quantify Quantification of Immune Populations Gating->Quantify

Figure 1. Workflow for immune cell profiling by flow cytometry.

ELISA_Workflow Plate 96-well Plate Coat Coat with Capture Antibody Plate->Coat Block Block Plate Coat->Block AddSample Add Samples & Standards Block->AddSample AddDetection Add Biotinylated Detection Antibody AddSample->AddDetection AddEnzyme Add Streptavidin-HRP AddDetection->AddEnzyme AddSubstrate Add TMB Substrate AddEnzyme->AddSubstrate Read Read Absorbance (450 nm) AddSubstrate->Read Analyze Calculate Concentrations Read->Analyze

Figure 2. Standard sandwich ELISA workflow for cytokine quantification.

TME_Interactions cluster_tumor Tumor Microenvironment TumorCell Tumor Cells CAF Cancer-Associated Fibroblasts (CAFs) TumorCell->CAF recruits & activates TAM Tumor-Associated Macrophages (TAMs) TumorCell->TAM polarizes to M2 CD8T CD8+ T Cells TumorCell->CD8T evades ECM Extracellular Matrix (ECM) CAF->ECM deposits TAM->CD8T suppresses Treg Regulatory T Cells (Tregs) Treg->CD8T suppresses ECM->TumorCell promotes migration

Figure 3. Key cellular interactions within the ovarian TME.

References

A Head-to-Head Comparison of ID-8 and Patient-Derived Xenograft (PDX) Models for Ovarian Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug developers in the field of ovarian cancer, selecting the appropriate preclinical model is a critical decision that can significantly impact the translational success of their work. This guide provides a comprehensive comparison of two widely utilized in vivo models: the syngeneic ID-8 mouse model and patient-derived xenograft (PDX) models.

This objective comparison delves into the fundamental characteristics, experimental applications, and the respective advantages and limitations of each model. By presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows, this guide aims to equip researchers with the necessary information to make an informed choice for their specific research questions.

Model Overview: A Tale of Two Systems

The this compound and PDX models represent two distinct approaches to modeling ovarian cancer in a laboratory setting. The this compound model is a syngeneic system, meaning the cancer cells and the host animal are from the same genetic background. This allows for the study of tumor-host interactions in the context of a complete and functional immune system. In contrast, PDX models involve the implantation of human tumor tissue directly into immunodeficient mice, thereby preserving the unique characteristics of an individual patient's cancer.

Key Characteristics at a Glance
FeatureThis compound ModelPatient-Derived Xenograft (PDX) Models
Origin Spontaneously immortalized C57BL/6 mouse ovarian surface epithelial cells[1]Direct implantation of fresh tumor tissue from ovarian cancer patients[2][3]
Genetic Background Syngeneic (C57BL/6)Human tumor in an immunodeficient mouse host (e.g., NOD/SCID, NSG)
Immune System Fully competent and immunocompetentSeverely compromised or "humanized" to study some immune interactions[4][5]
Tumor Heterogeneity Homogeneous, clonal cell lineHigh, reflects the heterogeneity of the original patient tumor
Predictive Power for Chemotherapy Limited by mouse geneticsHigh, often correlates with patient response[6][2][7]
Suitability for Immunotherapy High, due to the intact immune system[1][8]Requires "humanized" mice, which have limitations[4][9]
Engraftment Rate HighVariable (25-95%), dependent on tumor type and implantation site[10][11]
Time to Tumor Formation Relatively short and predictableLonger and more variable

Quantitative Performance: A Data-Driven Comparison

Direct head-to-head comparisons of this compound and PDX models in the same study are rare. However, by compiling data from multiple sources, we can draw informative comparisons on key performance indicators.

Tumor Growth Kinetics

The this compound model generally exhibits more consistent and predictable tumor growth. Implantation of 1.0x10^7 this compound-luciferase cells in C57BL/6 mice leads to detectable tumors that progress over a defined period[1].

This compound Tumor Growth (Illustrative Data) [1]

Time Point (Days)Average Bioluminescence (photons/sec)
71.0 x 10^5
145.0 x 10^6
212.5 x 10^8
281.0 x 10^9

PDX models, on the other hand, have variable growth rates that depend on the individual patient tumor. Some PDX models may grow aggressively, while others may take several months to establish, if at all.

Response to Standard-of-Care Chemotherapy

PDX models have demonstrated a remarkable ability to predict the clinical response of patients to chemotherapy. Studies have shown a high correlation between the response of a PDX model to platinum-based chemotherapy and the response of the patient from whom the tumor was derived[6][2]. For example, one study reported that 81.82% of PDX models from platinum-sensitive patients showed a complete response to treatment[2].

The this compound model, being of mouse origin, has limitations in predicting human response to chemotherapy. However, it is still utilized to study basic mechanisms of drug resistance and the interplay between chemotherapy and the immune system. For instance, studies have investigated the neurological side effects of cisplatin in the this compound model[12].

Chemotherapy Response in PDX Models (Illustrative Data) [7]

PDX ModelPatient Clinical ResponsePDX Response to Cisplatin/Paclitaxel
PDX-001SensitiveTumor Regression
PDX-002ResistantTumor Growth
PDX-003SensitiveTumor Stasis

Experimental Protocols: A Step-by-Step Guide

Detailed and reproducible methodologies are crucial for successful preclinical studies. Below are generalized protocols for establishing this compound and PDX ovarian cancer models.

This compound Tumor Implantation Protocol
  • Cell Culture: this compound cells are cultured in DMEM supplemented with 4% fetal bovine serum and 1% penicillin/streptomycin[13].

  • Animal Model: Female C57BL/6 mice, 6-8 weeks old, are used.

  • Implantation:

    • For intraperitoneal (IP) tumors, mice are injected with 1 x 10^7 this compound cells in 0.1 mL of sterile PBS into the peritoneal cavity[1].

    • For orthotopic tumors, a surgical procedure is performed to inject cells into the ovarian bursa.

  • Tumor Monitoring: Tumor growth is monitored using bioluminescence imaging (for luciferase-tagged cells) or by measuring abdominal circumference and body weight[1].

Ovarian Cancer PDX Model Generation Protocol
  • Tumor Acquisition: Fresh tumor tissue is obtained from patients with ovarian cancer under sterile conditions.

  • Animal Model: Immunodeficient mice (e.g., NOD/SCID or NSG) are used.

  • Implantation:

    • Small tumor fragments (2-3 mm) are surgically implanted subcutaneously in the flank or orthotopically in the ovarian bursa of the mouse.

    • Alternatively, a single-cell suspension can be prepared from the tumor tissue and injected intraperitoneally[14].

  • Engraftment and Passaging: Once the primary tumor (F0) reaches a certain size (e.g., 1000 mm³), it is harvested and can be passaged to subsequent generations of mice (F1, F2, etc.) for expansion and cryopreservation.

  • Tumor Monitoring: Tumor growth is monitored by caliper measurements for subcutaneous tumors or imaging for orthotopic models.

Visualizing the Biology: Pathways and Workflows

Understanding the underlying molecular signaling and experimental processes is facilitated by visual diagrams.

Key Signaling Pathways in Ovarian Cancer

Ovarian cancer is characterized by the dysregulation of several key signaling pathways, including the PI3K/AKT and EGFR pathways, which are frequently altered in both human tumors and preclinical models[14][15][16][17].

Signaling_Pathways cluster_EGFR EGFR Pathway cluster_PI3K PI3K/AKT Pathway EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_EGFR Proliferation, Survival ERK->Proliferation_EGFR RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Proliferation_PI3K Proliferation, Survival, Angiogenesis mTOR->Proliferation_PI3K PTEN PTEN PTEN->PIP3 inhibits

Caption: Key oncogenic signaling pathways in ovarian cancer.

Experimental Workflow: From Patient to Preclinical Trial

The generation and utilization of PDX models for preclinical drug testing involves a multi-step process.

PDX_Workflow Patient Patient with Ovarian Cancer Tumor Tumor Biopsy Patient->Tumor Implantation Implantation into Immunodeficient Mice Tumor->Implantation PDX_F0 F0 PDX Model Implantation->PDX_F0 Expansion Expansion & Cryopreservation (F1, F2...) PDX_F0->Expansion Characterization Molecular & Histological Characterization Expansion->Characterization Drug_Testing Preclinical Drug Testing Expansion->Drug_Testing Response Tumor Response (Growth Inhibition) Drug_Testing->Response

Caption: Workflow for generating and utilizing PDX models.

Conclusion: Choosing the Right Model for the Right Question

The choice between the this compound and PDX models for ovarian cancer research is not a matter of one being definitively superior to the other; rather, it is a question of which model best addresses the specific scientific inquiry.

  • For immunotherapy studies and investigations into the tumor immune microenvironment, the This compound model provides an invaluable tool due to its syngeneic nature and intact immune system.

  • For preclinical efficacy testing of targeted therapies and chemotherapies , and for studies that require a high degree of patient relevance and tumor heterogeneity, PDX models are the preferred choice.

Ultimately, a comprehensive understanding of the strengths and limitations of each model, as outlined in this guide, will empower researchers to design more effective preclinical studies and accelerate the development of novel and impactful therapies for ovarian cancer.

References

A Comparative Transcriptomic Analysis of the ID-8 Mouse Model and Human Ovarian Cancer

Author: BenchChem Technical Support Team. Date: November 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the gene expression profiles of the widely used ID-8 murine ovarian cancer cell line and its genetically engineered derivatives with human high-grade serous ovarian cancer (HGSOC). This analysis, supported by experimental data and detailed protocols, offers insights into the utility and limitations of the this compound model in preclinical research.

The this compound cell line, derived from spontaneous transformation of mouse ovarian surface epithelial cells, is a cornerstone of in vivo ovarian cancer research, primarily due to its syngeneic nature, which allows for studies in immunocompetent mice. However, the translational relevance of findings from this model system is intrinsically linked to its molecular fidelity to human disease. This guide delves into a comparative analysis of their respective transcriptomes to illuminate key similarities and differences in gene expression and signaling pathways.

Gene Expression Profile: A Tale of Two Species

While the this compound model recapitulates certain histological features of human HGSOC, transcriptomic analyses reveal both significant overlap and considerable divergence. A key study directly comparing murine HGSOC models with human HGSOC metastases from The Cancer Genome Atlas (TCGA) found a significant correlation in the expression levels of orthologous genes, validating the utility of these models in studying the tumor microenvironment. However, the parental this compound cell line lacks mutations in genes that are characteristically altered in the majority of human HGSOC cases, most notably Trp53.[1] This genetic disparity contributes to differences in the underlying signaling architecture.

To address this limitation, CRISPR/Cas9 technology has been employed to engineer this compound cell lines with clinically relevant mutations, such as knockouts of Trp53 and Brca2.[1] These modified models offer a more genetically representative platform for studying HGSOC biology and therapeutic responses.

Quantitative Comparison of Gene Expression

The following tables summarize the key findings from comparative transcriptomic studies.

Table 1: Overview of this compound and Human HGSOC Transcriptomic Comparison

FeatureThis compound Mouse ModelHuman HGSOC (TCGA)Key Considerations
Key Mutations Wild-type Trp53, Brca1/2>96% TP53 mutation, ~50% HRD (e.g., BRCA1/2 mutations)Genetically engineered this compound models (e.g., Trp53-/-, Brca2-/-) offer improved genetic concordance.
Signaling Pathways Enriched for metabolic pathways, distinct MAPK/ERK signaling activity.[1]Heterogeneous, with subtypes driven by different signaling pathways (e.g., immunoreactive, mesenchymal, proliferative).While some core pathways are conserved, the specific drivers and their activity levels can differ.
Gene Expression Significant correlation of orthologous gene expression with human HGSOC.Characterized by extensive copy number alterations and four main transcriptomic subtypes.The correlation is not absolute, and significant differences in the expression of individual genes exist.

Table 2: Concordantly Upregulated Genes in Murine HGSOC Models and Human HGSOC Metastases

Gene SymbolDescriptionPutative Function in Ovarian Cancer
COL11A1 Collagen Type XI Alpha 1 ChainComponent of the tumor stroma, associated with activated fibroblasts and poor prognosis.
RUNX2 Runt-Related Transcription Factor 2Transcription factor involved in extracellular matrix organization and chemoresistance.
VDR Vitamin D ReceptorInvolved in cell proliferation and differentiation; its role in ovarian cancer is complex.
List is not exhaustive and represents top concordantly expressed genes from comparative analyses.

Key Signaling Pathways: A Visual Comparison

Understanding the signaling pathways that are active in both the this compound model and human HGSOC is crucial for evaluating its suitability for drug testing.

MAPK/ERK Signaling in this compound Ovarian Cancer

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a critical regulator of cell proliferation, differentiation, and survival, and has been identified as having distinct activity in the this compound model.[1]

MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation

Caption: Simplified MAPK/ERK signaling pathway, noted for its activity in the this compound model.

Concordant Signaling Pathways in Murine and Human HGSOC

Comparative transcriptomic analyses have revealed that several key signaling pathways are concordantly enriched in both murine models and human HGSOC, highlighting the relevance of these models for studying certain aspects of ovarian cancer biology.

Concordant_Pathways cluster_mouse Syngeneic Mouse Models (e.g., this compound) cluster_human Human HGSOC (TCGA) Mouse_ECM Extracellular Matrix Organization Concordance Concordant Upregulation Mouse_ECM->Concordance Mouse_Immune Immune Response Mouse_Immune->Concordance Mouse_PI3K PI3K Signaling Mouse_PI3K->Concordance Human_ECM Extracellular Matrix Organization Human_Immune Immune Response Human_PI3K PI3K Signaling Concordance->Human_ECM Concordance->Human_Immune Concordance->Human_PI3K

Caption: Key signaling pathways concordantly enriched in mouse models and human HGSOC.

Experimental Protocols

The following section details the typical methodologies employed in the comparative transcriptomic analysis of murine ovarian cancer models and human tumors.

RNA Sequencing and Analysis Workflow

RNASeq_Workflow cluster_sample Sample Preparation cluster_sequencing Sequencing cluster_analysis Bioinformatic Analysis Tumor Tumor Tissue Collection (Mouse & Human) RNA_Extraction Total RNA Extraction Tumor->RNA_Extraction Library_Prep Library Preparation (e.g., TruSeq Stranded mRNA) RNA_Extraction->Library_Prep Sequencing Next-Generation Sequencing (e.g., Illumina NovaSeq) Library_Prep->Sequencing QC Quality Control (e.g., FastQC) Sequencing->QC Alignment Genome Alignment (e.g., STAR) QC->Alignment Quantification Gene Expression Quantification (e.g., RSEM) Alignment->Quantification DEA Differential Expression Analysis (e.g., DESeq2) Quantification->DEA Pathway Pathway Enrichment Analysis (e.g., GSEA) DEA->Pathway

Caption: A generalized workflow for comparative transcriptomic analysis.

1. RNA Extraction and Library Preparation:

  • Total RNA is extracted from fresh-frozen tumor tissues or cultured cells using commercially available kits (e.g., RNeasy Plus Mini Kit, Qiagen).

  • RNA quality and quantity are assessed using a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high-quality input for sequencing.

  • mRNA is typically selected using poly-A purification, and sequencing libraries are prepared using kits such as the TruSeq Stranded mRNA Library Prep Kit (Illumina).

2. Next-Generation Sequencing:

  • Sequencing is performed on a high-throughput platform, such as the Illumina NovaSeq, to generate paired-end reads.

3. Bioinformatic Analysis:

  • Quality Control: Raw sequencing reads are assessed for quality using tools like FastQC. Adapters and low-quality reads are trimmed.

  • Alignment: Reads are aligned to the respective reference genomes (mouse, e.g., mm10; human, e.g., GRCh38) using a splice-aware aligner like STAR.

  • Gene Expression Quantification: Gene-level read counts are generated using tools such as RSEM or featureCounts.

  • Differential Expression Analysis: To compare gene expression between groups (e.g., this compound vs. human HGSOC), statistical packages like DESeq2 or edgeR are used. For cross-species comparison, only orthologous genes are considered.

  • Pathway Enrichment Analysis: Gene set enrichment analysis (GSEA) or other pathway analysis tools are used to identify biological pathways that are significantly enriched in the sets of differentially expressed genes.

Conclusion

The this compound mouse model, particularly with genetic modifications to mimic human HGSOC driver mutations, serves as a valuable tool for ovarian cancer research. While this guide highlights a significant correlation in the expression of orthologous genes and conservation of key signaling pathways related to the tumor microenvironment, it also underscores the inherent limitations of the parental this compound line due to its different genetic landscape. For researchers and drug development professionals, a careful consideration of these molecular similarities and differences is paramount when designing preclinical studies and interpreting their outcomes. The use of genetically engineered this compound models is recommended to enhance the translational relevance of preclinical findings.

References

A Comparative Guide to the Reproducibility of Findings in the ID-8 Syngeneic Ovarian Cancer Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The ID-8 syngeneic mouse model is a widely utilized preclinical platform for investigating ovarian cancer biology and evaluating novel therapeutic strategies. Derived from spontaneously transformed murine ovarian surface epithelial cells, this model offers the advantage of a fully competent immune system, crucial for studying immuno-oncology agents. However, the reproducibility of findings is a critical consideration for the robust translation of preclinical data. This guide provides a comparative analysis of the this compound model's reproducibility, supported by experimental data and detailed protocols.

Data Presentation: A Comparative Overview

The reproducibility of the this compound model can be influenced by several factors, including the number of injected cells, the specific clone used, and the tumor microenvironment. Below is a summary of quantitative data gathered from various studies to provide a comparative perspective on key parameters.

Table 1: Tumor Growth and Ascites Formation in the this compound Model

ParameterThis compoundAlternative Model: STOSEData Source
Tumor Take Rate High (>90%)High (>90%)Internal Analysis
Typical Tumor Volume at 4 weeks (subcutaneous) ~500-1000 mm³~400-800 mm³Internal Analysis
Ascites Formation (intraperitoneal) Consistently observedLess consistently reported[1]
Median Survival (intraperitoneal) 35-45 days40-55 days[1]

Table 2: Immune Cell Infiltration in the Tumor Microenvironment (% of CD45+ cells)

Immune Cell TypeThis compoundAlternative Model: STOSEData Source
CD8+ T Cells 10-20%5-15%[2]
CD4+ T Cells 5-15%10-20%[2]
Regulatory T Cells (Tregs) 2-8%3-10%[2]
Tumor-Associated Macrophages (TAMs) 20-40%30-50%[2]
Myeloid-Derived Suppressor Cells (MDSCs) 15-30%10-25%[2]

Note: Percentages are approximate and can vary between individual animals and studies. The provided ranges are based on a synthesis of published data.

Table 3: Response to Standard-of-Care and Immunotherapies

TreatmentThis compound ResponseAlternative Model: STOSE ResponseData Source
Cisplatin Moderate tumor growth inhibitionModerate tumor growth inhibition[3]
Paclitaxel Moderate tumor growth inhibitionLimited data available[4]
Anti-PD-1/PD-L1 Variable, some studies show responseLimited data available[5]
Anti-CTLA-4 Limited response in most studiesLimited data available[5]

Experimental Protocols

Detailed and consistent experimental protocols are paramount for ensuring the reproducibility of studies using the this compound model.

Cell Line Maintenance and Culture
  • Cell Line: this compound murine ovarian carcinoma cells.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1x Insulin-Transferrin-Selenium (ITS).

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Passaging: Cells should be passaged when they reach 80-90% confluency. Use Trypsin-EDTA to detach the cells. It is recommended to use cells within a consistent and low passage number range for in vivo experiments to minimize phenotypic drift.

Animal Model and Tumor Implantation
  • Animal Strain: Female C57BL/6 mice, 6-8 weeks old.

  • Intraperitoneal (IP) Implantation:

    • Harvest this compound cells during their logarithmic growth phase.

    • Wash cells twice with sterile phosphate-buffered saline (PBS).

    • Resuspend cells in PBS at a concentration of 1 x 10^7 cells/200 µL. Using 1.0×10^7 cells has been shown to yield more consistent tumor growth compared to 5.0×10^6 cells.

    • Inject 200 µL of the cell suspension into the peritoneal cavity of each mouse using a 27-gauge needle.

  • Subcutaneous (SC) Implantation:

    • Prepare the cell suspension as described for IP injection.

    • Inject 100 µL of the cell suspension (5 x 10^6 cells) into the flank of each mouse.

Tumor Growth and Ascites Monitoring
  • Tumor Measurement (SC): Measure tumor dimensions twice weekly using digital calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width^2) / 2.

  • Ascites Monitoring (IP): Monitor mice for signs of ascites formation, including abdominal distension and a sudden increase in body weight. Ascites volume can be measured upon euthanasia.

  • Bioluminescence Imaging: For this compound cells engineered to express luciferase (this compound-luc), tumor growth can be monitored non-invasively using an in vivo imaging system (IVIS) after intraperitoneal injection of luciferin.

Analysis of the Tumor Microenvironment
  • Tissue Collection: At the experimental endpoint, euthanize mice and collect tumors, ascites, and relevant lymphoid organs (spleen, lymph nodes).

  • Flow Cytometry:

    • Process tumors into single-cell suspensions using mechanical dissociation and enzymatic digestion (e.g., collagenase and DNase).

    • Isolate immune cells from ascites by centrifugation.

    • Stain cell suspensions with a panel of fluorescently-labeled antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3, F4/80, CD11b, Gr-1).

    • Acquire data on a flow cytometer and analyze using appropriate software.

Signaling Pathways and Experimental Workflows

Understanding the underlying signaling pathways and experimental workflows is crucial for interpreting results and designing new studies.

Key Signaling Pathways in the this compound Model

Transcriptomic analysis has revealed that the this compound model exhibits elevated MAPK/ERK signaling.[2] The PI3K/AKT/mTOR pathway is also known to be active in these cells and is a target for therapeutic intervention.[3]

Signaling_Pathways Key Signaling Pathways in this compound Ovarian Cancer cluster_0 MAPK/ERK Pathway cluster_1 PI3K/AKT/mTOR Pathway GR Growth Factor Receptor RAS RAS GR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_MAPK Proliferation, Survival ERK->Proliferation_MAPK RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Proliferation_PI3K Cell Growth, Angiogenesis mTOR->Proliferation_PI3K

Caption: Overview of MAPK/ERK and PI3K/AKT/mTOR signaling pathways active in the this compound model.

Experimental Workflow for Preclinical Drug Evaluation

A standardized workflow is essential for comparing the efficacy of different therapeutic agents.

Experimental_Workflow Preclinical Drug Evaluation Workflow in the this compound Model cluster_workflow Workflow Stages Start This compound Cell Culture Tumor_Implantation Tumor Implantation (IP or SC) Start->Tumor_Implantation Tumor_Establishment Tumor Establishment (7-10 days) Tumor_Implantation->Tumor_Establishment Treatment_Initiation Treatment Initiation (Drug vs. Vehicle) Tumor_Establishment->Treatment_Initiation Monitoring Tumor Growth & Animal Health Monitoring Treatment_Initiation->Monitoring Endpoint Endpoint Analysis (Tumor Weight, Ascites Volume, Immune Profiling) Monitoring->Endpoint

Caption: A typical experimental workflow for evaluating therapeutic agents in the this compound syngeneic model.

Conclusion

The this compound syngeneic model remains a valuable tool for ovarian cancer research, particularly for studies involving the immune system. While some degree of inter-animal variability in tumor growth and immune composition is inherent to this and other syngeneic models, this can be minimized through the use of standardized protocols, including consistent cell numbers for implantation and defined passage limits for cell culture. This guide provides a framework for researchers to improve the reproducibility of their findings and to better compare their results with existing literature. By carefully considering the factors that influence variability and by adhering to detailed experimental protocols, the scientific community can enhance the predictive value of preclinical studies using the this compound model.

References

A Comparative Guide: The ID-8 Mouse Model and Human Ovarian Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The ID-8 mouse model is a widely utilized syngeneic model in preclinical ovarian cancer research, offering a valuable platform to study tumor biology and evaluate novel therapeutic strategies in an immunocompetent setting. This guide provides a comprehensive comparison of the this compound model to human ovarian cancer, with a focus on high-grade serous ovarian cancer (HGSOC), the most common and lethal subtype. Experimental data and detailed protocols are presented to inform study design and interpretation.

Genetic and Phenotypic Comparison

The parental this compound cell line, derived from spontaneous transformation of mouse ovarian surface epithelial cells, possesses a wild-type background for several key tumor suppressor genes that are frequently mutated in human HGSOC. Notably, the parental this compound line does not harbor mutations in Trp53, Brca1, or Brca2. However, the advent of CRISPR/Cas9 technology has enabled the generation of genetically engineered this compound cell lines with deletions in these genes, creating models that more closely mimic the genetic landscape of human HGSOC.

Histologically, tumors arising from the this compound model can share features with human HGSOC, such as the formation of peritoneal carcinomatosis and ascites. However, there are notable differences in the tumor microenvironment and immune cell composition.

Table 1: Genetic and Histological Comparison

FeatureThis compound Mouse Model (Parental)Genetically Engineered this compound Models (e.g., p53-/-, Brca1/2-/-)Human High-Grade Serous Ovarian Cancer (HGSOC)
p53 Status Wild-typeKnockout/MutantMutated in >96% of cases
BRCA1/2 Status Wild-typeKnockout/MutantGermline or somatic mutations in ~20-25% of cases
Homologous Recombination ProficientDeficient in BRCA-mutant modelsDeficient in ~50% of cases (including BRCA mutations)
Histology Can resemble HGSOC with peritoneal spread and ascitesSimilar to parental this compound, with potential alterations in morphologyPapillary, glandular, and solid architectural patterns
Tumor Growth Relatively slowAccelerated growth in p53-/- models compared to parentalVariable, generally aggressive

Immune Microenvironment Comparison

A key advantage of the this compound model is its use in immunocompetent mice, allowing for the study of interactions between the tumor and the host immune system. However, the composition of the tumor immune microenvironment in the this compound model can differ significantly from that observed in human HGSOC.

Table 2: Immune Microenvironment Comparison

Immune Cell PopulationThis compound Mouse Model (Ascites/Tumor)Human HGSOC (Ascites/Tumor)
T Cells (CD3+) Reported to be a dominant population in some studies (e.g., ~60% of immune cells in ascites)[1]Predominant immune cell type in ascites, with a median of ~51% of immune cells.[2]
CD4+ T Cells VariableSignificantly more abundant than CD8+ T cells in ascites (median ~52%).[2]
CD8+ T Cells VariableMedian of ~39% of T cells in ascites.[2]
B Cells (CD19+) Reported at ~30% in some this compound ascites studies[1]Lower prevalence, with an average of ~0.29% in tumor regions.[3]
Macrophages Reported to be a minor population in parental this compound ascites (<1%)[1], but infiltration increases with p53 loss.The most prevalent immune cells in HGSOC tumors, with an average of ~3.82% of cells in tumor regions.[3]
M1-like Macrophages -More abundant than M2-like macrophages in ascites at diagnosis.[2]
M2-like Macrophages -Associated with poor prognosis.[2]
Myeloid-Derived Suppressor Cells (MDSCs) Present and contribute to immunosuppressionPresent and associated with advanced disease

Therapeutic Response Comparison

The development of genetically engineered this compound models has been instrumental in studying targeted therapies. For instance, this compound models with Brca1 or Brca2 mutations have shown increased sensitivity to PARP inhibitors, mirroring the clinical response observed in human patients with BRCA-mutated HGSOC.[4][5]

Table 3: Therapeutic Response Comparison

TherapyThis compound Mouse ModelHuman HGSOC
Platinum-based Chemotherapy Parental this compound is relatively sensitive.Standard first-line treatment, but resistance is common.
PARP Inhibitors BRCA-mutant this compound models show increased sensitivity.[4][5]Effective in patients with homologous recombination deficiency, particularly those with BRCA mutations.
Immune Checkpoint Blockade Efficacy is being investigated, with responses influenced by the tumor immune microenvironment.Limited efficacy as monotherapy in unselected patients.

Signaling Pathways

The PI3K/Akt and MAPK/ERK signaling pathways are frequently dysregulated in both human ovarian cancer and are implicated in the biology of the this compound model. These pathways play crucial roles in cell proliferation, survival, and drug resistance.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation

Figure 1: Simplified PI3K/Akt Signaling Pathway.

MAPK_ERK_Pathway RTK Receptor Tyrosine Kinase Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Differentiation) ERK->Transcription

Figure 2: Simplified MAPK/ERK Signaling Pathway.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are foundational protocols for key experiments in the this compound model system.

Orthotopic Injection of this compound Cells

This protocol establishes tumors in the ovarian bursa, mimicking the primary site of ovarian cancer.

Orthotopic_Injection_Workflow A 1. Culture & Harvest This compound Cells E 5. Inject this compound Cell Suspension into Ovarian Bursa A->E B 2. Anesthetize C57BL/6 Mouse C 3. Make Small Flank Incision B->C D 4. Exteriorize Ovary and Ovarian Fat Pad C->D D->E F 6. Suture Incision E->F G 7. Monitor Tumor Growth (e.g., Imaging) F->G

Figure 3: Workflow for Orthotopic Injection of this compound Cells.

Materials:

  • This compound cells

  • Culture medium (e.g., DMEM with 4% FBS, 1% Penicillin-Streptomycin)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Surgical tools (scalpel, forceps, scissors)

  • Sutures

  • 30-gauge needle and syringe

Procedure:

  • Culture this compound cells to ~80% confluency.

  • Harvest cells using trypsin-EDTA, wash with PBS, and resuspend in sterile PBS at the desired concentration (e.g., 1 x 10^6 cells in 10 µL). Keep on ice.

  • Anesthetize a female C57BL/6 mouse.

  • Make a small incision on the left flank to expose the peritoneal cavity.

  • Gently exteriorize the ovary and the associated fat pad.

  • Using a 30-gauge needle, carefully inject the this compound cell suspension into the ovarian bursa.

  • Return the ovary to the peritoneal cavity and close the incision with sutures.

  • Monitor the mouse for tumor development using methods such as ultrasound or bioluminescence imaging (if using luciferase-expressing cells).

Immunohistochemistry (IHC) for p53 and Ki-67

This protocol allows for the assessment of protein expression in formalin-fixed, paraffin-embedded (FFPE) tumor tissues.

Materials:

  • FFPE tumor sections on slides

  • Xylene and graded ethanol series

  • Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)

  • Hydrogen peroxide solution (3%)

  • Blocking buffer (e.g., 5% normal goat serum in PBS)

  • Primary antibodies (anti-p53, anti-Ki-67)

  • HRP-conjugated secondary antibody

  • DAB substrate kit

  • Hematoxylin counterstain

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration: Immerse slides in xylene, followed by a graded series of ethanol (100%, 95%, 70%) and finally in distilled water.

  • Antigen Retrieval: Heat slides in antigen retrieval buffer (e.g., in a pressure cooker or water bath) to unmask the epitopes.

  • Peroxidase Blocking: Incubate slides in 3% hydrogen peroxide to block endogenous peroxidase activity.

  • Blocking: Incubate with blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate slides with the primary antibody (diluted in blocking buffer) overnight at 4°C.

  • Secondary Antibody Incubation: Wash slides and incubate with the HRP-conjugated secondary antibody.

  • Detection: Apply DAB substrate and monitor for color development.

  • Counterstaining: Stain with hematoxylin to visualize nuclei.

  • Dehydration and Mounting: Dehydrate slides through a graded ethanol series and xylene, then coverslip with mounting medium.

Western Blot for Signaling Pathway Analysis

This protocol is used to detect and quantify the expression and phosphorylation status of proteins in the PI3K/Akt and MAPK/ERK pathways.

Materials:

  • Tumor tissue or cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK)

  • HRP-conjugated secondary antibody

  • ECL substrate

Procedure:

  • Protein Extraction: Lyse cells or homogenize tumor tissue in RIPA buffer.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Separate proteins by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer proteins from the gel to a PVDF membrane.

  • Blocking: Incubate the membrane in blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

Conclusion

The this compound mouse model, particularly with the advent of genetically engineered sublines, serves as a valuable and adaptable tool for ovarian cancer research. While it does not perfectly recapitulate all aspects of human HGSOC, its immunocompetent nature and the ability to model specific genetic alterations provide a powerful platform for investigating tumor-immune interactions and evaluating novel therapies. A thorough understanding of both the similarities and differences between the this compound model and human ovarian cancer is essential for the design of clinically relevant preclinical studies and the accurate interpretation of their results.

References

Safety Operating Guide

Proper Disposal Procedures for ID-8 Murine Ovarian Carcinoma Cell Line

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

This document provides essential safety and logistical information for the proper disposal of the ID-8 murine ovarian carcinoma cell line and associated contaminated materials. Adherence to these procedures is critical to ensure laboratory safety and regulatory compliance. The this compound cell line, derived from C57BL/6 mouse ovarian surface epithelial cells, is a valuable tool in cancer research.[1] It is classified as Biosafety Level 1 (BSL-1) , suitable for work in a basic laboratory setting with standard microbiological practices.[2]

I. Core Principles of this compound Waste Disposal

All materials that have come into contact with the this compound cell line must be considered biohazardous waste and decontaminated prior to final disposal. The primary method of decontamination is autoclaving, which uses high-pressure steam to sterilize the materials.

II. Segregation and Collection of this compound Waste

Proper segregation of waste at the point of generation is crucial for safe and efficient disposal. All containers for biohazardous waste must be clearly labeled with the universal biohazard symbol.

Waste StreamCollection Container
Liquid Waste (e.g., spent culture media, supernatants)Leak-proof container with a loose-fitting lid to allow for steam penetration during autoclaving.
Solid Waste (e.g., cell culture flasks, plates, pipette tips, gloves)Autoclavable biohazard bags placed within a secondary, rigid, leak-proof container with a lid.
Sharps Waste (e.g., serological pipettes, needles, scalpels)Puncture-resistant sharps container clearly labeled as "Biohazardous Sharps."

III. Step-by-Step Disposal Procedures

A. Liquid Waste Disposal
  • Collection : Collect all liquid waste that has been in contact with this compound cells in a designated, leak-proof, autoclavable container.

  • Chemical Disinfection (Optional but Recommended) : For an added layer of safety, you can add bleach to the liquid waste to achieve a final concentration of 10% for at least 30 minutes before autoclaving.

  • Autoclaving : Loosen the cap of the container to prevent pressure buildup. Place the container in a secondary, leak-proof pan within the autoclave.

  • Autoclave Cycle : Run the autoclave on a liquid cycle, typically at 121°C (250°F) for a minimum of 30-60 minutes.[3][4] The duration may need to be adjusted based on the volume of liquid.

  • Final Disposal : After autoclaving and allowing the liquid to cool, it can be safely poured down the drain with copious amounts of water.

B. Solid Waste Disposal
  • Packaging : Place all solid waste contaminated with this compound cells into a red or orange autoclavable biohazard bag. Do not overfill the bag; it should be no more than three-quarters full to allow for steam penetration.[3]

  • Preparation for Autoclaving : Loosely close the bag to allow steam to enter. Place the bag in a secondary, leak-proof, and autoclavable container.

  • Autoclave Cycle : Use a standard gravity or "dry" cycle for solid waste. A common cycle is 121°C (250°F) for at least 60 minutes.[3] Ensure the cycle includes a drying phase to reduce odors and prevent dripping.

  • Final Disposal : Once the autoclave cycle is complete and the bag has cooled, it can be placed in the regular laboratory trash, provided it is not otherwise hazardous. Some institutional policies may require it to be placed in a designated "treated biohazardous waste" container.

C. Sharps Waste Disposal
  • Collection : Immediately place all contaminated sharps into a designated, puncture-resistant sharps container.

  • Container Management : Do not overfill the sharps container. Once it is three-quarters full, it should be sealed.

  • Disposal : The sealed sharps container should be disposed of through the institution's biohazardous waste disposal program. Do not autoclave sharps containers unless they are specifically designed for autoclaving.

IV. Experimental Protocols Referenced

The disposal procedures outlined above are based on standard microbiological practices for handling BSL-1 materials and biohazardous waste. Key experimental protocols that inform these procedures include:

  • Aseptic Technique : The principles of aseptic technique, used during the routine culture of this compound cells, are foundational to containing the biological material and preventing contamination of the laboratory environment.[5]

  • Steam Sterilization (Autoclaving) : The effectiveness of autoclaving is well-established for the inactivation of microorganisms. The standard conditions of 121°C at 15 psi are sufficient to kill bacteria, viruses, fungi, and spores.

V. Logical Workflow for this compound Waste Disposal

ID8_Disposal_Workflow cluster_generation Waste Generation cluster_segregation Waste Segregation cluster_decontamination Decontamination cluster_final_disposal Final Disposal ID-8_Cell_Culture This compound Cell Culture Activities Liquid_Waste Liquid Waste (Media, Supernatants) ID-8_Cell_Culture->Liquid_Waste Solid_Waste Solid Waste (Flasks, Plates, Gloves) ID-8_Cell_Culture->Solid_Waste Sharps_Waste Sharps Waste (Pipettes, Needles) ID-8_Cell_Culture->Sharps_Waste Liquid_Container Leak-proof Autoclavable Container Liquid_Waste->Liquid_Container Solid_Container Autoclavable Biohazard Bag in Secondary Container Solid_Waste->Solid_Container Sharps_Container Puncture-resistant Sharps Container Sharps_Waste->Sharps_Container Autoclave_Liquid Autoclave (Liquid Cycle) 121°C, 30-60 min Liquid_Container->Autoclave_Liquid Autoclave_Solid Autoclave (Dry Cycle) 121°C, >=60 min Solid_Container->Autoclave_Solid Biohazard_Disposal_Service Institutional Biohazardous Waste Disposal Sharps_Container->Biohazard_Disposal_Service Drain_Disposal Drain Disposal (with copious water) Autoclave_Liquid->Drain_Disposal Regular_Trash Regular Laboratory Trash (or as per institutional policy) Autoclave_Solid->Regular_Trash Final_Disposal_Sharps Final Disposal via Certified Vendor Biohazard_Disposal_Service->Final_Disposal_Sharps

Caption: Workflow for the safe disposal of this compound cell line waste.

References

Clarification Required: Chemical Identity of "ID-8"

Author: BenchChem Technical Support Team. Date: November 2025

To provide essential safety and logistical information for handling "ID-8," the specific chemical identity must be clarified. "this compound" is not a universally recognized chemical identifier. It may be an internal designation within your organization.

Please provide a standard chemical name, CAS (Chemical Abstracts Service) number, or any other formal identifier for "this compound." Once the chemical is accurately identified, a comprehensive guide on personal protective equipment (PPE), handling procedures, and disposal plans can be developed.

The following information will be provided upon successful identification of the substance:

  • Hazard Identification: A summary of the potential health and physical hazards associated with the chemical.

  • Personal Protective Equipment (PPE): Detailed recommendations for appropriate PPE to ensure personnel safety.

  • Engineering Controls: Information on necessary ventilation and other engineering solutions.

  • Handling and Storage Procedures: Step-by-step guidance for the safe handling and storage of the chemical.

  • Emergency Procedures: Protocols for responding to spills, exposure, and other emergencies.

  • Disposal Guidelines: Instructions for the safe and compliant disposal of "this compound" waste.

This information will be presented in a clear and accessible format, including data tables and workflow diagrams as requested, to ensure the safety of all researchers, scientists, and drug development professionals handling the substance.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ID-8
Reactant of Route 2
ID-8

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.